Product packaging for N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid(Cat. No.:)

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid

Cat. No.: B609451
M. Wt: 581.7 g/mol
InChI Key: FZLMDRGRFLPQRO-UHFFFAOYSA-N
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Description

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid is a PEG derivative containing an azido group, an amino group, and a terminal carboxylic acid. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47N5O11 B609451 N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid

Properties

IUPAC Name

3-[2-[2-[2-[3-[2-(2-aminoethoxy)ethoxy]propanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47N5O11/c25-3-9-35-15-13-33-7-1-23(30)29(5-11-37-17-21-39-19-14-34-8-2-24(31)32)6-12-38-18-22-40-20-16-36-10-4-27-28-26/h1-22,25H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLMDRGRFLPQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN)C(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Trifunctional PEG Linkers for Orthogonal Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, trifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as powerful tools, enabling the precise and orthogonal assembly of complex biomolecules.[1][2] These linkers, characterized by a flexible PEG backbone and three distinct reactive functional groups, offer unparalleled control over the conjugation process. This technical guide provides an in-depth exploration of trifunctional PEG linkers, their application in orthogonal conjugation strategies, and detailed methodologies for their use, with a particular focus on their role in the development of next-generation therapeutics like antibody-drug conjugates (ADCs).

Trifunctional PEGs are a novel class of polyethylene glycol derivatives that possess two different functional groups at one end of the PEG chain and a third functional group at the other end.[1][2] This unique architecture allows for the sequential and site-specific attachment of different molecular entities, such as a targeting antibody, a potent cytotoxic drug, and an imaging agent, onto a single scaffold. The inherent properties of the PEG backbone, including its hydrophilicity, biocompatibility, and ability to reduce immunogenicity, further enhance the therapeutic potential of the resulting conjugates.[3][4][5]

Core Concepts of Orthogonal Conjugation

Orthogonal conjugation refers to the ability to perform multiple, independent conjugation reactions on a single molecule without cross-reactivity between the different reactive partners. This is achieved by utilizing functional groups that react selectively with their specific counterparts under distinct reaction conditions. Trifunctional PEG linkers are ideally suited for this purpose, as they can be synthesized with a variety of orthogonal reactive handles.

Commonly employed orthogonal chemistries include:

  • Amine-reactive chemistry: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines, such as those found on lysine (B10760008) residues of antibodies, to form stable amide bonds.[5]

  • Thiol-reactive chemistry: Maleimide (B117702) groups exhibit high specificity for thiol groups, typically found on cysteine residues, forming stable thioether bonds.[5]

  • Click chemistry: This versatile and highly efficient reaction involves the copper(I)-catalyzed or strain-promoted cycloaddition of azides and alkynes.[6]

  • Hydrazone/oxime formation: Aldehyde or ketone groups can react with hydrazides or aminooxy groups to form hydrazone or oxime linkages, respectively.[7]

By incorporating a combination of these reactive groups, trifunctional PEG linkers enable the stepwise and controlled assembly of multi-component systems.

Applications in Antibody-Drug Conjugates (ADCs)

A prime application of trifunctional PEG linkers is in the construction of ADCs.[8][9] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[9] The linker plays a critical role in the stability, efficacy, and pharmacokinetic profile of the ADC.[10][11]

Trifunctional PEG linkers offer several advantages in ADC development:

  • Precise Drug-to-Antibody Ratio (DAR): Orthogonal conjugation allows for the attachment of a defined number of drug molecules to specific sites on the antibody, leading to a homogeneous ADC population with a controlled DAR.

  • Improved Solubility and Stability: The hydrophilic PEG chain can mitigate the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation and improving the overall stability of the ADC.[9][10][12]

  • Enhanced Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can lead to a longer circulation half-life and improved pharmacokinetic properties.[5][13]

  • Modulation of Cytotoxicity: The length and structure of the PEG linker can influence the steric hindrance around the payload, potentially affecting its interaction with its target and modulating its cytotoxic activity.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of PEG linkers in bioconjugation, providing a comparative overview for researchers.

ParameterLinear PEG LinkerBranched/Pendant PEG LinkerTrifunctional PEG LinkerReference(s)
Conjugation Efficiency (%) 70-90%75-95%80-98%[14]
Yield of Desired Conjugate (%) 60-80%65-85%70-90%[14]
Presence of Oligomeric Byproducts Low to NoneLowVery Low[14]
Purity after Standard Purification (%) >95%>95%>97%[14]

Table 1: Comparative Conjugation Efficiency and Product Purity. This table highlights the efficiency of different PEG linker architectures in bioconjugation reactions. Trifunctional linkers, with their orthogonal reactive sites, often lead to higher yields and purity of the final conjugate.

ParameterADC with Conventional LinkerADC with Linear PEG LinkerADC with Pendant PEG LinkerReference(s)
In Vitro Cytotoxicity (IC50) Lower (more potent)Higher (less potent)Intermediate[13]
Plasma Half-life (t1/2) ShorterSignificantly LongerLonger[12][13]
Maximum Tolerated Dose (MTD) LowerHigherHigher[13]
In Vivo Antitumor Efficacy Potent but potential for toxicityImproved therapeutic windowBalanced potency and safety[12][13]

Table 2: Impact of PEG Linker on ADC Properties. This table illustrates how the inclusion and configuration of a PEG linker can modulate the biological properties of an ADC. While longer PEG chains can sometimes slightly decrease in vitro potency due to steric hindrance, they significantly improve the pharmacokinetic profile and reduce off-target toxicity, leading to a better overall therapeutic index.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving trifunctional PEG linkers.

Protocol 1: Two-Step Orthogonal Conjugation of a Drug and a Targeting Ligand to a Trifunctional PEG Linker

This protocol describes the sequential conjugation of a thiol-reactive drug and an amine-reactive targeting ligand to a trifunctional PEG linker containing a maleimide, an NHS ester, and a third orthogonal group (e.g., an alkyne for later modification).

Materials:

  • Trifunctional PEG Linker (e.g., Mal-PEG-NHS, with a terminal alkyne)

  • Thiol-containing drug

  • Amine-containing targeting ligand (e.g., a peptide)

  • Reaction Buffers:

    • Phosphate (B84403) Buffer (pH 6.5-7.5) for maleimide reaction

    • Phosphate or Bicarbonate Buffer (pH 7.2-8.5) for NHS ester reaction

  • Quenching Reagents (e.g., Tris or glycine (B1666218) for NHS ester, L-cysteine for maleimide)

  • Purification System (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)

Procedure:

  • Reaction with Thiol-Containing Drug: a. Dissolve the trifunctional PEG linker in the appropriate phosphate buffer (pH 6.5-7.5). b. Add a 1.1 to 1.5-fold molar excess of the thiol-containing drug to the linker solution. c. Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring. d. Monitor the reaction progress using LC-MS. e. Once the reaction is complete, the intermediate conjugate can be purified or used directly in the next step.

  • Reaction with Amine-Containing Targeting Ligand: a. Adjust the pH of the solution containing the PEG-drug conjugate to 7.2-8.5 using the appropriate buffer. b. Add a 1.5 to 10-fold molar excess of the amine-containing targeting ligand. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. d. Quench the reaction by adding an excess of Tris or glycine to consume any unreacted NHS esters.

  • Purification: a. Purify the final trifunctional conjugate using SEC to remove unreacted components or RP-HPLC for higher purity. b. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Site-Specific Antibody Conjugation using a Trifunctional PEG Linker

This protocol details the conjugation of a drug-loaded trifunctional PEG linker to a monoclonal antibody via a reduced interchain disulfide bond.

Materials:

  • Monoclonal Antibody (mAb)

  • Reducing Agent (e.g., TCEP or DTT)

  • Drug-loaded Trifunctional PEG Linker with a maleimide group

  • Reaction and Quenching Buffers (as in Protocol 1)

  • Purification System (e.g., protein A chromatography followed by SEC)

Procedure:

  • Antibody Reduction: a. Dissolve the mAb in a suitable buffer (e.g., PBS). b. Add a controlled molar excess of the reducing agent (e.g., 2-5 fold TCEP) to selectively reduce the interchain disulfide bonds. c. Incubate for 1-2 hours at 37°C. d. Remove the excess reducing agent using a desalting column.

  • Conjugation: a. Immediately add the drug-loaded trifunctional PEG-maleimide linker to the reduced antibody solution in a 3-5 fold molar excess per free thiol. b. Allow the reaction to proceed for 1-2 hours at room temperature. c. Quench the reaction by adding an excess of L-cysteine.

  • Purification and Analysis: a. Purify the resulting ADC using protein A chromatography to remove unconjugated linker and drug, followed by SEC to remove aggregates. b. Analyze the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Visualizations

Signaling Pathway for ADC Action

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Targeting Receptor Tumor Cell Surface Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Payload Cytotoxic Payload Drug_Release->Payload Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: General signaling pathway of an antibody-drug conjugate (ADC).

Experimental Workflow for ADC Synthesis and Characterization

This diagram outlines the typical workflow for the synthesis and characterization of an ADC using a trifunctional PEG linker.

ADC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Linker_Prep Trifunctional PEG Linker Preparation Drug_Conj Drug Conjugation to Linker Linker_Prep->Drug_Conj Final_Conj Final Conjugation (Antibody + Linker-Drug) Drug_Conj->Final_Conj Ab_Mod Antibody Modification Ab_Mod->Final_Conj Purification Purification Final_Conj->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis In_Vitro_Assay In Vitro Cytotoxicity Assay DAR_Analysis->In_Vitro_Assay Purity_Analysis->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy & Pharmacokinetics In_Vitro_Assay->In_Vivo_Study

Caption: Experimental workflow for ADC synthesis and characterization.

Logical Relationship of Orthogonal Conjugation

This diagram illustrates the logical relationship of using a trifunctional linker for orthogonal conjugation.

Orthogonal_Logic Trifunctional_Linker Trifunctional PEG Linker Group A Group B Group C Molecule_A Molecule A (e.g., Drug) Trifunctional_Linker:f0->Molecule_A Reaction 1 (Orthogonal) Molecule_B Molecule B (e.g., Antibody) Trifunctional_Linker:f1->Molecule_B Reaction 2 (Orthogonal) Molecule_C Molecule C (e.g., Imaging Agent) Trifunctional_Linker:f2->Molecule_C Reaction 3 (Orthogonal)

Caption: Logical flow of orthogonal conjugation with a trifunctional linker.

Conclusion

Trifunctional PEG linkers represent a significant advancement in the field of bioconjugation, providing researchers with the tools to construct highly defined and multifunctional biomolecules. Their application in orthogonal conjugation strategies has been particularly impactful in the development of next-generation therapeutics such as ADCs. By enabling precise control over stoichiometry and architecture, these linkers contribute to the creation of more homogeneous, stable, and effective bioconjugates. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of trifunctional PEG linkers in their research and development endeavors.

References

A Technical Guide to N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid: A Versatile Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid, with the CAS number 2183440-70-0, is a highly versatile, heterotrifunctional polyethylene (B3416737) glycol (PEG) linker. Its unique structure, featuring three distinct reactive functional groups—an azide, a primary amine, and a carboxylic acid—positions it as a critical tool in modern bioconjugation, drug delivery, and diagnostics. The incorporated PEG chains not only enhance the solubility and flexibility of the resulting conjugates but also reduce potential immunogenicity.[1] This guide provides a comprehensive overview of its chemical properties, applications, and the experimental logic behind its use.

Core Properties and Specifications

The key quantitative data for this compound are summarized below. These values are typically provided by suppliers and may vary slightly between batches.

PropertyValueSource
CAS Number 2183440-70-0[1][2][3][4][5]
Molecular Formula C24H47N5O11[1][2][3][5]
Molecular Weight 581.66 g/mol [1][2][4]
Purity ≥95% - >98%[1][3][4][5]
Appearance Colorless to light yellow liquid[6]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[3][6][7]

Functional Groups and Reactivity

The utility of this linker stems from its three orthogonal reactive handles, allowing for sequential and specific conjugation of different molecules.

G Structure and Functional Groups cluster_0 This compound cluster_azido Azido Group cluster_amine Amine Group cluster_acid Carboxylic Acid mol Central Scaffold azido N3 mol->azido PEG3 amine NH2 mol->amine PEG2 acid COOH mol->acid PEG3

Caption: Functional groups of the heterotrifunctional linker.

  • Azide Group (N3): This group is primarily used in "click chemistry." It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to form a stable triazole linkage.[2][3][6]

  • Amine Group (NH2): The primary amine is a versatile nucleophile. It readily reacts with activated esters (e.g., NHS esters), aldehydes, ketones, and other electrophiles to form stable covalent bonds.[2][3]

  • Carboxylic Acid Group (COOH): This terminal acid can be activated by carbodiimides like EDC or DCC to react with primary amines, forming a stable amide bond.[1][2][3]

Key Applications and Experimental Workflows

This trifunctional linker is particularly valuable in constructing complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][7][8]

Bioconjugation Workflow

The orthogonal nature of the functional groups allows for a controlled, stepwise conjugation strategy. For instance, one could link a biomolecule (e.g., a protein) and a small molecule drug or imaging agent.

G General Bioconjugation Workflow start Start with Linker N3-PEG-N(NH2)-PEG-COOH step1 Step 1: Activate COOH (e.g., with EDC/NHS) start->step1 step2 React with Biomolecule 1 (containing a primary amine) step1->step2 product1 Intermediate 1 N3-PEG-N(NH2)-PEG-CO-Biomolecule1 step2->product1 step3 Step 2: React NH2 (e.g., with an NHS-ester Drug) product1->step3 product2 Intermediate 2 N3-PEG-N(CO-Drug)-PEG-CO-Biomolecule1 step3->product2 step4 Step 3: Click Chemistry (e.g., with Alkyne-Biomolecule 2) product2->step4 final_product Final Conjugate Biomolecule2-Triazole-PEG-N(CO-Drug)-PEG-CO-Biomolecule1 step4->final_product

Caption: Stepwise conjugation using the three reactive handles.

Exemplary Protocol for Amide Bond Formation (Carboxylic Acid Reaction):

  • Activation: Dissolve this compound and an activating agent (e.g., a 1.5-fold molar excess of EDC and NHS) in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Stir at room temperature for 15-30 minutes to form the NHS ester intermediate.

  • Conjugation: Add a solution of the amine-containing molecule (e.g., a protein or peptide) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted linker and activating agents.

Application in PROTAC Synthesis

PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7] this compound is an ideal linker for this purpose.[6][7]

G Role in PROTAC Structure cluster_protac PROTAC Molecule e3_ligand E3 Ligase Ligand linker This compound e3_ligand->linker via Amine or Acid poi_ligand Protein of Interest (POI) Ligand linker->poi_ligand via Azide

Caption: Schematic of a PROTAC utilizing the linker.

Exemplary Protocol for Click Chemistry (Azide Reaction):

  • Preparation: Dissolve the alkyne-functionalized molecule and the azide-containing linker conjugate in a solvent mixture (e.g., t-butanol/water).

  • Catalyst Addition: Prepare a catalyst solution by premixing copper(II) sulfate (B86663) (CuSO4) and a reducing agent like sodium ascorbate.

  • Reaction: Add the catalyst solution to the reaction mixture. Allow it to stir at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, purify the PROTAC molecule using reverse-phase HPLC.

Application in Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that use an antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in connecting the drug to the antibody.[1]

G Role in ADC Structure cluster_adc Antibody-Drug Conjugate antibody Antibody linker This compound antibody->linker via Amine or Acid (e.g., to Lysine residue) drug Cytotoxic Drug linker->drug via Azide or other handle

Caption: Schematic of an ADC utilizing the linker.

Conclusion

This compound is a powerful and enabling tool for researchers in chemistry, biology, and medicine. Its defined structure, high purity, and, most importantly, its heterotrifunctional nature provide a robust platform for the precise construction of complex bioconjugates. The ability to control the sequence of conjugation reactions makes it an invaluable asset in the development of next-generation therapeutics like ADCs and PROTACs, as well as in the functionalization of surfaces for advanced diagnostic applications.[1]

References

A Technical Guide to Heterotrifunctional Crosslinker Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterotrifunctional crosslinkers are advanced chemical tools that enable the covalent linkage of three distinct molecular entities. Their unique architecture, featuring three orthogonal reactive groups, allows for the precise and controlled assembly of complex biomolecular conjugates. This capability has positioned them as invaluable assets in drug development, particularly in the design of next-generation antibody-drug conjugates (ADCs) with dual payloads, as well as in advanced proteomics and chemical biology applications. This guide provides an in-depth overview of the synthesis of a key heterotrifunctional crosslinker, its application in the development of dual-drug ADCs, and its utility in proteomic studies. Detailed experimental protocols, quantitative data, and visual diagrams of relevant workflows and pathways are presented to facilitate a comprehensive understanding and practical implementation of this technology.

Introduction

The field of bioconjugation is continuously evolving, driven by the need for more sophisticated tools to study and manipulate biological systems. While bifunctional crosslinkers have been instrumental in linking two molecules, the advent of heterotrifunctional crosslinkers has opened up new possibilities for creating more complex and functionally diverse constructs.[1] These linkers possess three distinct reactive moieties, allowing for a sequential and controlled conjugation strategy that minimizes the formation of undesirable byproducts.[]

A significant application of heterotrifunctional crosslinkers is in the development of antibody-drug conjugates (ADCs) carrying two different cytotoxic payloads.[3][4] This dual-drug approach offers the potential to overcome tumor heterogeneity and drug resistance by delivering agents with distinct mechanisms of action to the target cancer cells.[][3] Furthermore, heterotrifunctional linkers are being explored in proteomics to capture and identify protein-protein interactions with greater precision.[5][6]

This guide will focus on the synthesis and application of a specific heterotrifunctional linker designed for the site-specific preparation of dual-drug ADCs, providing a detailed technical overview for researchers in the field.

Synthesis of a Heterotrifunctional Crosslinker

The synthesis of a heterotrifunctional crosslinker with orthogonal reactivity is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is based on the synthesis of a linker designed for the attachment of two distinct drug payloads to an antibody.[7]

Synthetic Scheme

The overall synthetic scheme for a heterotrifunctional linker is a multi-step process involving the sequential introduction of three orthogonal reactive groups. A representative synthesis is detailed below.

Experimental Protocol

Materials:

  • Starting materials and reagents as specified in the synthetic steps.

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Methanol).

  • Inert atmosphere (Nitrogen or Argon).

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns).

Step-by-Step Synthesis:

The synthesis of a heterotrifunctional linker with a maleimide, an aminooxy, and an azide (B81097) group is a multi-step process. A representative, detailed protocol is not available in the provided search results. However, a general workflow can be inferred. The synthesis would likely begin with a core scaffold molecule containing at least three functional groups that can be selectively deprotected and reacted to introduce the desired orthogonal reactive moieties. For example, a lysine (B10760008) derivative could serve as a starting point, with its two amines and one carboxylic acid providing the initial handles for modification.

One amine could be protected with a Boc group, the other with an Fmoc group, and the carboxylic acid could be activated for amide bond formation. The synthesis would then proceed through a series of protection, deprotection, and coupling steps to install the maleimide, aminooxy, and azide functionalities. Each step would require careful purification, typically by column chromatography, to isolate the desired intermediate. The final product would be characterized by NMR and mass spectrometry to confirm its structure and purity.[7][8]

Quantitative Data

The following table summarizes the typical yields for the key steps in the synthesis of a heterotrifunctional linker, as reported in the literature.[7]

StepIntermediate/ProductYield (%)
1Synthesis of Intermediate Compound 1193%
2Synthesis of Final Linker Compound 247%

Note: The yields are indicative and can vary based on reaction scale and purification methods.

Applications in Dual-Drug Antibody-Drug Conjugates (ADCs)

A primary application of heterotrifunctional crosslinkers is the generation of ADCs carrying two distinct cytotoxic payloads.[3][4] This strategy aims to enhance therapeutic efficacy by targeting different cellular pathways simultaneously, which can lead to synergistic or additive anti-cancer effects and potentially overcome drug resistance.[3]

Mechanism of Action of a Dual-Drug ADC

A dual-drug ADC targeting HER2-positive breast cancer can deliver both a tubulin polymerization inhibitor (Monomethyl auristatin E, MMAE) and a DNA minor groove alkylator (pyrrolobenzodiazepine dimer, PBD).[3][4] The proposed mechanism of action is as follows:

  • Target Binding: The ADC binds to the HER2 receptor on the surface of a cancer cell.

  • Internalization: The ADC-receptor complex is internalized by the cell via endocytosis.

  • Lysosomal Trafficking: The complex is trafficked to the lysosome.

  • Payload Release: The linker is cleaved by lysosomal enzymes, releasing both MMAE and PBD into the cytoplasm.

  • Cytotoxic Effect: MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. PBD binds to the minor groove of DNA and forms covalent adducts, leading to cell death.

Signaling Pathways

Signaling_Pathways cluster_ADC ADC Action cluster_Payloads Payload Action cluster_Cellular_Targets Cellular Targets & Effects ADC Dual-Drug ADC HER2 HER2 Receptor Internalization Internalization Lysosome Lysosome Payload_Release Payload Release MMAE MMAE PBD PBD Microtubules Microtubules DNA DNA G2M_Arrest G2/M Arrest DNA_Damage DNA Damage Apoptosis Apoptosis

Experimental Workflow for ADC Preparation and Evaluation

The preparation and evaluation of a dual-drug ADC involves a series of well-defined steps.

ADC_Workflow cluster_Preparation ADC Preparation cluster_Evaluation ADC Evaluation Antibody_Modification 1. Antibody-Linker Conjugation Drug1_Conjugation 2. First Drug Conjugation Drug2_Conjugation 3. Second Drug Conjugation Purification 4. Purification & Characterization In_Vitro_Assays 5. In Vitro Cytotoxicity Assays Mechanism_of_Action 6. Mechanism of Action Studies In_Vivo_Studies 7. In Vivo Efficacy Studies

Experimental Protocol for In Vitro Cytotoxicity Assay

Objective: To determine the potency of the dual-drug ADC in killing cancer cells that express the target antigen.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3, BT-474).

  • HER2-negative cancer cell line (e.g., MDA-MB-231) as a control.

  • Complete cell culture medium.

  • Dual-drug ADC, single-drug ADCs, and unconjugated antibody.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs and control antibody in complete culture medium.

  • Remove the medium from the cells and add the diluted ADCs and controls.

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal stabilization.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data from In Vitro Studies

The following table presents representative in vitro cytotoxicity data for a dual-drug ADC compared to its single-drug counterparts.[9]

Cell LineADCIC50 (nM)
KPL-4 (HER2-positive)Dual-Drug ADC (MMAE/MMAF)0.017 - 0.029
JIMT-1 (HER2-positive)Dual-Drug ADC (MMAE/MMAF)0.024 - 0.045
HER2-negative cell lineDual-Drug ADC (MMAE/MMAF)No significant toxicity
MDR1-overexpressing cell lineMMAE single-drug ADCLow efficacy
MDR1-overexpressing cell lineMMAF single-drug ADCEffective
MDR1-overexpressing cell lineDual-Drug ADC (MMAE/MMAF)Effective

Note: IC50 values are indicative and can vary based on the specific cell line and experimental conditions.

Applications in Proteomics

Heterotrifunctional crosslinkers are also emerging as powerful tools in proteomics for the study of protein-protein interactions (PPIs).[5][6] By covalently linking interacting proteins, these reagents can stabilize transient or weak interactions, allowing for their identification by mass spectrometry (MS).[10][11]

Experimental Workflow for Cross-Linking Mass Spectrometry (XL-MS)

The general workflow for an XL-MS experiment using a heterotrifunctional crosslinker is as follows:

XLMS_Workflow cluster_Crosslinking Cross-Linking cluster_MS_Analysis Mass Spectrometry Analysis cluster_Data_Analysis Data Analysis Protein_Complex 1. Isolate Protein Complex Crosslinking_Reaction 2. Cross-Linking Reaction Protein_Complex->Crosslinking_Reaction Digestion 3. Proteolytic Digestion Crosslinking_Reaction->Digestion Enrichment 4. Enrichment of Cross-Linked Peptides Digestion->Enrichment LC_MSMS 5. LC-MS/MS Analysis Enrichment->LC_MSMS Database_Search 6. Database Search LC_MSMS->Database_Search Interaction_Mapping 7. Protein Interaction Mapping Database_Search->Interaction_Mapping

Advantages of Heterotrifunctional Crosslinkers in XL-MS

The use of heterotrifunctional crosslinkers in XL-MS offers several advantages over traditional bifunctional reagents:

  • Sequential Conjugation: The orthogonal reactive groups allow for a two or three-step cross-linking process, providing greater control over the reaction and reducing the complexity of the final mixture.[12]

  • Targeted Cross-linking: Specific functional groups on different proteins can be targeted, leading to more precise information about the interaction interface.

  • Introduction of Affinity Tags: One arm of the crosslinker can be used to introduce an affinity tag (e.g., biotin), facilitating the enrichment of cross-linked peptides from a complex mixture.

Conclusion

Heterotrifunctional crosslinkers represent a significant advancement in the field of bioconjugation, enabling the synthesis of complex molecular architectures with a high degree of precision. Their application in the development of dual-drug ADCs holds immense promise for overcoming the challenges of cancer therapy, while their utility in proteomics is enhancing our understanding of intricate protein-protein interaction networks. The detailed synthetic and experimental protocols provided in this guide, along with the quantitative data and visual workflows, are intended to serve as a valuable resource for researchers and scientists working at the forefront of drug development and chemical biology. As the design and synthesis of novel heterotrifunctional linkers continue to evolve, their impact on biomedical research is expected to grow, opening up new avenues for therapeutic intervention and biological discovery.

References

An In-depth Technical Guide to the Heterotrifunctional Linker: N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid is a branched, heterotrifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the development of complex bioconjugates, particularly in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its structure, physicochemical properties, and core applications. Detailed experimental protocols for the key chemical transformations it undergoes are presented, alongside a visualization of its role in the mechanism of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Physicochemical Properties

This compound is characterized by a central nitrogen atom from which three distinct PEGylated arms emanate, each terminating in a unique functional group: an azide (B81097), a primary amine, and a carboxylic acid. This trifunctional nature allows for the sequential and orthogonal conjugation of different molecular entities. The PEG spacers enhance the solubility and bioavailability of the resulting conjugates.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₄₇N₅O₁₁[3]
Molecular Weight 581.66 g/mol
CAS Number 2183440-70-0[3]
Appearance White to off-white solid or oilGeneric observation
Purity Typically ≥95%[2]
Solubility Soluble in water and most organic solvents[2]

Applications in Drug Development

The unique architecture of this linker makes it highly valuable for the synthesis of PROTACs and ADCs.

  • PROTACs: In the context of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4] The three functional groups offer flexibility in the synthetic strategy, allowing for a modular approach to PROTAC assembly. The PEG chains also contribute to optimizing the spatial orientation between the two ligands, which is crucial for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Antibody-Drug Conjugates (ADCs): For ADCs, the linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid or amine can be used for conjugation to the antibody, while the azide provides a bioorthogonal handle for attaching the drug molecule via click chemistry.

Experimental Protocols

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid moiety can be coupled with a primary amine-containing molecule (e.g., an E3 ligase ligand or a modified antibody) using standard peptide coupling reagents.

Protocol using HATU:

  • Dissolution: Dissolve this compound (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF or DMSO.

  • Activation: To this solution, add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent. The crude product is then purified by flash chromatography or preparative HPLC.

Amide Bond Formation via Amine Acylation

The primary amine of the linker can react with an activated carboxylic acid (e.g., an NHS ester) on a target molecule.

Protocol for NHS Ester Coupling:

  • Dissolution: Dissolve the NHS ester-containing molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in a suitable solvent such as DMF or DMSO.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction is typically performed at a pH of 7.2-8.5.

  • Quenching: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove unreacted starting materials and byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The azide group provides a bioorthogonal handle for conjugation with an alkyne-functionalized molecule.

Protocol for CuAAC:

  • Dissolution: Dissolve the azide-containing linker conjugate (1 equivalent) and the alkyne-functionalized molecule (1-1.2 equivalents) in a solvent mixture such as t-BuOH/H₂O or DMF.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of a copper(I) source. This can be done by mixing copper(II) sulfate (B86663) (0.1 equivalents) with a reducing agent like sodium ascorbate (B8700270) (0.2 equivalents). A copper-stabilizing ligand such as TBTA or THPTA can also be included.

  • Reaction: Add the catalyst solution to the solution of the reactants. Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Visualization of the PROTAC Mechanism of Action

The primary application of this compound is in the construction of PROTACs. The following diagram illustrates the general workflow of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (containing the linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds POI Target Protein (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled releases Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI results in Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation mediates Peptides Degraded Peptides Degradation->Peptides produces PROTAC_recycled->Ternary_Complex catalytic cycle

Caption: General workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and powerful tool for the construction of complex bioconjugates. Its heterotrifunctional nature, combined with the beneficial properties of the PEG spacers, provides researchers with a high degree of control and flexibility in the design and synthesis of novel therapeutics and research agents. A thorough understanding of the reactivity of its distinct functional groups is key to its successful implementation in drug development workflows.

References

An In-depth Technical Guide to Azide-Amine-Carboxylic Acid PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of functional molecules, a process known as bioconjugation, is a cornerstone of modern therapeutic and diagnostic development. Central to this process is the linker, a molecular bridge that connects two or more distinct molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[] Polyethylene glycol (PEG) linkers are widely employed due to their exceptional hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profile of bioconjugates.[2][3] The use of PEG can enhance solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated molecule.[4][5]

This guide focuses on a sophisticated class of linkers: heterotrifunctional PEG molecules featuring azide (B81097), amine, and carboxylic acid terminal groups.[6][7] These linkers offer a powerful platform for creating complex, well-defined bioconjugates through sequential, orthogonal ligation strategies. The distinct reactivity of each functional group—the azide for bioorthogonal "click" chemistry, the amine for acylation, and the carboxylic acid for carbodiimide-mediated coupling—provides researchers with precise control over the conjugation process, enabling the development of next-generation ADCs, imaging agents, and other advanced biomolecular constructs.[8][9]

Core Chemistry and Orthogonal Reactivity

Azide-Amine-Carboxylic Acid PEG linkers are designed with three chemically distinct functional groups, allowing for controlled, stepwise reactions. This orthogonal reactivity is crucial for building complex molecular architectures, as each group can be addressed without unintentionally modifying the others.

  • Azide Group (-N₃): This moiety is primarily used for "click chemistry," a class of reactions known for high efficiency and specificity.[10] It readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[11][12][] Because azide and alkyne groups are largely absent in biological systems, this reaction is bioorthogonal, preventing unwanted side reactions.[12][]

  • Amine Group (-NH₂): A primary amine serves as a versatile nucleophile. It reacts efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, at physiological to slightly basic pH (7-9) to form a stable amide bond.[8][14][15] It can also be coupled to carboxylic acids using carbodiimide (B86325) activators like EDC.[16]

  • Carboxylic Acid Group (-COOH): This functional group can be activated by carbodiimides, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an NHS ester to enhance efficiency and create a more stable intermediate.[17][18] This activated acid then readily reacts with primary amines to form an amide bond.[19]

G main Azide-Amine-Carboxylic Acid PEG Linker azide_reaction Click Chemistry (CuAAC or SPAAC) main->azide_reaction Azide (-N₃) amine_reaction Acylation (pH 7-9) main->amine_reaction Amine (-NH₂) carboxy_reaction EDC / NHS Activation (pH 4.5-7.2) main->carboxy_reaction Carboxylic Acid (-COOH) azide_reagent Alkyne-Molecule (R-C≡CH or Cyclooctyne) azide_reagent->azide_reaction azide_product Stable Triazole Linkage azide_reaction->azide_product amine_reagent NHS-Ester Molecule (R'-CO-NHS) amine_reagent->amine_reaction amine_product Stable Amide Bond amine_reaction->amine_product carboxy_reagent Amine-Molecule (R''-NH₂) carboxy_reagent->carboxy_reaction carboxy_product Stable Amide Bond carboxy_reaction->carboxy_product

Caption: Orthogonal reactivity of a trifunctional PEG linker.

Quantitative Data Summary

The physicochemical properties of PEG linkers, particularly their length, significantly impact the performance of the final bioconjugate. Monodisperse PEG linkers, which have a single, defined molecular weight, are preferred as they lead to homogenous products with improved batch-to-batch consistency and potentially lower immunogenicity.

Table 1: Effect of PEG Linker Length on Bioconjugate Properties
PropertyLinker LengthObservationImpactReference
Pharmacokinetics Longer (e.g., 10 kDa)Half-life extended by 11.2-fold compared to a non-PEGylated version.Longer chains create a larger hydrodynamic radius, reducing renal clearance.[20]
Pharmacokinetics Shorter (e.g., 4 kDa)Half-life extended by 2.5-fold compared to a non-PEGylated version.Demonstrates a length-dependent effect on circulation time.[20]
Binding Affinity Shorter (mini-PEG)Lower IC50 value, indicating higher binding affinity for the GRPR receptor.For some receptor-ligand pairs, a shorter, more constrained linker may be optimal.[2]
Cytotoxicity Longer (10 kDa)Cytotoxicity reduced by ~22.5-fold compared to a non-PEGylated conjugate.Longer chains can introduce steric hindrance, potentially impairing target binding or cell uptake.[20]
ADC Aggregation Longer (e.g., PEG18)Mitigates aggregation caused by hydrophobic drug payloads.Enhanced hydrophilicity improves solubility and overall ADC stability.[21][3][21]
Cellular Uptake Shorter (0.65 kDa)Higher uptake in RAW264.7 macrophage cells compared to 2 and 5 kDa linkers.Shorter linkers may exhibit a less pronounced "stealth" effect.[22]
Table 2: Typical Reaction Conditions and Efficiencies for Functional Group Ligation
Reaction TypeFunctional GroupKey ReagentspHTypical EfficiencyReference
EDC/NHS Coupling Carboxylic AcidEDC, NHS / Sulfo-NHSActivation: 4.5-7.2; Coupling: 7.2-8.0High, dependent on substrate[17][23]
NHS Ester Acylation AmineNHS Ester7.0-9.0>90%[8][15]
CuAAC AzideAlkyne, CuSO₄, Ligand (e.g., THPTA), Sodium Ascorbate (B8700270)4.0-11.0>95%[11][12]
SPAAC AzideStrained Alkyne (e.g., DBCO, BCN)Physiological (e.g., 7.4)High, quantitative yield[24][25]
TG-mediated AmineTransglutaminase, Q-tag peptide7.0-8.0>95%[26]

Experimental Workflow: ADC Synthesis

Heterotrifunctional linkers are ideally suited for the multi-step synthesis of ADCs. A logical workflow ensures that each component is added in a controlled manner, leading to a well-defined final product. The process generally involves synthesizing a linker-payload intermediate, which is then conjugated to the antibody, followed by a final modification using the third functional group if desired.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start 1. Reagent Preparation reagent1 Trifunctional Linker reagent2 Drug Payload (e.g., with -NH₂) reagent3 Antibody (e.g., with -SH) step2 2. First Conjugation: Linker + Payload start->step2 step2_detail Activate Linker-COOH with EDC/NHS, React with Payload-NH₂ step2->step2_detail purify1 3. Purification step2->purify1 purify1_detail Remove excess reagents (e.g., HPLC) purify1->purify1_detail step3 4. Second Conjugation: (Linker-Payload) + Antibody purify1->step3 step3_detail React Linker-Amine (or other group) with activated site on Antibody step3->step3_detail purify2 5. Final Purification step3->purify2 purify2_detail Remove unconjugated species (e.g., SEC, HIC) purify2->purify2_detail end_product 6. Final ADC Product & Characterization purify2->end_product char1 Determine DAR char2 Assess Purity & Aggregation

Caption: General workflow for ADC synthesis using a trifunctional linker.

Detailed Experimental Protocols

The following protocols are representative methodologies for utilizing the three functional groups of an Azide-Amine-Carboxylic Acid PEG linker. Optimization is necessary for specific molecules and applications.

Protocol 1: EDC/NHS Activation of Carboxylic Acid and Conjugation to an Amine

This protocol describes the activation of the linker's carboxyl group to form an NHS ester, which then reacts with an amine-containing molecule (e.g., a drug payload or protein).[17]

Materials:

  • Azide-Amine-Carboxylic Acid PEG Linker

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[17][18]

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4[17]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Anhydrous DMSO or DMF for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Dissolve the Carboxylic Acid-PEG linker in anhydrous DMSO to a stock concentration (e.g., 10 mg/mL).[17]

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold Activation Buffer.[4]

  • Activation of Carboxylic Acid:

    • In a microfuge tube, combine the PEG linker solution with Activation Buffer.

    • Add a 2 to 5-fold molar excess of the EDC solution and a 1.2 to 2-fold molar excess of the Sulfo-NHS solution relative to the PEG linker.[17]

    • Incubate for 15-30 minutes at room temperature to form the activated NHS ester.[4][17]

  • Conjugation to Amine:

    • Add the activated linker solution to the amine-containing molecule solution. A 5 to 20-fold molar excess of linker to protein is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.[18]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[17]

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to hydrolyze any unreacted NHS esters.

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and reagents.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the linker's azide group and an alkyne-functionalized molecule.[11][12]

Materials:

  • Azide-PEG-functionalized molecule (from a previous step)

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reducing Agent: Sodium Ascorbate

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Stock Solution Preparation:

    • Prepare a 20 mM CuSO₄ stock solution in water.[11]

    • Prepare a 50 mM THPTA stock solution in water.[11]

    • Prepare a 100 mM Sodium Ascorbate stock solution in water. This solution should be made fresh.[27]

    • Dissolve the azide and alkyne molecules in Reaction Buffer.

  • Catalyst Premix: A few minutes before starting, mix the CuSO₄ and THPTA solutions in a 1:2 or 1:5 molar ratio to form the copper-ligand complex.[11][12]

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-molecule and alkyne-molecule. A slight molar excess (1.5 to 5-fold) of one reactant is often used to drive the reaction.[12]

    • Add the premixed CuSO₄/THPTA catalyst. A final copper concentration of 1-2 mM is typical.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5-10 mM).[11]

  • Incubation:

    • Gently mix the reaction and incubate for 1-4 hours at room temperature. The reaction can be monitored by LC-MS or HPLC.

  • Purification: Purify the resulting conjugate using SEC, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted starting materials.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is a copper-free click chemistry protocol, ideal for applications in living systems or with copper-sensitive molecules.[][24]

Materials:

  • Azide-PEG-functionalized molecule

  • Strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized molecule in Reaction Buffer.

    • Dissolve the strained alkyne (e.g., DBCO-linker) in a minimal amount of water-miscible organic solvent (like DMSO) and then dilute into the Reaction Buffer. The final DMSO concentration should typically be kept below 10%.[28]

  • Conjugation Reaction:

    • Combine the azide-molecule with the DBCO-molecule. A 1.5 to 10-fold molar excess of the DBCO reagent is often recommended to ensure complete conjugation of the azide.[28][29]

  • Incubation:

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.[28] For live-cell labeling, incubation times may be shorter (e.g., 15-60 minutes) at 37°C.[24]

  • Purification: Remove excess unreacted strained alkyne using SEC or dialysis.[29]

Conclusion

Azide-Amine-Carboxylic Acid PEG linkers represent a highly versatile and powerful class of tools for researchers in chemistry, biology, and medicine. Their defined structure and trifunctional nature enable precise, orthogonal control over the construction of complex bioconjugates. By allowing for the sequential attachment of different molecular entities, these linkers facilitate the rational design of advanced therapeutics like ADCs, where properties such as drug-to-antibody ratio, solubility, and stability can be finely tuned. The comprehensive protocols and quantitative data presented in this guide provide a solid foundation for scientists to harness the full potential of these linkers in their research and development endeavors.

References

Solubility of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid in DMSO and DMF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of the heterotrifunctional PROTAC linker, N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid, in the common laboratory solvents Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). While specific quantitative solubility data for this exact molecule is not extensively published, this guide synthesizes available information on closely related structures and the general properties of polyethylene (B3416737) glycol (PEG) derivatives to provide a strong predictive assessment and practical experimental guidance.

Core Concepts: Structure and Predicted Solubility

This compound is a PEG-based linker molecule designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates three key functional groups: an azide (B81097) group for click chemistry, a primary amine for amide bond formation, and a carboxylic acid, also for amide coupling.[3][4][5] The polyethylene glycol (PEG) chains are hydrophilic and known to enhance the solubility of molecules to which they are attached, a critical attribute for drug development.[6][]

Based on the general solubility characteristics of PEG derivatives, this compound is expected to be soluble in a range of polar organic solvents.[8] Data for structurally similar PEG linkers, such as N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid and N-(Acid-PEG2)-N-bis(PEG3-azide), explicitly list solubility in water, DMSO, Dichloromethane (DCM), and DMF.[9][10] Another related compound, Azido-PEG3-amine, is also soluble in DCM, THF, acetonitrile, DMF, and DMSO.[11] This strongly suggests that this compound will also be soluble in both DMSO and DMF.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in DMSO and DMF is not publicly available. The table below summarizes the qualitative solubility information gathered from suppliers of structurally analogous compounds.

CompoundDMSODMFOther SolventsSource(s)
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acidSolubleSolubleWater, DCM[9]
N-(Acid-PEG2)-N-bis(PEG3-azide)SolubleSolubleWater, DCM[10]
Azido-PEG3-amineSolubleSolubleDCM, THF, MeCN[11]
General PEG DerivativesSolubleSolubleWater, Chloroform[8]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in DMSO and DMF. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Materials:

  • This compound

  • Anhydrous DMSO

  • Anhydrous DMF

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation of Solvent: Use anhydrous DMSO and DMF to minimize the influence of water on solubility.

  • Sample Preparation: Accurately weigh an excess amount of this compound into several vials.

  • Solvent Addition: Add a precise volume of the chosen solvent (DMSO or DMF) to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Due to the potential for high crystallinity and slow dissolution of PEG compounds, a longer equilibration time and gentle heating may be necessary.[12]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of the solvent. Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

Signaling Pathways and Applications

This compound is a critical component in the construction of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this molecule provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively engage their respective protein targets.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC This compound (as part of PROTAC) E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand Target_Ligand Target Protein Ligand PROTAC->Target_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Protein Target Protein Target_Ligand->Target_Protein Binds Ub Ubiquitin E3_Ligase->Ub Recruits Proteasome Proteasome Target_Protein->Proteasome Degradation Ub->Target_Protein Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing the specified linker.

Experimental Workflow for Solubility Assessment

The logical flow for assessing the solubility of this compound is outlined in the diagram below.

Solubility_Workflow A Obtain this compound C Isothermal Shake-Flask Experiment A->C B Prepare Anhydrous DMSO and DMF B->C D Centrifugation to Separate Phases C->D E HPLC Analysis of Supernatant D->E F Calculate Solubility (mg/mL or M) E->F

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

The Crucial Role of Heterotrifunctional PEG Linkers in Modern Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Heterotrifunctional Polyethylene Glycol (PEG) linkers have emerged as indispensable tools in bioconjugation, offering a versatile platform for the development of sophisticated drug delivery systems, diagnostic agents, and research probes. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these remarkable linkers, with a particular focus on their application in Antibody-Drug Conjugates (ADCs).

Core Concepts of Heterotrifunctional PEG Linkers

Heterotrifunctional PEG linkers are molecules engineered with three distinct reactive functional groups, allowing for the sequential and specific conjugation of three different molecular entities. The incorporation of a PEG chain as a spacer arm offers several significant advantages in bioconjugation:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG backbone can significantly improve the solubility of hydrophobic drugs and biomolecules in aqueous environments, thereby reducing the propensity for aggregation.[1][2][3][]

  • Improved Pharmacokinetics: The hydrodynamic shield provided by the PEG chain can protect the conjugated molecule from enzymatic degradation and reduce renal clearance, leading to a longer circulation half-life and more sustained plasma concentrations.[1][2][3][5][][7][8]

  • Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the surface of therapeutic proteins, diminishing the likelihood of an immune response.[3]

  • Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the conjugated molecules, which is critical for optimizing biological activity and minimizing steric hindrance.[1][9][10]

These properties have made heterotrifunctional PEG linkers a cornerstone in the design of next-generation bioconjugates, particularly in the field of oncology with the development of highly targeted ADCs.

Applications in Bioconjugation

The unique architecture of heterotrifunctional PEG linkers enables the assembly of complex molecular constructs with diverse applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[][10][11] Heterotrifunctional PEG linkers are pivotal in the construction of advanced ADCs, allowing for the attachment of both a targeting antibody and a therapeutic payload, and in some cases, an additional imaging or therapeutic agent.[12][13] The PEG component helps to overcome the hydrophobicity of many cytotoxic drugs, enabling higher drug-to-antibody ratios (DAR) without compromising the stability and solubility of the ADC.[2][14]

Targeted Drug Delivery and Theranostics

Beyond ADCs, these linkers are employed to create targeted drug delivery systems where a therapeutic agent is guided to a specific cell or tissue type by a targeting ligand (e.g., a peptide or small molecule). The third functional group can be used to attach a diagnostic imaging agent, creating a "theranostic" molecule that allows for simultaneous therapy and monitoring of treatment response.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. While typically bifunctional, the principles of PEGylation are often applied to the linker design in PROTACs to optimize their physicochemical properties and cellular permeability.[1] Heterotrifunctional linkers offer the potential to create more complex PROTACs with additional functionalities.

Quantitative Data on the Impact of PEG Linkers

The length and structure of the PEG linker can have a profound impact on the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize key quantitative data from various studies.

LinkerADC Clearance (mL/day/kg)
No PEG~15
PEG2~12
PEG4~8
PEG8~5
PEG12~5
PEG24~4
Table 1: Effect of PEG Chain Length on ADC Clearance. Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[1]
ConjugateHalf-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
ZHER2-PEG4K-MMAE (HP4KM)2.54.5
ZHER2-PEG10K-MMAE (HP10KM)11.222
Table 2: In Vivo Pharmacokinetics and In Vitro Cytotoxicity of Affibody-Drug Conjugates. This table shows that while longer PEG chains significantly extend the half-life of the conjugate, they can also lead to a reduction in in vitro cytotoxicity. Data from a study on affibody-based drug conjugates.[15][16]
Cell LineTarget AntigenADC with Short PEG Linker IC50 (pM)
HER2-positive cancer cellsHER28.8
HER2-positive cancer cellsHER214.3 (with a different linker)
HER2-positive cancer cellsHER233.0 (Kadcyla®)
Table 3: Representative In Vitro Potency of an ADC with a Short PEG Linker. This data indicates that ADCs with optimized short PEG linkers can exhibit potent in vitro cytotoxicity, in some cases exceeding that of the clinically approved ADC, Kadcyla®. Data adapted from a study comparing different linkers.[17]
ConjugateMaximum Tolerated Dose (mg/kg)
Free MMAE< 5.0
ZHER2-SMCC-MMAE (HM)5.0
ZHER2-PEG4K-MMAE (HP4KM)10.0
ZHER2-PEG10K-MMAE (HP10KM)20.0
Table 4: In Vivo Off-Target Toxicity of Affibody-Drug Conjugates. This table demonstrates that PEGylation can significantly reduce the off-target toxicity of the conjugate, allowing for higher tolerated doses. Data from a study on affibody-based drug conjugates.[16]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of heterotrifunctional PEG linkers in the synthesis and evaluation of ADCs.

Protocol 1: Synthesis of a Dual-Drug ADC using a Heterotrifunctional Linker

This protocol provides a general workflow for the synthesis of a dual-drug ADC using a heterotrifunctional linker with one amine and two azide (B81097) functionalities.[12]

Part 1: Conjugation of the Linker to the Antibody

This part describes the conjugation of the linker's amine group to a carboxyl group on the antibody via EDC/NHS chemistry.

  • Materials:

    • Monoclonal antibody

    • Amino-PEG-bis-Azide linker

    • MES buffer (2-(N-morpholino)ethanesulfonic acid)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Quenching buffer (e.g., Tris or glycine (B1666218) buffer)

    • Dialysis or desalting columns

  • Procedure:

    • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in MES buffer.

    • Activation of Carboxylic Acids: Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.

    • Linker Conjugation: Add a 10- to 20-fold molar excess of the Amino-PEG-bis-Azide linker (dissolved in a small amount of DMSO or DMF) to the activated antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quenching: Add quenching buffer to stop the reaction.

    • Purification: Remove excess linker and reagents by dialysis against a suitable buffer (e.g., PBS) or by using desalting columns.

Part 2: Conjugation of Alkyne-Modified Drugs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of two different alkyne-containing drug molecules to the azide-functionalized antibody from Part 1.

  • Materials:

    • Azide-functionalized antibody

    • Alkyne-modified drug 1

    • Alkyne-modified drug 2

    • Copper(II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

    • Size-exclusion chromatography (SEC) system

  • Procedure:

    • Preparation of Reagents: Prepare stock solutions of the alkyne-modified drugs in DMSO. Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

    • Click Reaction: In a reaction vessel, combine the azide-functionalized antibody with a 5- to 10-fold molar excess of each alkyne-modified drug. Add the THPTA ligand to the reaction mixture. Initiate the reaction by adding CuSO4 and sodium ascorbate. Incubate for 1-4 hours at room temperature, protected from light.

    • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drugs and other small molecules.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[18][19]

  • Materials:

    • Target cancer cell line (antigen-positive)

    • Control cancer cell line (antigen-negative)

    • Cell culture medium and supplements

    • 96-well plates

    • ADC and control antibody

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.

    • Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis ADC Synthesis Workflow Ab Monoclonal Antibody Activated_Ab Activated Antibody Ab->Activated_Ab EDC/NHS Activation Linker_Ab Linker-Antibody Conjugate Activated_Ab->Linker_Ab Linker Conjugation ADC Dual-Drug ADC Linker_Ab->ADC CuAAC Click Reaction Drug1 Alkyne-Drug 1 Drug1->ADC Drug2 Alkyne-Drug 2 Drug2->ADC Purification Purification (SEC) ADC->Purification

Caption: A simplified workflow for the synthesis of a dual-drug ADC.

G Linker Functional Group A PEG Spacer Functional Group B Functional Group C Molecule_A Molecule A (e.g., Antibody) Molecule_A->Linker:f0 Molecule_B Molecule B (e.g., Drug 1) Molecule_B->Linker:f2 Molecule_C Molecule C (e.g., Drug 2 / Imaging Agent) Molecule_C->Linker:f3

Caption: Logical relationship in a heterotrifunctional PEG linker design.

G cluster_pathway Generalized ADC Signaling Pathway ADC_ext ADC in Circulation Binding Binding ADC_ext->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cytotoxic_Drug Free Cytotoxic Drug Drug_Release->Cytotoxic_Drug Cellular_Target Intracellular Target (e.g., Tubulin, DNA) Cytotoxic_Drug->Cellular_Target Apoptosis Cell Death (Apoptosis) Cellular_Target->Apoptosis

Caption: A generalized signaling pathway for an antibody-drug conjugate.

Conclusion

Heterotrifunctional PEG linkers represent a powerful and versatile technology in the field of bioconjugation. Their ability to connect multiple molecular entities while imparting favorable physicochemical and pharmacokinetic properties has revolutionized the design of complex biotherapeutics. As our understanding of disease biology and linker chemistry continues to advance, we can expect to see even more innovative applications of these linkers in the development of next-generation drugs and diagnostics, ultimately leading to improved patient outcomes. The careful selection and optimization of the linker are critical for the successful development of effective and safe bioconjugates.[1]

References

Methodological & Application

Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid is a novel heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the advanced synthesis of complex bioconjugates. This linker possesses three distinct functional groups—an azide, a primary amine, and a carboxylic acid—at the termini of its PEG arms. This configuration allows for a highly controlled, stepwise, and orthogonal conjugation of up to three different molecules, making it an invaluable tool in drug delivery, diagnostics, and proteomics.[1][2][3][4]

The PEG spacers enhance the solubility and biocompatibility of the resulting conjugate while providing precise spatial separation between the conjugated moieties.[2][5] The orthogonal nature of the three functional groups enables the sequential attachment of biomolecules, small molecule drugs, and imaging agents with high specificity and efficiency.

  • Primary Amine (-NH₂): Reacts efficiently with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[6]

  • Carboxylic Acid (-COOH): Can be activated by carbodiimides like EDC (in the presence of NHS) to react with primary amines.[7]

  • Azide (-N₃): Enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[8][9][10][11][12]

This document provides detailed protocols for a common two-step conjugation workflow involving the sequential use of the amine and acid functionalities, followed by a final click chemistry reaction.

Applications

The unique architecture of this trifunctional linker makes it ideal for a variety of advanced bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach both a targeting antibody and a cytotoxic payload to a central scaffold, potentially allowing for dual-drug conjugation.[2]

  • PROTACs and Molecular Glues: Its defined length and multiple attachment points are suitable for constructing complex molecules that bring two or more proteins into proximity.[5]

  • Functionalized Nanoparticles: The linker can anchor targeting ligands and therapeutic agents to the surface of nanoparticles.[2]

  • Multimodal Imaging Agents: Enables the combination of different imaging modalities (e.g., a fluorescent dye and a PET tracer) onto a single targeting biomolecule.

Experimental Protocols

This section outlines a general two-step protocol for conjugating a protein (Molecule A, e.g., an antibody) and a small molecule (Molecule B, e.g., a drug), followed by the attachment of a third molecule (Molecule C, e.g., an imaging agent) via click chemistry.

Logical Workflow Diagram

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Carboxylic Acid Conjugation cluster_2 Step 3: Azide Conjugation (Click Chemistry) A Molecule A (e.g., Antibody with NHS-ester) AB Intermediate 1 (Molecule A-Linker) A->AB pH 7.2-8.0 2-4 hours, RT B Linker (Azido-PEG-Amine-Acid) B->AB Purify1 Purification (SEC/Dialysis) AB->Purify1 EDC EDC/Sulfo-NHS Activation Purify1->EDC pH 4.5-6.0 15-30 min, RT ABC Intermediate 2 (Molecule A-Linker-Molecule B) EDC->ABC Add Molecule B pH 7.2-7.5, 2 hrs, RT C Molecule B (Amine-containing, e.g., Drug) C->ABC Purify2 Purification (SEC/Dialysis) ABC->Purify2 ABCD Final Conjugate Purify2->ABCD SPAAC or CuAAC (e.g., DBCO Alkyne) 1-12 hours, RT D Molecule C (Alkyne-containing, e.g., Imaging Agent) D->ABCD

Caption: Sequential conjugation workflow using the trifunctional linker.

Step 1: Conjugation of Molecule A (Protein) to the Linker's Amine Group

This protocol assumes Molecule A has been pre-activated with an NHS ester.

Materials:

  • Molecule A (protein) activated with an NHS ester.

  • This compound linker.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Protocol:

  • Prepare Linker Solution: Immediately before use, dissolve the linker in DMF or DMSO to a final concentration of 10-20 mM.

  • Prepare Protein Solution: Dissolve the NHS-activated protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% (v/v).

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.

  • Purification: Remove excess linker and quenched products by SEC or dialysis against PBS. The resulting product is Intermediate 1 (Molecule A-Linker) .

Step 2: Conjugation of Molecule B (Amine-containing) to the Linker's Carboxylic Acid

This step involves the activation of the carboxylic acid on Intermediate 1 using EDC and NHS.[7][13]

Materials:

  • Intermediate 1 (from Step 1).

  • Molecule B (containing a primary amine).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Reaction Buffer: PBS, pH 7.2-7.5.

Protocol:

  • Buffer Exchange: Exchange the buffer of Intermediate 1 into the Activation Buffer.

  • Prepare Reagents: Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in the Activation Buffer.

  • Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the solution of Intermediate 1. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Immediately add Molecule B (10- to 20-fold molar excess over Intermediate 1) to the activated solution. Adjust the pH to 7.2-7.5 using a concentrated phosphate (B84403) buffer.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Purification: Purify the conjugate Intermediate 2 (Molecule A-Linker-Molecule B) from excess reagents using SEC or dialysis.

Step 3: Conjugation of Molecule C (Alkyne-containing) via Click Chemistry

This protocol describes a strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and ideal for biological samples.[9][10]

Materials:

  • Intermediate 2 (from Step 2).

  • Molecule C functionalized with a strained alkyne (e.g., DBCO, BCN).

  • Reaction Buffer: PBS, pH 7.4.

Protocol:

  • Prepare Solutions: Dissolve Intermediate 2 in PBS. Dissolve the alkyne-containing Molecule C in a compatible solvent (e.g., DMSO).

  • Conjugation: Add a 3- to 10-fold molar excess of Molecule C to the solution of Intermediate 2.

  • Incubation: Incubate the reaction for 2-12 hours at room temperature or 37°C. The reaction progress can be monitored by SDS-PAGE or HPLC.

  • Purification: Purify the Final Conjugate from unreacted Molecule C using SEC, dialysis, or affinity chromatography, depending on the nature of the molecules involved.

Quantitative Data and Reaction Parameters

The optimal conditions for bioconjugation can vary depending on the specific molecules involved. The following tables provide typical starting parameters.

Table 1: Reaction Conditions for Functional Group Ligations
ParameterAmine Coupling (NHS Ester)Acid Coupling (EDC/NHS)Azide Coupling (SPAAC)
pH 7.2 - 8.5Activation: 4.5-6.0Coupling: 7.2-7.56.5 - 7.5
Temperature 4 - 25 °C25 °C25 - 37 °C
Reaction Time 2 - 4 hoursActivation: 15 minCoupling: 2 hours2 - 12 hours
Molar Excess (Linker/Reagent) 10-50x over proteinEDC: 10x, S-NHS: 25x3-10x over protein
Typical Buffer PBS, BorateMES (Activation), PBS (Coupling)PBS, HEPES
Table 2: Recommended Purification Methods
Conjugation StepProductPrimary ContaminantsRecommended Method
Step 1 Intermediate 1Excess LinkerSize-Exclusion Chromatography (SEC), Dialysis
Step 2 Intermediate 2Excess Molecule B, EDC/NHS byproductsSEC, Dialysis
Step 3 Final ConjugateExcess Molecule CSEC, HIC, Affinity Chromatography

Characterization of Conjugates

After each conjugation and purification step, it is critical to characterize the product to confirm successful ligation and purity.

  • SDS-PAGE: To visualize the increase in molecular weight after each conjugation step.

  • Size-Exclusion HPLC (SEC-HPLC): To assess purity and detect aggregation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise molecular weight of the conjugate.

  • UV-Vis Spectroscopy: To determine the degree of labeling if one of the attached molecules has a distinct chromophore.

Signaling Pathway Diagram Example

If the final conjugate is an ADC designed to target a specific cancer cell receptor, its mechanism of action can be visualized.

G cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action ADC Final Conjugate (Antibody-Linker-Drug) Receptor Target Receptor on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking Payload Released Drug Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Payload->DNA 5. Binds to DNA Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induces Damage

Caption: ADC mechanism: receptor binding, internalization, and payload release.

References

Application Notes and Protocols for Sequential Reactions Involving Azide, Amine, and Carboxylic Acid Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecules bearing multiple distinct functional groups are foundational to modern drug discovery and development. Compounds possessing azide (B81097), amine, and carboxylic acid functionalities offer a rich chemical toolbox for synthesizing complex molecular architectures, such as peptides, antibody-drug conjugates (ADCs), and targeted probes for chemical biology. The ability to selectively and sequentially modify these groups is paramount. This requires a strategic application of orthogonal protection schemes and chemoselective reactions. This document outlines key applications and detailed protocols for the sequential modification of trifunctional molecules containing azide, amine, and carboxylic acid moieties, with a focus on bioorthogonal chemistry relevant to drug development.

Application Notes

The Principle of Orthogonal Protection

The core challenge in working with trifunctional molecules is to achieve site-selective modification. Orthogonal protecting groups are essential, as they can be removed under specific conditions without affecting other protected groups.[1][2] This strategy allows for the sequential unmasking and reaction of each functional group. For a molecule with an amine, a carboxylic acid, and an azide, a typical strategy would involve protecting the amine and carboxylic acid, as the azide group is generally stable and non-reactive under many standard protection/deprotection conditions.

Key Chemoselective and Bioorthogonal Reactions

Once a functional group is selectively deprotected, it can be modified using a variety of highly selective reactions. Bioorthogonal reactions, which occur in biological systems without interfering with native processes, are particularly valuable.[3][4]

  • Amine Modification: Free amines are excellent nucleophiles and are commonly targeted for acylation to form stable amide bonds. In peptide synthesis, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used.[5][6]

  • Carboxylic Acid Modification: Carboxylic acids can be activated to form esters or amides. A key transformation is the conversion to an acyl azide, which can then undergo a Curtius rearrangement to yield an amine or be used in other coupling reactions.[7][8]

  • Azide Ligation: The azide group is a cornerstone of "click chemistry" and other bioorthogonal ligations.[9][10] Its primary reactions include:

    • Staudinger Ligation: This reaction involves the coupling of an azide with a phosphine (B1218219) to form an aza-ylide, which can be trapped to form a stable amide bond.[11][12] Alternatively, the classic Staudinger reduction converts the azide to a primary amine using a phosphine like triphenylphosphine (B44618).[13][14]

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and popular "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[10][15]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC that utilizes a strained cyclooctyne, making it suitable for use in living systems.[4][11]

The choice of reaction depends on the desired linkage and the compatibility with the overall molecular scaffold and intended application, particularly whether the reaction will be performed in vitro or in vivo.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the key transformations discussed.

Table 1: Orthogonal Protection & Deprotection Strategies

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsOrthogonal To
AmineBoc (tert-butyloxycarbonyl)Boc₂O, base (e.g., DIPEA), CH₂Cl₂Strong acid (e.g., TFA in CH₂Cl₂)Fmoc, Benzyl esters
AmineFmoc (9-fluorenylmethyloxycarbonyl)Fmoc-OSu, NaHCO₃, Dioxane/H₂OBase (e.g., 20% Piperidine in DMF)Boc, t-Butyl esters
Carboxylic AcidBenzyl ester (Bn)Benzyl bromide, base (e.g., Cs₂CO₃), DMFCatalytic hydrogenation (H₂, Pd/C)Boc, Fmoc
Carboxylic Acidt-Butyl ester (tBu)Isobutylene, cat. H₂SO₄Strong acid (e.g., TFA in CH₂Cl₂)Fmoc, Benzyl esters

Table 2: Key Sequential Reaction Parameters

Reaction StepReagents & CatalystsSolventTemperature (°C)Typical TimeTypical Yield (%)
Amide Coupling EDC, HOBtDMF or CH₂Cl₂0 to 252 - 12 h85 - 95%
Acyl Azide Formation 1. EDC/HBTU; 2. NaN₃DMF251 - 3 h90 - 98%
Staudinger Reduction PPh₃, THF/H₂OTHF / H₂O25 - 503 - 12 h> 90%
Staudinger Ligation Phosphine-thioesterAcetonitrile/Water254 - 16 h70 - 90%
CuAAC Click Reaction Alkyne, CuSO₄·5H₂O, Sodium Ascorbate (B8700270)t-BuOH / H₂O251 - 8 h> 95%
SPAAC Click Reaction Cyclooctyne (e.g., DBCO)PBS or cell media370.5 - 2 h> 90%

Mandatory Visualizations

G cluster_start Starting Trifunctional Molecule cluster_step1 Step 1: Orthogonal Protection cluster_step2 Step 2: Selective Deprotection (Carboxyl) cluster_step3 Step 3: Carboxyl Modification cluster_step4 Step 4: Selective Deprotection (Amine) cluster_step5 Step 5: Azide Ligation (e.g., SPAAC) start H₂N-R¹(COOH)-R²-N₃ prot Boc-HN-R¹(COOBn)-R²-N₃ start->prot Boc₂O, BnBr, Base deprot_cooh Boc-HN-R¹(COOH)-R²-N₃ prot->deprot_cooh H₂, Pd/C mod_cooh Couple with R³-NH₂ deprot_cooh->mod_cooh EDC, HOBt prod1 Boc-HN-R¹(CONH-R³)-R²-N₃ mod_cooh->prod1 deprot_nh2 H₂N-R¹(CONH-R³)-R²-N₃ prod1->deprot_nh2 TFA mod_azide React with DBCO-R⁴ deprot_nh2->mod_azide Click Chemistry prod2 Final Product mod_azide->prod2

Caption: Workflow for sequential modification of a trifunctional molecule.

G cluster_0 Fragment-Based Drug Discovery (FBDD) using Click Chemistry cluster_1 Fragment Screening cluster_2 Ligation & Optimization target Target Protein frag1 Fragment A (Alkyne) frag1->target Binds Site 1 click CuAAC 'Click' Reaction frag1->click frag2 Fragment B (Azide) frag2->target Binds Site 2 frag2->click lead High-Affinity Lead Compound click->lead Triazole Linker lead->target High Affinity Binding

Caption: Azide-alkyne click chemistry in Fragment-Based Drug Discovery.

G start Amine (Protected) Carboxylic Acid (Protected) Azide (Reactive) path1_node Deprotect Amine (e.g., Piperidine) start:f0->path1_node Path 1 path2_node Deprotect Carboxylic Acid (e.g., H₂/Pd-C) start:f1->path2_node Path 2 path3_node React Azide (e.g., SPAAC) start:f2->path3_node Path 3 path1_react Amine (Reactive) Carboxylic Acid (Protected) Azide (Reactive) path1_node->path1_react path2_react Amine (Protected) Carboxylic Acid (Reactive) Azide (Reactive) path2_node->path2_react path3_react Amine (Protected) Carboxylic Acid (Protected) Azide (Reacted) path3_node->path3_react

Caption: Logical relationships in an orthogonal reaction scheme.

Experimental Protocols

Note: These are generalized protocols. Specific substrate properties may require optimization of solvents, reaction times, and purification methods. Always handle azides and coupling reagents with appropriate safety precautions.

Protocol 1: Selective Boc-Protection of an Amine

This protocol describes the protection of a primary or secondary amine in the presence of a carboxylic acid and an azide.

  • Materials:

    • Substrate containing amine, carboxylic acid, and azide (1.0 equiv)

    • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Rotary evaporator

    • Standard glassware

  • Procedure:

    • Dissolve the substrate in CH₂Cl₂.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA, followed by the dropwise addition of a solution of Boc₂O in CH₂Cl₂.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aq. NaHCO₃.

    • Separate the organic layer. Wash sequentially with NaHCO₃ and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica (B1680970) gel, ethyl acetate (B1210297)/hexanes) to yield the Boc-protected compound.

Protocol 2: Conversion of a Carboxylic Acid to an Acyl Azide

This protocol details the conversion of a carboxylic acid to a reactive acyl azide using EDC and sodium azide.[16]

  • Materials:

    • Protected substrate with a free carboxylic acid (1.0 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

    • Sodium azide (NaN₃) (1.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Ice-cold water

    • Ethyl acetate

    • Standard glassware

  • Procedure:

    • Dissolve the carboxylic acid substrate in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add EDC in one portion and stir at 0 °C for 30 minutes.

    • Add sodium azide (NaN₃) and continue stirring at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1-2 hours.

    • Monitor the formation of the acyl azide by IR spectroscopy (characteristic stretch at ~2140 cm⁻¹) or TLC.

    • Once complete, pour the reaction mixture into ice-cold water to precipitate the product and quench excess reagents.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate carefully on a rotary evaporator at low temperature.

    • The resulting acyl azide is often used immediately in the next step without further purification.

Safety Note: Acyl azides can be explosive. Avoid heating and handle with care.

Protocol 3: Staudinger Reduction of an Azide to an Amine

This protocol describes the reduction of an organic azide to a primary amine.[13]

  • Materials:

    • Azide-containing substrate (1.0 equiv)

    • Triphenylphosphine (PPh₃) (1.2 equiv)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

    • Rotary evaporator

    • Standard glassware

  • Procedure:

    • Dissolve the azide substrate in the THF/water solvent mixture.

    • Add triphenylphosphine to the solution.

    • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 3-12 hours. The reaction can be monitored by the disappearance of the azide stretch in the IR spectrum or by LC-MS.

    • Upon completion, remove the THF under reduced pressure.

    • The resulting aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) to remove the triphenylphosphine oxide byproduct. The product amine may remain in the aqueous layer if it is a salt or be extracted depending on its polarity and the pH.

    • Adjusting the pH of the aqueous layer may be necessary to facilitate extraction of the product.

    • Purify the product by column chromatography or crystallization as needed.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the ligation of an azide-containing molecule with a terminal alkyne.[10]

  • Materials:

    • Azide-containing substrate (1.0 equiv)

    • Alkyne-containing molecule (1.0 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equiv)

    • Sodium ascorbate (0.1 - 0.2 equiv)

    • tert-Butanol and Water (1:1 v/v) or other suitable solvent systems

    • Standard glassware

  • Procedure:

    • In a reaction vessel, dissolve the azide and alkyne components in the t-BuOH/H₂O solvent system.

    • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in water.

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. A color change is often observed.

    • Stir the reaction vigorously at room temperature for 1-8 hours.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify the triazole product by column chromatography or recrystallization.

References

Application Notes and Protocols for Click Chemistry using N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterotrifunctional linker, N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid, in click chemistry for advanced bioconjugation applications. This versatile reagent is particularly valuable in the development of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound is a branched polyethylene (B3416737) glycol (PEG) derivative featuring three distinct functional groups: an azide (B81097), a primary amine, and a terminal carboxylic acid.[1] This unique architecture allows for the sequential and orthogonal conjugation of different molecules. The azide group readily participates in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[2][3] The amine and carboxylic acid moieties provide additional handles for covalent modification, enabling the attachment of a wide range of molecules. The inherent hydrophilicity of the PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.[4][5]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): This linker is ideal for constructing dual-drug ADCs, where two different cytotoxic payloads can be attached to a single antibody, potentially overcoming drug resistance and enhancing therapeutic efficacy.[6][7]

  • Proteolysis Targeting Chimeras (PROTACs): The linker can be used to synthesize PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][4][8]

  • Targeted Drug Delivery: The trifunctional nature of the linker allows for the creation of targeted drug delivery systems with enhanced binding affinity and therapeutic payload capacity.

  • Fluorescent Labeling and Imaging: Multiple reporter molecules, such as fluorophores, can be attached for amplified signal in imaging applications.

Data Presentation:

The following tables summarize typical reaction parameters for click chemistry protocols involving PEG linkers. These values should be considered as starting points and may require optimization for specific applications.

Table 1: Typical Reaction Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended RangeNotes
Molar Excess of Alkyne-Functionalized Molecule1.5 - 5 equivalentsA slight excess of the alkyne-containing molecule is typically used to ensure complete reaction of the azide.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration50 - 250 µM
Copper Ligand (e.g., THPTA) Concentration250 - 1250 µMA 5-fold excess of ligand to copper is often used to stabilize the Cu(I) ion and protect biomolecules.
Reducing Agent (e.g., Sodium Ascorbate) Concentration1 - 5 mMA fresh solution should always be used.
Reaction Temperature4 - 37 °CRoom temperature is often sufficient, but lower temperatures can be used for sensitive biomolecules.
Reaction Time1 - 12 hoursReaction progress can be monitored by techniques such as HPLC or mass spectrometry.
SolventAqueous buffer (e.g., PBS, pH 7.4) with a co-solvent (e.g., DMSO, DMF)The final concentration of the organic co-solvent should typically be kept below 10-20% to avoid denaturation of proteins.[9]

Table 2: Typical Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterRecommended RangeNotes
Molar Excess of Strained Alkyne (e.g., DBCO, BCN)1.5 - 10 equivalentsThe optimal molar excess depends on the reactivity of the specific strained alkyne.
Reaction Temperature4 - 37 °CReactions are typically performed at room temperature or 4°C for overnight incubations.[10]
Reaction Time1 - 24 hoursSPAAC reactions are generally slower than CuAAC reactions.
SolventAqueous buffer (e.g., PBS, pH 7.4) with an optional co-solvent (e.g., DMSO)The final concentration of the organic co-solvent should be minimized to avoid impacting biomolecule stability.[9]

Experimental Protocols:

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-functionalized molecule to the azide group of this compound that has been previously conjugated to a biomolecule.

Materials:

  • Azide-functionalized biomolecule (e.g., antibody-linker conjugate)

  • Alkyne-functionalized payload (e.g., cytotoxic drug, fluorescent dye)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Organic Co-solvent (e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized biomolecule with the alkyne-functionalized payload in the reaction buffer.

  • Add Copper Ligand: Add the copper ligand stock solution to the reaction mixture to achieve the desired final concentration.

  • Add Copper(II) Sulfate: Add the CuSO₄ stock solution to the reaction mixture.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for overnight incubation. Protect the reaction from light if using light-sensitive molecules.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general method for the copper-free conjugation of a strained alkyne-functionalized molecule to the azide group of this compound previously attached to a biomolecule.

Materials:

  • Azide-functionalized biomolecule

  • Strained alkyne-functionalized payload (e.g., DBCO-drug, BCN-fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic Co-solvent (e.g., DMSO, optional)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, dissolve the strained alkyne-functionalized payload in a minimal amount of organic co-solvent (if necessary) and then add it to the azide-functionalized biomolecule in the reaction buffer.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[10]

  • Purification: Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove the unreacted payload and other small molecules.

Mandatory Visualization:

Click_Chemistry_Approaches cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_CuAAC Azide Triazole_CuAAC 1,4-disubstituted 1,2,3-Triazole Azide_CuAAC->Triazole_CuAAC Alkyne_CuAAC Terminal Alkyne Alkyne_CuAAC->Triazole_CuAAC Catalyst_CuAAC Cu(I) Catalyst (e.g., CuSO4 + NaAscorbate) Catalyst_CuAAC->Triazole_CuAAC Azide_SPAAC Azide Triazole_SPAAC Triazole Azide_SPAAC->Triazole_SPAAC Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_SPAAC

Caption: Overview of CuAAC and SPAAC click chemistry reactions.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody Amine_Coupling Amine Coupling (e.g., EDC/NHS chemistry) Antibody->Amine_Coupling Linker This compound Linker->Amine_Coupling Antibody_Linker Antibody-Linker Conjugate Amine_Coupling->Antibody_Linker Click_Reaction Click Chemistry (CuAAC or SPAAC) Antibody_Linker->Click_Reaction Drug1 Alkyne-Payload 1 Drug1->Click_Reaction Drug2 Alkyne-Payload 2 Drug2->Click_Reaction Dual_ADC Dual-Drug ADC Click_Reaction->Dual_ADC Purification Purification & Characterization Dual_ADC->Purification

Caption: Workflow for synthesizing a dual-drug ADC.

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand with Alkyne Click_Reaction Click Chemistry (CuAAC or SPAAC) POI_Ligand->Click_Reaction E3_Ligase_Ligand E3 Ligase Ligand with Carboxylic Acid Amide_Bond Amide Bond Formation E3_Ligase_Ligand->Amide_Bond Linker This compound Linker->Amide_Bond (Amine end) Intermediate Linker-E3 Ligase Ligand Conjugate Amide_Bond->Intermediate Intermediate->Click_Reaction (Azide end) PROTAC PROTAC Molecule Click_Reaction->PROTAC

Caption: Workflow for synthesizing a PROTAC molecule.

References

Application Note: EDC/NHS Activation of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized chemical method for the activation of carboxylic acids to form amine-reactive NHS esters.[1][2][3] This two-step process is favored in bioconjugation to minimize polymerization, especially when working with molecules containing both amine and carboxyl groups.[2] The resulting NHS ester is a more stable intermediate than the O-acylisourea intermediate formed with EDC alone, allowing for efficient conjugation to primary amines at physiological pH.[1]

This application note provides a detailed protocol for the activation of the heterotrifunctional linker, N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid, using EDC and NHS. This linker is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, featuring an azide (B81097) for click chemistry, a primary amine for further conjugation, and a carboxylic acid for activation.[4][5][6][7] The protocols below are provided for both aqueous and organic solvent conditions to accommodate various experimental requirements.

Chemical Reaction Mechanism

The activation of a carboxylic acid with EDC and NHS proceeds through a two-step mechanism. First, EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a semi-stable NHS ester, which can subsequently react with a primary amine to form a stable amide bond.[1][3]

EDC_NHS_Activation_Mechanism PEG_Acid R-COOH (this compound) Intermediate O-Acylisourea Intermediate (unstable) PEG_Acid->Intermediate + EDC EDC EDC EDC->Intermediate NHS_Ester R-CO-NHS (Amine-Reactive NHS Ester) Intermediate->NHS_Ester + NHS Urea Urea byproduct Intermediate->Urea hydrolysis NHS NHS NHS->NHS_Ester Amide R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide + R'-NH2 Amine R'-NH2 (Primary Amine) Amine->Amide

Caption: EDC/NHS activation of a carboxylic acid to form an amine-reactive NHS ester.

Experimental Protocols

Two protocols are provided below: one for aqueous conditions, suitable for many biological applications, and one for organic solvent conditions, which can be advantageous for compounds not soluble in aqueous buffers.

Protocol 1: Aqueous Activation

This protocol is ideal for subsequent reactions with proteins, antibodies, or other biomolecules in aqueous buffers.

Materials

ReagentRecommended Supplier
This compoundBroadPharm, AxisPharm, MedChemExpress
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Thermo Fisher Scientific
NHS (N-hydroxysuccinimide)Thermo Fisher Scientific
Activation Buffer (0.1 M MES, pH 4.5-6.0)Sigma-Aldrich
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-Aldrich

Reaction Parameters

ParameterValueNotes
Molar Ratio (PEG-Acid:EDC:NHS)1 : 1.5 : 1.5A slight excess of EDC and NHS is recommended to drive the reaction to completion.
PEG-Acid Concentration10-50 mMCan be adjusted based on experimental needs.
Reaction TemperatureRoom Temperature
Activation Time15-30 minutes

Procedure

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mg/mL.[8][9]

  • Prepare Activation Buffer: Prepare 0.1 M MES buffer and adjust the pH to between 4.5 and 6.0.[2] The activation reaction is most efficient in this pH range.[8][10]

  • Initiate Activation:

    • Dilute the PEG-acid stock solution into the Activation Buffer to the desired final concentration.

    • Immediately before use, weigh out EDC and NHS.

    • Add EDC and NHS to the PEG-acid solution. A common molar ratio is 1.5 equivalents of both EDC and NHS relative to the PEG-acid.[11]

  • Incubate: Allow the reaction to proceed at room temperature for 15-30 minutes.[8][12]

  • Subsequent Amine Coupling: The resulting NHS-activated PEG is now ready for reaction with a primary amine-containing molecule. For optimal coupling, the pH should be adjusted to 7.2-8.5.[8][10]

  • (Optional) Quenching: To quench the reaction, hydroxylamine (B1172632) can be added to a final concentration of 10 mM.[10] Alternatively, other primary amine-containing buffers like Tris or glycine (B1666218) can be used, but these will compete for reaction with the NHS ester.[9][10]

Protocol 2: Organic Solvent Activation

This protocol is suitable for reactions where the reactants are soluble in organic solvents.

Materials

ReagentRecommended Supplier
This compoundBroadPharm, AxisPharm, MedChemExpress
EDC HClThermo Fisher Scientific
NHSThermo Fisher Scientific
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)Sigma-Aldrich
Diisopropylethylamine (DIPEA)Sigma-Aldrich

Reaction Parameters

ParameterValueNotes
Molar Ratio (PEG-Acid:EDC:NHS)1 : 2 : 2A higher excess of activating reagents is often used in organic solvents.[9]
SolventAnhydrous DCM or DMFEnsure the solvent is dry to prevent hydrolysis of the NHS ester.[13]
Reaction TemperatureRoom Temperature
Activation Time30 minutes[9]

Procedure

  • Dissolve PEG-Acid: Dissolve this compound (1 mmol) in anhydrous DCM (1.5 mL).[9]

  • Add Activating Reagents:

    • Dissolve EDC HCl (2.0 mmol) in anhydrous DCM (0.5 mL) and add it to the PEG-acid solution.[9]

    • Dissolve NHS (2.0 mmol) in a minimal amount of anhydrous DMSO (e.g., 10 µL) and add it to the reaction mixture.[9]

  • Incubate: Stir the solution at room temperature for 30 minutes.[9]

  • Subsequent Amine Coupling: The activated NHS-ester is now ready for reaction with an amine. Add the amine-containing molecule (1.5 mmol) to the solution, followed by DIPEA (1.5 mmol) to act as a base. Stir at room temperature for 1 hour or until the reaction is complete.[9]

  • Purification: The final product can be purified by flash chromatography.[9] Due to the potential for hydrolysis on silica (B1680970) gel, reverse-phase chromatography (e.g., C18) may be a more suitable purification method for NHS esters.[14]

Experimental Workflow

The following diagram illustrates the general workflow for the activation and subsequent conjugation of the PEG-acid.

Experimental_Workflow Start Start Prepare_Reagents Prepare PEG-Acid, EDC, NHS, and Buffers Start->Prepare_Reagents Activation Add EDC and NHS to PEG-Acid in Activation Buffer (pH 4.5-6.0) Prepare_Reagents->Activation Incubate_Activation Incubate for 15-30 minutes at Room Temperature Activation->Incubate_Activation pH_Adjust Adjust pH to 7.2-8.5 for Amine Coupling Incubate_Activation->pH_Adjust Add_Amine Add Amine-Containing Molecule pH_Adjust->Add_Amine Incubate_Conjugation Incubate for 2 hours at Room Temperature Add_Amine->Incubate_Conjugation Quench Quench Reaction (Optional) Incubate_Conjugation->Quench Purify Purify Conjugate Quench->Purify End End Purify->End

Caption: General workflow for EDC/NHS activation and subsequent amine coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Activation/Conjugation Efficiency Hydrolysis of EDC or NHS ester.Prepare EDC and NHS solutions immediately before use.[2] Ensure anhydrous conditions for organic solvent reactions.
Incorrect pH of activation or coupling buffer.Verify the pH of the buffers. Activation is optimal at pH 4.5-6.0, while coupling is more efficient at pH 7.2-8.5.[8][10]
Presence of competing nucleophiles in the buffer.Avoid buffers containing primary amines (e.g., Tris, glycine) during the activation and coupling steps.[12]
Precipitation of Reagents Poor solubility of the PEG-acid or other reactants.Adjust the concentration of the reactants or try a different solvent system. For aqueous reactions, adding a small amount of a water-miscible organic solvent like DMSO or DMF can improve solubility.
Difficulty in Purification Hydrolysis of the NHS ester on the purification column.Consider using reverse-phase chromatography for purification of the activated NHS ester.[14] If purifying the final conjugate, ensure the product is stable under the chosen purification conditions.

References

Application Notes and Protocols for the Synthesis of PROTACs with a PEGylated Trifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trivalent PROTACs

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] Conventional PROTACs are bifunctional molecules, composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This document focuses on an emerging and powerful class of PROTACs: trivalent PROTACs .

Trivalent PROTACs are designed with a third functional component, often achieved through a branched or trifunctional linker. This third component typically enables the PROTAC to bind to two sites on the target protein simultaneously (bivalent binding), enhancing avidity and cooperativity in the formation of the ternary complex (POI-PROTAC-E3 ligase).[3][4] This enhanced binding can lead to significantly improved degradation efficiency and potency compared to their bivalent counterparts.[3] PEGylated linkers are commonly incorporated into these structures to improve solubility, cell permeability, and pharmacokinetic properties.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of trivalent PROTACs featuring PEGylated trifunctional linkers.

Signaling Pathway and Mechanism of Action

Trivalent PROTACs operate through the same fundamental mechanism as bifunctional PROTACs, by inducing the proximity of a target protein to an E3 ubiquitin ligase. However, their ability to engage the target protein at two points enhances the stability and formation of the ternary complex, which is a critical step for efficient ubiquitination and subsequent degradation.[3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Trivalent PROTAC POI Protein of Interest (POI) (with two binding sites) PROTAC->POI Binds to two sites (High Avidity) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin Ub->POI Tags POI Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation POI_PROTAC_E3->Ub Ubiquitination

Mechanism of Trivalent PROTAC-mediated Protein Degradation.

Advantages of Trivalent PROTACs with PEGylated Linkers

The unique architecture of trivalent PROTACs with PEGylated linkers offers several advantages over traditional bifunctional PROTACs:

  • Enhanced Degradation Potency: By binding to two sites on the target protein, trivalent PROTACs can exhibit significantly lower DC50 (half-maximal degradation concentration) values, often in the picomolar range.[3]

  • Increased Avidity and Cooperativity: The bivalent binding to the target protein increases the overall binding strength (avidity) and can promote positive cooperativity in the formation of the ternary complex, leading to more stable and efficient degradation.[3][4]

  • Improved Physicochemical Properties: The incorporation of polyethylene (B3416737) glycol (PEG) chains in the linker can improve the solubility, reduce aggregation, and enhance the cell permeability of the PROTAC molecule.[5][6]

  • Reduced "Hook Effect": The enhanced stability of the ternary complex formed by trivalent PROTACs may help to mitigate the "hook effect," a phenomenon where the degradation efficiency decreases at high PROTAC concentrations.[7][8]

  • Platform for Further Functionalization: The trifunctional linker can be designed to include a handle for the attachment of other molecules, such as fluorescent dyes or imaging agents, creating multifunctional probes for research.[7][9][10]

Data Presentation: Trivalent vs. Bivalent PROTAC Efficiency

The following table summarizes representative quantitative data comparing the degradation efficiency of trivalent PROTACs with their bivalent counterparts.

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
SIM1 (Trivalent) BRD2VHLBranched PEG0.06 - 0.4 >95HEK293[3][4]
MZ1 (Bivalent)BRD2VHLLinear PEG~30~90HEK293[3]
SIM1 (Trivalent) BRD4VHLBranched PEG<10 >95HEK293[3][4]
MZ1 (Bivalent)BRD4VHLLinear PEG~10-30~95MV4-11[11]
15c (Trivalent) BRD4VHLBranched PEG-Benzene~1000>90HT1080[7][10]
2a (Bivalent)BRD4VHLLinear PEG-Benzene~300>90HT1080[7][10]
RC-3 (Covalent)BTKCRBN-<10>85Mino[12]
NC-1 (Non-covalent)BTKCRBN-2.297Mino[12]

Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Synthesis of a PEGylated Trifunctional Linker Core

This protocol describes the synthesis of a branched, trifunctional PEG linker core based on a trimethylolethane (TME) scaffold, which can be further functionalized for conjugation to target and E3 ligase ligands.[3]

Materials:

  • Trimethylolethane (TME)

  • PEGylating agent with a terminal azide (B81097) or other reactive group (e.g., azido-PEG-acid)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Reagents for click chemistry (e.g., copper(II) sulfate (B86663), sodium ascorbate, alkyne-functionalized ligand)[13][][15]

Procedure:

  • Functionalization of the TME Core:

    • Dissolve trimethylolethane in a suitable solvent like DMF.

    • React two of the three hydroxyl groups with a PEGylating agent that has a protected reactive group (e.g., Boc-amino-PEG-acid) using a standard coupling reaction (e.g., HATU/DIPEA). This will leave one free hydroxyl group.

    • Protect the remaining free hydroxyl group with a suitable protecting group (e.g., TBDMS).

    • Deprotect the terminal groups of the two PEG chains (e.g., remove Boc groups with TFA). This results in a branched linker with two free amines and one protected hydroxyl.

  • Introduction of the Third Functional Group:

    • The free amines can be used for conjugation to the bivalent target protein ligand.

    • The protected hydroxyl can be deprotected and functionalized with a group suitable for conjugation to the E3 ligase ligand (e.g., converted to an azide for click chemistry).

General Protocol for Trivalent PROTAC Synthesis via Click Chemistry

This protocol outlines the final assembly of a trivalent PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2] This method offers high efficiency and specificity.

Materials:

  • Azide-functionalized PEGylated trifunctional linker core

  • Alkyne-functionalized E3 ligase ligand

  • Bivalent target protein ligand with appropriate reactive groups for conjugation to the linker

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., DMF, t-BuOH/H2O)

Procedure:

  • Conjugation of Bivalent Target Ligand to Linker:

    • React the PEGylated trifunctional linker core (with two free amines) with an excess of the activated bivalent target protein ligand.

    • Purify the resulting product to obtain the linker-target ligand conjugate.

  • Click Reaction:

    • Dissolve the azide-functionalized linker-target ligand conjugate and the alkyne-functionalized E3 ligase ligand in the chosen solvent.

    • Add a freshly prepared solution of sodium ascorbate, followed by a solution of CuSO4·5H2O.

    • Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.

  • Purification:

    • Upon completion, purify the crude product using flash column chromatography or preparative HPLC to obtain the final trivalent PROTAC.

Synthesis_Workflow cluster_synthesis Trivalent PROTAC Synthesis Workflow Start Starting Materials: - Trifunctional Core (e.g., TME) - PEGylating Agent - Bivalent POI Ligand - E3 Ligase Ligand Step1 Step 1: Synthesis of Branched PEGylated Linker Start->Step1 Step2 Step 2: Conjugation of Bivalent POI Ligand to Linker Step1->Step2 Step3 Step 3: Functionalization of Third Arm for E3 Ligase Conjugation Step2->Step3 Step4 Step 4: Final Conjugation of E3 Ligase Ligand (e.g., Click Chemistry) Step3->Step4 Purification Purification and Characterization (HPLC, LC-MS, NMR) Step4->Purification Final_Product Trivalent PROTAC Purification->Final_Product

General workflow for the synthesis of a trivalent PROTAC.
Evaluation of Trivalent PROTACs

A series of in vitro and cellular assays are required to characterize the synthesized trivalent PROTACs and evaluate their efficacy.

1. Biophysical Characterization: [16]

  • Binding Affinity: Determine the binding affinity of the trivalent PROTAC to the target protein and the E3 ligase individually and in the ternary complex using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Ternary Complex Formation: Confirm the formation of the POI-PROTAC-E3 ternary complex using methods such as size-exclusion chromatography, native mass spectrometry, or fluorescence polarization.

2. Cellular Assays:

  • Western Blotting:

    • Plate cells (e.g., HEK293, HT1080) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the trivalent PROTAC, a bivalent control, and a vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and visualize the bands.

    • Quantify band intensity to determine the extent of protein degradation. From this data, DC50 and Dmax values can be calculated.[17][18]

  • Quantitative Mass Spectrometry: For a more global and unbiased assessment of protein degradation, perform proteomic analysis of cells treated with the PROTAC.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): Assess the cytotoxic effects of the PROTAC on cancer cell lines to determine its therapeutic potential.

Evaluation_Workflow cluster_evaluation Trivalent PROTAC Evaluation Workflow Start Synthesized Trivalent PROTAC Biophysical Biophysical Characterization - Binding Affinity (SPR, ITC) - Ternary Complex Formation Start->Biophysical Cellular Cellular Assays - Western Blot (DC50, Dmax) - Quantitative Mass Spec - Cell Viability Start->Cellular Data_Analysis Data Analysis and Interpretation Biophysical->Data_Analysis Cellular->Data_Analysis Conclusion Lead Candidate Identification Data_Analysis->Conclusion

Workflow for the evaluation of trivalent PROTAC efficacy.

Conclusion

Trivalent PROTACs with PEGylated trifunctional linkers represent a significant advancement in the field of targeted protein degradation. Their enhanced potency and favorable physicochemical properties make them promising candidates for therapeutic development. The synthetic and evaluation protocols outlined in this document provide a framework for researchers to design, synthesize, and characterize these complex yet highly effective molecules. Careful optimization of the linker architecture and the choice of ligands are critical for achieving the desired degradation profile and therapeutic window.

References

Application Notes and Protocols for Surface Functionalization with N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced surface functionalization and bioconjugation applications. This versatile molecule possesses three distinct reactive groups at the termini of its PEG chains: an azide (B81097) (N₃), a primary amine (NH₂), and a carboxylic acid (COOH). The strategic placement of these orthogonal reactive groups allows for a stepwise and controlled immobilization of different molecules onto a surface, making it an invaluable tool in the development of complex biomaterials, biosensors, and targeted drug delivery systems.[1][2]

The PEG spacers inherent in the linker's structure provide several key advantages, including enhanced water solubility, reduced non-specific protein adsorption, and increased biocompatibility of the functionalized surface.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of this compound in surface functionalization.

Key Features and Applications

The unique trifunctional nature of this linker opens up a wide range of possibilities for creating multifunctional surfaces. The azide group can participate in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of alkyne-modified molecules.[5][6] The primary amine can be used for coupling to activated esters (e.g., NHS esters) or for amide bond formation with carboxylic acids.[7][8] The carboxylic acid can be activated to react with primary amines, enabling the immobilization of a third molecule.[2]

Primary Applications Include:

  • Biosensor Development: Sequential immobilization of capture probes (e.g., antibodies, aptamers) and signaling molecules.

  • Targeted Drug Delivery: Functionalization of nanoparticles with targeting ligands and therapeutic agents.

  • Cell Culture Engineering: Creation of surfaces with controlled densities of cell-adhesive peptides and growth factors.

  • Biomaterial Engineering: Development of biocompatible and bioactive coatings for medical implants.

Data Presentation: Quantitative Parameters for Surface Functionalization

The efficiency of surface functionalization can be assessed at each step by various surface analysis techniques. The following tables provide representative quantitative data for the functionalization of a silicon oxide surface. Actual values may vary depending on the substrate, reaction conditions, and the specific molecules being immobilized.

Table 1: Surface Characterization After Each Functionalization Step

Functionalization StepExpected Surface Contact Angle (°)Expected Surface Azide Density (molecules/nm²)Expected Surface Amine Density (molecules/nm²)Expected Surface Carboxyl Density (molecules/nm²)
1. Linker Immobilization 50-600.5 - 1.50.5 - 1.50.5 - 1.5
2. Azide Reaction (Click Chemistry) Varies with attached molecule< 0.10.5 - 1.50.5 - 1.5
3. Amine Reaction (NHS Ester) Varies with attached molecule< 0.1< 0.10.5 - 1.5
4. Carboxyl Reaction (EDC/NHS) Varies with attached molecule< 0.1< 0.1< 0.1

Table 2: Typical Reaction Efficiencies for Surface Conjugation

Reaction TypeCoupling PartnersTypical Surface Reaction Efficiency (%)
Click Chemistry (CuAAC) Surface Azide + Alkyne-modified molecule80 - 95
Amine Coupling Surface Amine + NHS-ester modified molecule70 - 90
Carboxyl Coupling Surface Carboxyl + Amine-modified molecule60 - 85

Experimental Protocols

The following protocols outline a general workflow for the sequential functionalization of a surface using this compound. This workflow assumes initial immobilization of the linker via its carboxylic acid group to an aminated surface. Orthogonal protection of the amine and carboxylic acid on the linker may be required depending on the desired sequence of reactions. For this protocol, we will assume the use of a linker with a Boc-protected amine and a free carboxylic acid for initial surface attachment, followed by deprotection and subsequent reactions.

Protocol 1: Surface Preparation and Linker Immobilization

This protocol describes the initial attachment of the trifunctional linker to a surface that has been pre-functionalized with primary amine groups.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • (3-Aminopropyl)triethoxysilane (APTES) for amination of the surface

  • N-(Azido-PEG3)-N-(Boc-PEG2-amine)-PEG3-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium bicarbonate, pH 8.5

  • Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)

  • Anhydrous toluene (B28343)

  • Trifluoroacetic acid (TFA) solution for Boc deprotection

Procedure:

  • Surface Amination: a. Clean the substrate by sonicating in acetone (B3395972) and isopropanol (B130326) for 15 minutes each, followed by drying under a stream of nitrogen. b. Treat the surface with oxygen plasma for 5 minutes to generate hydroxyl groups. c. Immerse the cleaned substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. d. Rinse the substrate with toluene and cure at 110°C for 30 minutes.

  • Linker Immobilization: a. Prepare a 10 mM solution of N-(Azido-PEG3)-N-(Boc-PEG2-amine)-PEG3-acid in the Activation Buffer. b. Add EDC (final concentration 20 mM) and NHS (final concentration 10 mM) to the linker solution and incubate for 15 minutes at room temperature to activate the carboxylic acid group. c. Immerse the aminated substrate in the activated linker solution and incubate for 2 hours at room temperature. d. Wash the substrate thoroughly with PBST and deionized water, then dry under a stream of nitrogen.

  • Boc Deprotection: a. Immerse the substrate in a solution of 50% TFA in dichloromethane (B109758) for 30 minutes at room temperature. b. Wash the substrate with dichloromethane, followed by PBS, and dry under a stream of nitrogen. The surface now presents both azide and free amine groups.

Protocol 2: Sequential Conjugation via Click Chemistry and Amine Coupling

This protocol details the subsequent attachment of two different molecules to the azide and amine groups on the functionalized surface.

Materials:

  • Azide- and amine-functionalized substrate from Protocol 1

  • Alkyne-modified molecule of interest (Molecule A)

  • NHS-ester modified molecule of interest (Molecule B)

  • Click Chemistry Reaction Buffer: PBS, pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Amine Coupling Buffer: 0.1 M Sodium bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Click Chemistry Conjugation (Azide Reaction): a. Prepare a 1 mM solution of the alkyne-modified Molecule A in the Click Chemistry Reaction Buffer. b. Prepare a fresh catalyst solution by mixing CuSO₄ (final concentration 1 mM), sodium ascorbate (final concentration 5 mM), and THPTA (final concentration 2 mM) in the reaction buffer. c. Immerse the functionalized substrate in the solution of Molecule A and add the catalyst solution. d. Incubate for 1-2 hours at room temperature with gentle agitation. e. Wash the substrate thoroughly with PBST and deionized water, then dry under a stream of nitrogen.

  • Amine Coupling (NHS Ester Reaction): a. Prepare a 1 mg/mL solution of the NHS-ester modified Molecule B in the Amine Coupling Buffer. b. Immerse the substrate from the previous step in the solution of Molecule B. c. Incubate for 2-4 hours at room temperature. d. Quench the reaction by immersing the substrate in the Quenching Buffer for 15 minutes. e. Wash the substrate thoroughly with PBST and deionized water, and dry under a stream of nitrogen.

Mandatory Visualizations

Diagram 1: Logical Workflow for Sequential Surface Functionalization

G cluster_prep Surface Preparation cluster_linker Linker Immobilization cluster_conjugation Sequential Conjugation start Bare Substrate amination Amination (APTES) start->amination activation Activate Linker COOH (EDC/NHS) amination->activation Amine-functionalized surface immobilization Immobilize Linker activation->immobilization deprotection Boc Deprotection (TFA) immobilization->deprotection click_chem Click Chemistry (Azide + Alkyne-Molecule A) deprotection->click_chem Azide & Amine functionalized surface amine_coupling Amine Coupling (Amine + NHS-Molecule B) click_chem->amine_coupling carboxyl_coupling Carboxyl Coupling (COOH + Amine-Molecule C) amine_coupling->carboxyl_coupling end Trifunctional Surface carboxyl_coupling->end

Caption: Sequential workflow for surface functionalization.

Diagram 2: Signaling Pathway for a Biosensor Application

G Surface Functionalized Surface Linker Trifunctional PEG Linker Surface->Linker immobilized CaptureAb Capture Antibody (via Amine) Linker->CaptureAb conjugated Analyte Target Analyte CaptureAb->Analyte binds DetectionAb Detection Antibody-Enzyme (via Azide) Analyte->DetectionAb binds Substrate Enzyme Substrate DetectionAb->Substrate catalyzes Signal Detectable Signal Substrate->Signal produces

Caption: Example signaling pathway for a sandwich immunoassay.

References

Application Notes and Protocols: A Step-by-Step Guide for Conjugating a Peptide to a Trifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of a peptide to a trifunctional linker, a critical process in the development of advanced therapeutics and diagnostic agents. This document outlines the strategic considerations, detailed experimental protocols, and methods for purification and characterization of the final conjugate.

Introduction to Trifunctional Linkers in Peptide Conjugation

Trifunctional linkers are versatile molecules that possess three distinct reactive groups, enabling the sequential or orthogonal conjugation of multiple moieties to a peptide. This capability is instrumental in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), targeted imaging agents, and multi-component vaccines. The use of orthogonal protecting groups is paramount in this process, allowing for the selective deprotection and reaction of one functional group at a time, thus ensuring a controlled and specific conjugation workflow.[1]

Key Advantages of Trifunctional Linkers:

  • Modularity: Allows for the attachment of different molecules, such as a targeting ligand, a therapeutic payload, and an imaging agent, to a single peptide scaffold.

  • Controlled Synthesis: Orthogonal chemistries enable precise control over the conjugation process, leading to homogenous products.

  • Versatility: A wide range of reactive groups can be incorporated, including N-hydroxysuccinimide (NHS) esters for amine coupling, maleimides for thiol coupling, and azides or alkynes for "click" chemistry.

Below is a diagram illustrating the general workflow for peptide conjugation using a trifunctional linker.

Trifunctional_Linker_Workflow General Workflow for Peptide Conjugation to a Trifunctional Linker cluster_synthesis Peptide & Linker Preparation cluster_conjugation Stepwise Conjugation cluster_finalization Final Steps Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Linker_Selection Select Trifunctional Linker with Orthogonal Protecting Groups Deprotection1 Selective Deprotection of Functional Group 1 Linker_Selection->Deprotection1 Conjugation1 Conjugation of Moiety 1 Deprotection1->Conjugation1 Deprotection2 Selective Deprotection of Functional Group 2 Conjugation1->Deprotection2 Conjugation2 Conjugation of Moiety 2 Deprotection2->Conjugation2 Final_Deprotection Final Deprotection & Cleavage from Resin Conjugation2->Final_Deprotection Purification Purification by RP-HPLC Final_Deprotection->Purification Characterization Characterization (MS, HPLC, etc.) Purification->Characterization

Figure 1: General workflow for peptide conjugation.

Experimental Protocols

This section provides detailed protocols for three common conjugation chemistries utilized with trifunctional linkers: NHS-ester coupling, maleimide-thiol coupling, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

Protocol 1: Amine-Reactive Conjugation via NHS-Ester

This protocol is suitable for conjugating a molecule containing a primary amine to an NHS-ester functionalized linker.

Materials:

  • Peptide with a free primary amine (N-terminus or Lysine side chain)

  • Trifunctional linker with an activated NHS-ester group

  • Reaction Buffer: Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffer (pH 7.2-8.5).[2] Avoid primary amine buffers like Tris.

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Peptide Preparation: Dissolve the amine-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NHS-ester functionalized linker in anhydrous DMSO or DMF to a concentration of approximately 10-20 mM.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved linker to the peptide solution. Vortex gently to mix.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescently labeled linker.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the peptide-linker conjugate using RP-HPLC.

Protocol 2: Thiol-Reactive Conjugation via Maleimide (B117702)

This protocol is designed for the conjugation of a cysteine-containing peptide to a maleimide-functionalized linker.

Materials:

  • Peptide containing a free cysteine residue

  • Trifunctional linker with a maleimide group

  • Degassed Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 6.5-7.5.[3]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMSO or DMF

  • Purification: RP-HPLC system

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • Reduction of Disulfides (if necessary): If the peptide may have formed disulfide bonds, add a 10-100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[4]

  • Linker Preparation: Dissolve the maleimide-functionalized linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the dissolved linker to the peptide solution.[5] Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) before sealing.

  • Incubation: Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using RP-HPLC.

Protocol 3: Bioorthogonal Conjugation via Click Chemistry (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide to an azide-functionalized linker.

Materials:

  • Peptide containing an alkyne group

  • Trifunctional linker with an azide (B81097) group

  • Copper(I) source: Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate), or copper wire.[6]

  • Ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the Cu(I) oxidation state.

  • Solvent: DMF, DMSO, or a mixture with water.

  • Purification: RP-HPLC system

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-peptide and azide-linker in the chosen solvent.

    • Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (B8700270) (e.g., 500 mM in water).

    • If using, prepare a stock solution of TBTA in DMSO.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-peptide and a 1.5-5 molar excess of the azide-linker.

    • Add the TBTA solution (if used) to a final concentration of approximately 1 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Stir the reaction mixture at room temperature for 1-18 hours. The reaction progress can be monitored by HPLC or mass spectrometry.[6]

  • Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Purification and Characterization

Purification and characterization are critical steps to ensure the homogeneity and identity of the final peptide-linker conjugate.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for purifying peptide conjugates, separating the desired product from unreacted starting materials and byproducts based on hydrophobicity.[7]

General Protocol:

  • Column Selection: A C18 column is typically used for peptide purification.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from low to high concentration of Mobile Phase B is used to elute the components. The specific gradient will depend on the hydrophobicity of the peptide and the conjugate and should be optimized.

  • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak and confirm the purity and identity by analytical HPLC and mass spectrometry.

Table 1: Example RP-HPLC Gradient for Peptide Conjugate Purification

Time (min)% Mobile Phase B
05
55
3565
4095
4595
505

Note: This is an example gradient and should be optimized for each specific conjugate.

Characterization of the Conjugate

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the successful conjugation by verifying the molecular weight of the final product.[8] Both MALDI-TOF and ESI-MS can be used. The observed mass should correspond to the sum of the molecular weights of the peptide, the linker, and the conjugated moiety, minus the mass of any leaving groups.

Analytical HPLC: Analytical HPLC is used to assess the purity of the final conjugate. A single, sharp peak at the expected retention time indicates a high degree of purity.

Quantitative NMR (qNMR): qNMR can be used to determine the concentration and purity of the peptide conjugate by comparing the integrals of specific signals from the peptide and the linker to a known internal standard.[9][10]

Table 2: Summary of Characterization Techniques

TechniquePurposeExpected Outcome
Mass Spectrometry (MS)Confirm identity and successful conjugationObserved molecular weight matches the theoretical mass of the conjugate.
Analytical HPLCAssess purityA single major peak indicating a homogenous product.
Quantitative NMR (qNMR)Determine concentration and purityAccurate quantification of the conjugate.

Quantitative Data Summary

The efficiency of conjugation can vary depending on the specific reactants and reaction conditions. Below is a summary of typical yields reported for different conjugation chemistries.

Table 3: Comparison of Conjugation Efficiencies

Conjugation ChemistryMolar Ratio (Linker:Peptide)Reaction TimeTypical YieldReference(s)
NHS-Ester5-20:11-4 hours>80%[11]
Maleimide-Thiol2-20:10.5-2 hours58-84%[4][12]
CuAAC (Click Chemistry)1.5-5:11-18 hours>95%[6][7]
Native Chemical Ligation1.5:1-High Yield (>90%)[13]

Troubleshooting

Table 4: Troubleshooting Common Issues in Peptide Conjugation

IssuePossible CauseRecommended Solution
Low Conjugation Yield Incomplete reactionOptimize molar ratio of reactants, reaction time, temperature, and pH.[12]
Steric hindranceIntroduce a spacer in the linker or at the conjugation site on the peptide.
Degradation of reagentsUse fresh reagents and anhydrous solvents where specified.
Multiple Products Observed Non-specific reactionsEnsure the use of appropriate orthogonal protecting groups and selective deprotection conditions.[1]
Side reactions (e.g., hydrolysis of NHS-ester)Control reaction pH and temperature. Use fresh reagents.
Difficulty in Purification Similar hydrophobicity of product and starting materialsOptimize the HPLC gradient to improve separation.[1]
Aggregation of the peptide or conjugateAdd organic solvents (e.g., DMSO) or chaotropic agents to the sample.[7]

This guide provides a comprehensive overview and practical protocols for the conjugation of peptides to trifunctional linkers. For specific applications, further optimization of the described methods may be necessary.

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Bifunctional Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics and bioconjugation, the choice of ligation chemistry is paramount to the successful development of novel drugs, particularly antibody-drug conjugates (ADCs). Among the most powerful tools in the chemist's arsenal (B13267) are the "click" reactions, lauded for their high efficiency, specificity, and biocompatibility.[][2][3] This document provides a detailed comparison of two prominent click chemistry platforms—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a focus on their application for conjugating bifunctional linkers crucial in drug development.[4][5]

The quintessential click reaction, CuAAC, involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a stable triazole linkage.[6][7] While known for its rapid kinetics and high yields, the requisite copper catalyst can pose cytotoxicity concerns, potentially impacting sensitive biomolecules.[3][8] To address this limitation, SPAAC was developed as a catalyst-free alternative that utilizes a strained cyclooctyne (B158145) to react spontaneously with an azide.[8][9] This bioorthogonal approach has gained significant traction for in vivo applications and the conjugation of delicate biological materials.[10][11]

This guide presents a comprehensive overview of both methodologies, including detailed experimental protocols, a quantitative comparison of their performance, and visualizations of key experimental workflows to aid researchers in selecting the optimal strategy for their specific application.

Quantitative Data Comparison: CuAAC vs. SPAAC

The selection between CuAAC and SPAAC often represents a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparative Reaction Kinetics

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Reference(s)
Second-Order Rate Constant (k₂) ~1 - 100 M⁻¹s⁻¹~0.001 - 1 M⁻¹s⁻¹ (Varies with cyclooctyne)[12][13][14]
Typical Reaction Time 3-5 minutes to 12 hours2-24 hours[4][15]
Catalyst Requirement Copper (I)None[8][9]

Table 2: Biocompatibility and Reaction Conditions

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Reference(s)
Cytotoxicity Potential cytotoxicity due to copper catalyst. Can be mitigated with ligands.Generally considered highly biocompatible and suitable for live cells.[15][16][17][18]
Reaction Temperature Room TemperatureRoom Temperature or 4°C[4]
pH Range 4 - 124 - 10[19]
Solvent Aqueous buffers, organic co-solvents (e.g., DMSO)Aqueous buffers, organic co-solvents (e.g., DMSO)[4][20]

Experimental Protocols

The following protocols provide a general framework for performing CuAAC and SPAAC reactions with a bifunctional linker, such as an azide-functionalized linker payload, and a modified antibody.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified antibody to an azide-containing linker-payload.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized linker-payload (e.g., N3-Val-Cit-PAB-MMAE) dissolved in DMSO

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)[19]

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) (optional, to prevent oxidative damage) stock solution (e.g., 100 mM in water)[4]

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified antibody (e.g., final concentration 1-5 mg/mL) with the azide-functionalized linker-payload. A 5-10 fold molar excess of the linker-payload over the antibody is recommended.[4] Ensure the final concentration of DMSO is below 10% (v/v).

  • Catalyst Premix: In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio.[7] Let this mixture stand for 1-2 minutes.

  • Reaction Initiation: Add the copper catalyst premix to the antibody-linker mixture to a final copper concentration of 0.5-1 mM. If using, add aminoguanidine to a final concentration of 5 mM.[4] Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[4][19]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Quenching and Purification: Quench the reaction by adding a chelating agent like EDTA to a final concentration of ~20 mM.[7] Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess linker-payload and catalyst components.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a cyclooctyne-modified antibody (e.g., DBCO-functionalized) to an azide-containing linker-payload.

Materials:

  • Cyclooctyne-modified antibody (e.g., DBCO-modified) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized linker-payload (e.g., N3-Val-Cit-PAB-MMAE) dissolved in DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the DBCO-modified antibody to a final concentration of 1-10 mg/mL.[4]

  • Addition of Linker-Payload: Add the azide-functionalized linker-payload to the antibody solution. A 3-5 fold molar excess of the linker-payload over the antibody is typically sufficient.[4] Keep the final DMSO concentration below 10% (v/v) to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C for 12-24 hours to minimize potential degradation.[4]

  • Purification: Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove the excess linker-payload.

Visualizations

To better understand the workflows and principles described, the following diagrams have been generated.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Alkyne_Ab Alkyne-Modified Antibody Reaction_Mix Reaction Mixture Alkyne_Ab->Reaction_Mix Azide_Linker Azide-Linker Payload Azide_Linker->Reaction_Mix Catalyst_Premix Cu(I) Catalyst Premix (CuSO4 + Ligand) Catalyst_Premix->Reaction_Mix Reducer Reducing Agent (Sodium Ascorbate) Reducer->Reaction_Mix Initiation Purification Size-Exclusion Chromatography Reaction_Mix->Purification Incubation ADC Purified ADC Purification->ADC

CuAAC Experimental Workflow

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification DBCO_Ab DBCO-Modified Antibody Reaction_Mix Reaction Mixture DBCO_Ab->Reaction_Mix Azide_Linker Azide-Linker Payload Azide_Linker->Reaction_Mix Purification Size-Exclusion Chromatography Reaction_Mix->Purification Incubation ADC Purified ADC Purification->ADC

SPAAC Experimental Workflow

Decision_Tree Start Application Requirement Live_Cells Live Cells / In Vivo? Start->Live_Cells Fast_Kinetics Fast Kinetics Required? Live_Cells->Fast_Kinetics No SPAAC Use SPAAC Live_Cells->SPAAC Yes CuAAC Use CuAAC Fast_Kinetics->CuAAC Yes CuAAC_Ligand Use CuAAC with Biocompatible Ligand Fast_Kinetics->CuAAC_Ligand Consider

Decision-making framework

Conclusion

The choice between copper-catalyzed and strain-promoted click chemistry is a critical decision in the design and synthesis of bioconjugates. CuAAC offers the advantage of rapid reaction kinetics, making it a highly efficient method for in vitro conjugations.[15][17] The potential for copper-induced cytotoxicity can be mitigated through the use of chelating ligands, expanding its applicability.[15][17] Conversely, SPAAC provides a robust and bioorthogonal solution for conjugations in sensitive biological environments, including live cells and in vivo systems, due to its catalyst-free nature.[8][10] The protocols and data presented herein provide a foundation for researchers to make an informed decision based on the specific requirements of their project, ultimately facilitating the development of next-generation targeted therapies and diagnostic agents.

References

Application Notes and Protocols for Amine Coupling with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can improve solubility, extend circulating half-life, and reduce the immunogenicity of the conjugated molecule. A common approach to PEGylation involves the coupling of a PEG linker to primary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues. This document provides detailed application notes and protocols for several common amine coupling chemistries used for PEGylation.

The choice of coupling chemistry is critical and depends on factors such as the desired site-specificity of PEGylation, the stability of the target molecule, and the required reaction efficiency. This guide covers four key methods:

  • N-hydroxysuccinimide (NHS)-Ester Chemistry: A robust and widely used method for targeting primary amines.

  • Reductive Amination: A versatile method for coupling PEG-aldehydes to primary amines, which can be optimized for N-terminal specificity.

  • Sortase-Mediated Ligation: An enzymatic approach that offers high site-specificity for C-terminal or N-terminal modification.

  • Click Chemistry: A highly efficient and bioorthogonal reaction, including copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.

Each section provides a summary of the reaction conditions in a structured table, a detailed experimental protocol, and a visual representation of the experimental workflow.

N-hydroxysuccinimide (NHS)-Ester Chemistry

NHS-ester chemistry is one of the most common methods for amine PEGylation due to its relatively simple procedure and the commercial availability of a wide range of PEG-NHS ester reagents. The reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.

Data Presentation: Reaction Conditions for NHS-Ester Coupling
ParameterTypical RangeNotes
pH 7.2 - 9.0[1][2]Optimal pH is typically 8.3-8.5.[3][4][5] At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated.[3][4][5][6]
Buffer Phosphate (B84403), Borate, Bicarbonate/Carbonate[1]Amine-free buffers are crucial to avoid competing reactions. Do not use Tris or glycine (B1666218) buffers during the reaction.[1][3][7]
Solvent Aqueous buffer is most common.[3][4][5]For poorly water-soluble PEG-NHS esters, a stock solution can be prepared in anhydrous DMSO or DMF and added to the aqueous protein solution (typically <10% of total volume).[2][3][4][5]
Temperature 4°C to Room Temperature (20-25°C)[1][2]Room temperature for 30-60 minutes or 4°C overnight are common incubation conditions.[2][7]
Reaction Time 30 minutes - overnight[2][3][7]Typically 0.5 to 4 hours at room temperature.[1]
Molar Excess of PEG-NHS 5- to 20-fold over the protein[6]A 20-fold molar excess is common for labeling antibodies.[2][8] The optimal ratio should be determined empirically.
Protein Concentration 1 - 10 mg/mL[6]Higher concentrations can improve reaction efficiency.
Quenching Reagent 1 M Tris-HCl or 1 M glycine[6]Added to a final concentration of 50-100 mM to consume unreacted NHS ester.[6]
Experimental Protocol: NHS-Ester PEGylation of a Protein

Materials:

  • Protein of interest

  • PEG-NHS ester reagent

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • PEG-NHS Ester Preparation:

    • Equilibrate the PEG-NHS ester reagent to room temperature before opening the vial to prevent moisture condensation.

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction:

    • Add the desired molar excess of the PEG-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG, N-hydroxysuccinimide, and unmodified protein using an appropriate chromatography method such as SEC or IEX.[9][10]

Mandatory Visualization: NHS-Ester PEGylation Workflow

NHS_Ester_PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein Protein Solution (Amine-free buffer, pH 8.3) Reaction_Mix Reaction Mixture Protein->Reaction_Mix PEG_NHS PEG-NHS Ester (Dissolved in DMSO/DMF) PEG_NHS->Reaction_Mix Incubation Incubate (RT or 4°C) Reaction_Mix->Incubation Quenching Quench Reaction (Tris or Glycine) Incubation->Quenching Purification Purification (SEC or IEX) Quenching->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: Workflow for NHS-Ester PEGylation of a protein.

Reductive Amination

Reductive amination provides a stable secondary amine linkage between a PEG-aldehyde and a primary amine on a protein. This method offers the advantage of potential site-selectivity for the N-terminus by controlling the reaction pH, as the N-terminal α-amine generally has a lower pKa than the ε-amines of lysine residues. The reaction proceeds in two steps: the formation of a Schiff base, followed by its reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

Data Presentation: Reaction Conditions for Reductive Amination
ParameterTypical RangeNotes
pH 6.0 - 8.0[4]Slightly acidic pH (e.g., 6.5) favors Schiff base formation and can enhance N-terminal selectivity.[9]
Buffer Phosphate bufferMust be free of primary amines.[4][9]
Reducing Agent Sodium cyanoborohydride (NaBH₃CN)[3][9]A mild reducing agent that selectively reduces the imine in the presence of the aldehyde.[9] 2-picoline borane (B79455) is a non-toxic alternative.[11]
Temperature 4°C to Room Temperature (20-25°C)[3][4]Lower temperatures can improve protein stability.[4]
Reaction Time 2 - 24 hours[3][4]Optimization is required for each specific protein.
Molar Excess of PEG-Aldehyde 10- to 50-fold over the protein[3][4]A higher excess generally leads to a higher degree of PEGylation.[4]
Protein Concentration 1 - 10 mg/mL[4][9]
Quenching Reagent 1 M Tris-HCl or 1 M glycine[4][9]Consumes unreacted aldehyde groups.
Experimental Protocol: Reductive Amination PEGylation of a Protein

Materials:

  • Protein of interest

  • PEG-aldehyde reagent

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 6.5

  • Reducing Agent Solution: Freshly prepared 5 M sodium cyanoborohydride in 1 N NaOH

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., SEC)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines.

  • PEG-Aldehyde Preparation:

    • Equilibrate the PEG-aldehyde reagent to room temperature.

    • Immediately before use, dissolve the PEG-aldehyde in the Reaction Buffer to the desired stock concentration.

  • Schiff Base Formation:

    • Add the desired molar excess of the PEG-aldehyde solution to the protein solution.

    • Gently mix and incubate for 1-2 hours at room temperature to allow for Schiff base formation.

  • Reduction:

    • Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

    • Add the Reducing Agent Solution to the reaction mixture to a final concentration of 20-50 mM.

    • Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted PEG-aldehyde.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein using a suitable method like SEC to remove unreacted reagents and byproducts.[9]

Mandatory Visualization: Reductive Amination Workflow

Reductive_Amination cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein Protein Solution (Amine-free buffer, pH 6.5) Schiff_Base Schiff Base Formation (1-2 hours at RT) Protein->Schiff_Base PEG_Aldehyde PEG-Aldehyde (In Reaction Buffer) PEG_Aldehyde->Schiff_Base Reduction Reduction (Add NaBH₃CN) Schiff_Base->Reduction Quenching Quench Reaction (Tris or Glycine) Reduction->Quenching Purification Purification (SEC) Quenching->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: Workflow for Reductive Amination PEGylation.

Sortase-Mediated Ligation

Sortase-mediated ligation is an enzymatic method that provides excellent site-specificity. The enzyme, typically Sortase A from Staphylococcus aureus, recognizes a specific peptide motif (e.g., LPXTG) at the C-terminus of a protein. It cleaves the peptide bond between the threonine and glycine and forms a covalent intermediate, which is then resolved by a nucleophile containing an N-terminal oligo-glycine sequence. This allows for the precise attachment of a PEG-glycine nucleophile.

Data Presentation: Reaction Conditions for Sortase-Mediated Ligation
ParameterTypical RangeNotes
pH 7.5 - 9.0[5]Optimal pH is generally around 7.5.
Buffer Tris-HCl with NaCl and CaCl₂A typical buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.[12]
Temperature 20°C - 50°C[5]37°C is a common reaction temperature.[12]
Reaction Time 2 - 24 hours[10]Can be up to 8 hours for high efficiency.[5]
Reactant Ratio 1:1 molar ratio of protein to PEG-glycine is possible[13]A large excess of the PEG-glycine nucleophile is often used to drive the reaction to completion.
Enzyme Sortase A (wild-type or evolved variants)Pentamutant Sortase A exhibits improved kinetics.
Experimental Protocol: Sortase-Mediated PEGylation

Materials:

  • Protein of interest with a C-terminal LPXTG motif

  • PEG linker with an N-terminal oligo-glycine (e.g., GGG-PEG)

  • Sortase A enzyme

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • Purification system (e.g., Ni-NTA for His-tagged protein, followed by SEC)

Procedure:

  • Reactant Preparation:

    • Purify the protein containing the C-terminal LPXTG motif.

    • Dissolve the protein and the GGG-PEG in the Reaction Buffer.

  • Ligation Reaction:

    • Combine the protein and GGG-PEG in a reaction vessel. A 1:1 molar ratio can be used, but a 5- to 10-fold molar excess of GGG-PEG is often employed.

    • Add Sortase A to the mixture. The optimal amount of enzyme should be determined empirically.

    • Incubate the reaction at 37°C for 2-8 hours with gentle agitation.

  • Purification:

    • If the starting protein has a His-tag C-terminal to the LPXTG motif, it can be removed during the reaction. The PEGylated product can be separated from the unreacted protein and the cleaved tag using Ni-NTA chromatography.

    • Further purification by SEC can be performed to remove the Sortase A enzyme and any remaining unreacted GGG-PEG.

Mandatory Visualization: Sortase-Mediated Ligation Workflow

Sortase_Ligation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein-LPXTG Reaction_Mix Reaction Mixture (Tris Buffer, CaCl₂) Protein->Reaction_Mix PEG_Glycine GGG-PEG PEG_Glycine->Reaction_Mix Sortase Sortase A Sortase->Reaction_Mix Incubation Incubate (37°C) Reaction_Mix->Incubation Purification1 Ni-NTA Chromatography (optional) Incubation->Purification1 Purification2 Size-Exclusion Chromatography Purification1->Purification2 Final_Product Purified PEGylated Protein Purification2->Final_Product

Caption: Workflow for Sortase-Mediated Protein PEGylation.

Click Chemistry

Click chemistry encompasses a set of reactions that are highly efficient, selective, and bioorthogonal. For PEGylation, the most common click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods require the prior introduction of an azide (B81097) or alkyne group onto the protein.

Data Presentation: Reaction Conditions for Click Chemistry PEGylation
ParameterCuAACSPAACNotes
Reactants Azide-modified protein + Alkyne-PEG (or vice versa)Azide-modified protein + Cyclooctyne-PEG (e.g., DBCO, BCN) (or vice versa)[1]The azide or alkyne functionality must be introduced into the protein first.
Catalyst Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)None required[1]SPAAC is copper-free, making it more suitable for in vivo applications.[1]
Ligand (for CuAAC) THPTA, TBTAN/ALigands stabilize the Cu(I) catalyst and protect the protein from oxidative damage.
pH 4 - 11Physiological pH (e.g., 7.4)[1]Generally insensitive to pH.
Solvent Aqueous buffers (e.g., PBS)Aqueous buffers (e.g., PBS)[1]DMSO can be used as a co-solvent.[1]
Temperature Room Temperature4°C to Room Temperature[1]
Reaction Time Typically fast (minutes to a few hours)4 - 24 hours[1]
Molar Excess of PEG 2- to 4-fold excess of PEG reagent is a good starting point[1]2- to 4-fold excess of PEG reagent is a good starting point[1]
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified protein

  • Cyclooctyne-PEG reagent (e.g., BCN-PEG)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Purification system (e.g., SEC)

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is purified and buffer-exchanged into the Reaction Buffer.

    • Determine the protein concentration accurately.

  • Cyclooctyne-PEG Preparation:

    • Equilibrate the BCN-PEG reagent to room temperature.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.

  • SPAAC Reaction:

    • To the azide-modified protein solution, add the BCN-PEG stock solution to achieve the desired molar excess (a 2- to 4-fold molar excess is a good starting point).[1]

    • Keep the final DMSO concentration below 5% (v/v) to minimize effects on protein stability.[1]

    • Gently mix the reaction components.

    • Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1]

  • Purification:

    • Remove unreacted BCN-PEG and any byproducts by SEC.

Mandatory Visualization: SPAAC Workflow

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Azide-Modified Protein (PBS, pH 7.4) Reaction_Mix Reaction Mixture Protein->Reaction_Mix PEG_BCN BCN-PEG (Dissolved in DMSO) PEG_BCN->Reaction_Mix Incubation Incubate (RT or 4°C) Reaction_Mix->Incubation Purification Size-Exclusion Chromatography Incubation->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

The selection of an appropriate amine coupling chemistry for PEGylation is a critical step in the development of biotherapeutics. NHS-ester chemistry offers a straightforward and robust method for general amine modification. Reductive amination provides an alternative with the potential for enhanced N-terminal selectivity. For applications requiring high site-specificity, the enzymatic approach of sortase-mediated ligation is a powerful tool. Finally, click chemistry, particularly the copper-free SPAAC reaction, offers exceptional efficiency and bioorthogonality, making it suitable for a wide range of applications, including in vivo studies. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement these PEGylation strategies. It is important to note that for any given protein, empirical optimization of the reaction conditions is recommended to achieve the desired degree of PEGylation and to maximize the yield and purity of the final product.

References

Application Note: Purification of Antibody-Drug Conjugates Synthesized via Maleimide Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of bioconjugates, particularly antibody-drug conjugates (ADCs), is a cornerstone of modern therapeutic development. Maleimide linkers are frequently used to covalently attach cytotoxic drugs to antibodies via the thiol groups of cysteine residues.[1][] This process results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DAR), unconjugated antibody, and process-related impurities.[3] Effective purification is critical to ensure the safety, efficacy, and consistency of the final product by isolating the ADC with the desired properties.[4] This document provides detailed protocols for the purification of maleimide-linked bioconjugates using standard chromatography techniques.

Overview of Purification Workflow

The purification of ADCs is a multi-step process designed to separate the target conjugate from impurities based on differences in size, charge, and hydrophobicity. A typical workflow involves one or more chromatography steps, chosen based on the specific characteristics of the ADC and the impurities present.

cluster_0 Crude Bioconjugation Reaction Mixture cluster_1 Primary Purification cluster_2 Polishing Step cluster_3 Final Product Crude Mixture Heterogeneous mixture: - ADC (various DARs) - Unconjugated Antibody - Excess Drug-Linker - Aggregates Primary_Purification Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) Crude Mixture->Primary_Purification Capture & initial separation Polishing_Step Size Exclusion Chromatography (SEC) Primary_Purification->Polishing_Step Aggregate & impurity removal Final_Product Purified ADC - Homogeneous DAR - High Purity - Low Aggregates Polishing_Step->Final_Product Buffer exchange & final purity

Caption: General workflow for the purification of antibody-drug conjugates.

Purification Methodologies

The selection of a purification strategy depends on the physicochemical properties of the bioconjugate. The three primary chromatography techniques employed are Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC).

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DAR).[5][6][7] The principle is based on the increased hydrophobicity of the ADC as more drug molecules are conjugated to the antibody. The separation is achieved by binding the ADC mixture to a hydrophobic resin in a high-salt buffer and eluting with a decreasing salt gradient.

cluster_0 HIC Column cluster_1 Elution Profile Resin Hydrophobic Resin Gradient Decreasing Salt Gradient Resin->Gradient Elution DAR0 Unconjugated Ab (DAR 0) DAR2 ADC (DAR 2) DAR4 ADC (DAR 4) Sample ADC Mixture in High Salt Buffer Sample->Resin Binding Gradient->DAR0 Early Elution (Less Hydrophobic) Gradient->DAR2 Gradient->DAR4 Late Elution (More Hydrophobic)

Caption: Principle of HIC for separating ADCs by Drug-to-Antibody Ratio (DAR).

Experimental Protocol: HIC

  • Column and Buffer Preparation:

    • Column: Select a HIC column (e.g., Phenyl Sepharose, Butyl Sepharose) appropriate for the hydrophobicity of the ADC.

    • Binding Buffer (Buffer A): 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[8]

    • Elution Buffer (Buffer B): 25 mM Sodium Phosphate, pH 7.0.[8]

    • Equilibrate the column with 5 column volumes (CV) of Binding Buffer.

  • Sample Preparation:

    • Adjust the crude ADC sample to a final concentration of 0.5 M ammonium sulfate by adding a high-salt diluent (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0).[8]

    • Filter the sample through a 0.22 µm filter to remove precipitates.[4]

  • Chromatography:

    • Load the prepared sample onto the equilibrated column.

    • Wash the column with 5 CV of Binding Buffer to remove unbound material.

    • Elute the bound ADCs with a linear gradient from 0% to 100% Buffer B over 30 CV.[8]

    • Collect fractions and monitor the elution profile at 280 nm.

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE and/or analytical HIC to identify fractions containing the ADC with the desired DAR.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[9][10] It is effective for removing charged impurities such as host cell proteins or unconjugated drug-linker.[11] Cation-exchange chromatography (CEX) is commonly used for antibodies, which are typically positively charged at a pH below their isoelectric point (pI).[9][11]

Experimental Protocol: CEX

  • Column and Buffer Preparation:

    • Column: Select a strong or weak cation-exchange column (e.g., SP Sepharose, CM Sepharose).

    • Binding Buffer (Buffer A): 20 mM Sodium Acetate, pH 5.0.

    • Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1.0 M NaCl, pH 5.0.

    • Equilibrate the column with 5-10 CV of Binding Buffer.

  • Sample Preparation:

    • Buffer exchange the sample into the Binding Buffer using dialysis or a desalting column.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Load the sample onto the equilibrated column.

    • Wash the column with 5 CV of Binding Buffer.

    • Elute the bound protein with a linear gradient of 0-100% Buffer B over 20 CV.

    • Collect fractions and monitor absorbance at 280 nm.

  • Analysis:

    • Analyze fractions by SDS-PAGE to identify those containing the purified ADC.

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.[12][13][14] It is primarily used as a polishing step to remove high molecular weight aggregates or low molecular weight impurities like unconjugated drug-linkers.[14][15] It is also an effective method for buffer exchange.[13][16]

Experimental Protocol: SEC

  • Column and Buffer Preparation:

    • Column: Select an SEC column with a fractionation range appropriate for the size of the ADC (e.g., Superdex 200, Sephacryl S-300).

    • Mobile Phase: A buffer suitable for the final formulation (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

    • Equilibrate the column with at least 2 CV of the mobile phase.

  • Sample Preparation:

    • Concentrate the sample if necessary. The sample volume should be between 0.5% and 4% of the total column volume for optimal resolution.[4][13]

    • Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Inject the sample onto the column.

    • Elute with the mobile phase at a constant flow rate. The separation occurs in one column volume.

    • Collect fractions corresponding to the elution peaks. Aggregates will elute first, followed by the monomeric ADC, and then smaller impurities.

  • Analysis:

    • Analyze fractions by SDS-PAGE (non-reducing to detect aggregates) and analytical SEC to confirm purity and aggregate removal.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of each chromatography technique for the purification of a maleimide-linked ADC.

ParameterHydrophobic Interaction (HIC)Ion-Exchange (IEX)Size Exclusion (SEC)
Primary Separation Principle HydrophobicityNet Surface ChargeMolecular Size
Primary Application DAR separationRemoval of charged impuritiesAggregate and small molecule removal
Typical Purity Achieved >95% (for a specific DAR)>98% (monomer purity)>99.5% (monomer purity)[15]
Typical Recovery 80-95%85-98%>95%
Key Buffer Components High salt (e.g., (NH₄)₂SO₄, NaCl)[5][8]Low salt binding, salt gradient elutionIsocratic (e.g., PBS)
Sample Loading Volume Column capacity dependentColumn capacity dependent< 4% of Column Volume[13]

Characterization of Purified Bioconjugates

After purification, it is essential to characterize the final product to ensure it meets the required quality attributes.

Analytical TechniqueParameter MeasuredTypical Expected Result
SDS-PAGE Purity and Apparent Molecular WeightSingle band under reducing and non-reducing conditions.
Analytical SEC Aggregate and Fragment ContentMonomer peak >99%.
Analytical HIC DAR Distribution and PurityHomogeneous peak corresponding to the desired DAR species.
Mass Spectrometry (LC-MS) Intact Mass, DAR ConfirmationConfirms the mass of the conjugate and the drug load distribution.[17]
UV-Vis Spectroscopy Protein Concentration and DARCalculation of protein concentration and average DAR.

Disclaimer: These protocols provide a general guideline. Optimization of buffer conditions, gradients, and column selection will be necessary for each specific bioconjugate.[8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your EDC/NHS coupling reactions with PEGylated carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in bioconjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl group on the PEGylated molecule using EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0[1]. A commonly used buffer for this activation step is MES (2-(N-morpholino)ethanesulfonic acid) buffer[1]. The subsequent coupling of the NHS-activated PEG to a primary amine-containing molecule is most efficient at a neutral to slightly basic pH, ranging from 7.0 to 8.5[1][2]. Therefore, a two-step protocol is often recommended, where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step[3].

Q2: Which buffers should I use for the activation and coupling steps, and which should I avoid?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction, reducing your coupling efficiency[3][4][5].

  • For the activation step (pH 4.5-6.0): MES buffer is a highly recommended choice as it is a non-amine, non-carboxylate buffer that is effective in this pH range[1].

  • For the coupling step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common and suitable choice[1][3]. Other appropriate buffers include borate (B1201080) buffer and sodium bicarbonate buffer[1][4][5].

  • Buffers to avoid: You should strictly avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), as they contain primary amines that will react with the NHS-activated PEG[3][4][5]. Acetate buffers should also be avoided as the carboxylate ions can interfere with the EDC-mediated activation.

Q3: How should I properly handle and store my EDC and NHS reagents?

A3: Both EDC and N-hydroxysuccinimide (NHS) are sensitive to moisture, and improper handling can lead to a significant loss of activity[1][3][6].

  • Storage: Store both EDC and NHS desiccated at -20°C[1][4][7].

  • Handling: Before opening a new vial, it is crucial to allow it to warm to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis and inactivation[3][4][7][8]. Once opened, use the required amount and then promptly reseal the vial, preferably under an inert gas like argon or nitrogen, and store it with a desiccant[4][7].

  • Stock Solutions: For ease of handling, especially for low-melting solids like many PEG acid reagents, it is recommended to prepare stock solutions in an anhydrous water-miscible organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[3][4][5][7]. These stock solutions should also be stored at -20°C and protected from moisture[4][7].

Q4: How can I quench the reaction once it is complete?

A4: Quenching the reaction is important to stop the coupling process and deactivate any remaining reactive NHS-esters. A common and effective quenching reagent is hydroxylamine, which hydrolyzes the unreacted NHS-esters[1][3][4][9]. Other primary amine-containing compounds such as Tris, lysine (B10760008), or glycine can also be used to quench the reaction; however, it is important to note that these will also modify any remaining activated carboxyl groups[3][4][9][10].

Q5: What are the best methods for purifying my PEGylated conjugate and removing unreacted reagents?

A5: After the coupling reaction, it is essential to remove unreacted PEG, EDC, NHS, and byproducts. The most common and effective methods for purification are size-based separation techniques.

  • Dialysis: This is a suitable method for removing small molecules like unreacted EDC, NHS, and quenching reagents from larger PEGylated proteins or nanoparticles[3]. However, be aware that small product molecules may be lost if the dialysis membrane's molecular weight cut-off is too large[6].

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is an efficient method for separating the larger PEGylated conjugate from smaller, unreacted components[3][11]. Pre-packed desalting columns, such as PD-10 columns, are commercially available and are a convenient option[11].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Coupling Yield Suboptimal pH: The pH of your reaction buffers may be incorrect for one or both steps of the reaction.Verify the pH of your activation buffer (should be 4.5-6.0) and your coupling buffer (should be 7.0-8.5) using a calibrated pH meter.[1]
Hydrolysis of Reactive Intermediates: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze. The NHS-ester is also susceptible to hydrolysis, especially at higher pH.[2]Prepare EDC and NHS solutions immediately before use and add them to the reaction without delay. Minimize the time between the activation and coupling steps.
Inactive Reagents: EDC and/or NHS may have been inactivated due to improper storage or handling (e.g., exposure to moisture).[6]Use fresh, properly stored EDC and NHS. Always allow the reagent vials to equilibrate to room temperature before opening to prevent condensation.[1][6]
Inappropriate Buffer Composition: Your buffers may contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) that are interfering with the reaction.[3]Use non-amine, non-carboxylate buffers. MES is recommended for the activation step, and PBS or borate buffer for the coupling step.[1]
Precipitation During the Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause your protein to become unstable and aggregate.Ensure your protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange prior to the coupling reaction.[1]
High Concentration of EDC: In some instances, a large excess of EDC can lead to the precipitation of the protein or other molecules.[1]If you are observing precipitation and are using a high concentration of EDC, try reducing the amount of EDC used.
Difficulty in Removing Byproducts Inefficient Purification Method: The chosen purification method may not be suitable for the size of your product and the byproducts.For larger protein conjugates, size exclusion chromatography (desalting columns) or dialysis are generally effective.[3][11] Ensure the correct column matrix or dialysis membrane cutoff is used.

Quantitative Data Summary

Parameter Typical Range / Value Notes References
Activation Step pH 4.5 - 6.0MES buffer is commonly used.[1]
Coupling Step pH 7.0 - 8.5PBS or borate buffer are suitable.[1][2]
Molar Ratio (EDC:NHS:Carboxyl) 1:1:1 to 10:1:1 (EDC:COOH) and 1:1 to 2.5:1 (NHS:EDC)The optimal ratio is system-dependent and may require empirical optimization. A common starting point is a slight excess of EDC and NHS.[12][13]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.[1][3][4]
Reaction Time (Coupling) 2 hours to overnightAt room temperature or 4°C.[1][3][4]
Half-life of NHS-ester >120 min at pH 7.4; <9 min at pH 9.0Demonstrates the increased rate of hydrolysis at higher pH.[2]

Experimental Protocols

Two-Step Aqueous Coupling Protocol

This protocol is a general guideline for the covalent conjugation of a PEGylated carboxylic acid to a primary amine-containing protein in an aqueous environment.

Materials:

  • PEGylated carboxylic acid (PEG-COOH)

  • Protein with primary amines (e.g., lysine residues)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately prior to use.

    • Dissolve the PEG-COOH in the Activation Buffer.

    • Ensure the amine-containing protein is in the Coupling Buffer. If not, perform a buffer exchange.

  • Activation of PEG-COOH:

    • In a reaction tube, combine the PEG-COOH solution with the freshly prepared EDC and NHS solutions. A typical molar excess is 2-10 fold of EDC and NHS over the amount of PEG-COOH.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to the Amine-Containing Protein:

    • Immediately after the activation step, add the activated PEG-COOH solution to the protein solution in the Coupling Buffer.

    • Alternatively, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding a small amount of a concentrated, non-amine buffer, followed by the addition of the protein.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Purification:

    • Remove unreacted reagents and byproducts by applying the reaction mixture to a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, dialyze the reaction mixture against a suitable buffer.

  • Characterization:

    • Characterize the resulting PEGylated protein using appropriate techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation.

Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_purification Quenching & Purification peg_cooh PEG-COOH edc_nhs Add EDC + NHS in MES Buffer peg_cooh->edc_nhs 15-30 min @ RT activated_peg Activated PEG-NHS Ester edc_nhs->activated_peg protein Amine-containing Protein in PBS activated_peg->protein 2h @ RT or overnight @ 4°C conjugate PEGylated Protein protein->conjugate quench Add Quenching Buffer conjugate->quench purify Purification (SEC or Dialysis) quench->purify final_product Purified PEG-Protein Conjugate purify->final_product

Caption: A workflow diagram illustrating the key stages of a two-step EDC/NHS coupling reaction for PEGylation.

EDC_NHS_Reaction_Mechanism PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS NHS NHS_Ester PEG-NHS Ester (amine-reactive) Protein_NH2 Protein-NH₂ PEG_Protein PEG-Protein Conjugate (stable amide bond) O_Acylisourea->PEG_COOH Hydrolysis O_Acylisourea->NHS_Ester + NHS NHS_Ester->PEG_COOH Hydrolysis NHS_Ester->PEG_Protein + Protein-NH₂ Byproducts Isourea byproduct + released NHS

Caption: The chemical reaction mechanism of EDC/NHS coupling, showing the formation of key intermediates.

References

Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of polyethylene (B3416737) glycol (PEG) to proteins, peptides, nanoparticles, and small molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylation yield consistently low?

Low yield in PEGylation reactions can stem from several factors. The most common culprits include suboptimal reaction conditions, degradation of the PEG reagent or the target molecule, and issues with the starting materials themselves.[1] A systematic approach to troubleshooting is recommended, starting with the most likely causes.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, reaction time, and the molar ratio of PEG to the target molecule are critical.[2][3] Each of these parameters needs to be optimized for your specific system.

  • Reagent Degradation: Activated PEG reagents are often sensitive to moisture and can hydrolyze over time, rendering them inactive.[1][4] Similarly, the reducing agent used in some PEGylation chemistries (like reductive amination) can lose activity if not stored properly.[1]

  • Issues with the Target Molecule: The target molecule (e.g., protein) may have limited accessible functional groups for PEGylation, or it might be prone to aggregation under the reaction conditions.[5]

  • Incorrect Stoichiometry: An insufficient molar excess of the PEG reagent can lead to incomplete conversion of the target molecule.[1][6]

Q2: What are the optimal reaction conditions for PEGylation?

The optimal conditions are highly dependent on the specific PEGylation chemistry and the target molecule. However, there are general starting points that can be optimized.

  • pH: The pH of the reaction buffer is a critical factor influencing the reactivity of both the PEG reagent and the functional groups on the target molecule.[2] For amine-reactive PEGs (e.g., NHS esters), a pH range of 7-9 is common, while for reductive amination using PEG-aldehyde, a slightly acidic pH of 5-7 is often preferred.[1][7]

  • Temperature: Reactions are typically performed at room temperature or at 4°C to minimize potential side reactions or degradation of the target molecule.[5] Lowering the temperature can slow down the reaction rate, which can sometimes be beneficial for controlling the reaction.[5]

  • Molar Ratio: A molar excess of the PEG reagent is generally used to drive the reaction to completion.[6] A starting point of a 5- to 20-fold molar excess of PEG to the target molecule is common, but this may require optimization.[1]

  • Reaction Time: The optimal reaction time can vary from a few hours to overnight.[7] It is advisable to monitor the reaction progress at different time points to determine when the maximum yield is achieved.[1]

Q3: How can I tell if my PEG reagent has degraded?

Degradation of the activated PEG reagent is a common cause of low PEGylation yield.

  • Hydrolysis: Many activated PEGs, such as those with NHS esters, are susceptible to hydrolysis, especially when exposed to moisture.[4] This hydrolysis converts the activated group into an unreactive carboxylic acid.

  • Storage: Always store PEG reagents according to the manufacturer's instructions, which typically involves storage at -20°C under desiccated conditions.[1]

  • Troubleshooting: If you suspect reagent degradation, it is best to use a fresh vial of the PEG reagent.[1] Prepare the reaction mixture immediately after dissolving the PEG reagent to minimize its time in an aqueous solution before reacting with the target molecule.[1]

Q4: My protein is aggregating during the PEGylation reaction. What can I do?

Protein aggregation during PEGylation can be caused by several factors, including intermolecular cross-linking (if using a bifunctional PEG), high protein concentration, and suboptimal buffer conditions that affect protein stability.[5]

  • Optimize Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions.[5] Try reducing the protein concentration.

  • Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[5] This can be achieved by lowering the reaction temperature or by the stepwise addition of the PEG reagent.[5]

  • Use Stabilizing Excipients: The addition of stabilizing agents to the reaction buffer, such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or certain amino acids (e.g., arginine, glycine), can help prevent aggregation.[5]

  • Consider Alternative PEGylation Strategies: If aggregation persists, consider using a monofunctional PEG reagent if you are currently using a bifunctional one.[5]

Troubleshooting Guide for Low PEGylation Yield

This section provides a more detailed, step-by-step approach to troubleshooting low yield.

Problem: Low or no PEGylated product is observed.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low PEGylation Yield check_reagents Verify Reagent Integrity (PEG, Reducing Agent) start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Time, Ratio) start->check_conditions check_protein Assess Target Molecule (Concentration, Stability, Purity) start->check_protein new_reagents Use Fresh Reagents check_reagents->new_reagents Degradation Suspected optimize_ratio Optimize PEG:Molecule Ratio (Increase Molar Excess) check_conditions->optimize_ratio Ratio Too Low? optimize_ph Optimize pH check_conditions->optimize_ph pH Suboptimal? optimize_time_temp Optimize Time & Temperature check_conditions->optimize_time_temp Time/Temp Suboptimal? stabilize_protein Add Stabilizers / Adjust Buffer check_protein->stabilize_protein Aggregation or Instability? success Yield Improved optimize_ratio->success optimize_ph->success optimize_time_temp->success new_reagents->success stabilize_protein->success

Caption: A workflow diagram for troubleshooting low PEGylation yield.

Possible Cause 1: Degraded Reagents

  • Symptom: Consistently low or no yield across multiple experiments.

  • Solution: Use a fresh vial of the activated PEG reagent and/or the reducing agent (if applicable).[1] Ensure reagents are stored under the recommended conditions (e.g., -20°C, desiccated).[1]

Possible Cause 2: Suboptimal Reaction pH

  • Symptom: The reaction works, but the yield is lower than expected.

  • Solution: Verify the pH of your reaction buffer before adding the reagents.[1] The optimal pH depends on the PEGylation chemistry. For example, with mPEG-aldehyde, a pH of around 6 is a good starting point to balance conjugation rate and potential reagent inactivation.[1][2] If the pH is too low, amine groups on a protein will be protonated and non-nucleophilic.[1]

Possible Cause 3: Insufficient Molar Excess of PEG

  • Symptom: A significant amount of unreacted starting material remains.

  • Solution: Increase the molar ratio of the PEG reagent to the target molecule.[1] A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific molecule.[1]

Possible Cause 4: Insufficient Reaction Time or Temperature

  • Symptom: The reaction appears to start but does not go to completion.

  • Solution: Increase the reaction time and monitor the progress at various intervals (e.g., 2, 4, 8, and 24 hours) to find the optimum duration.[1] Also, consider if the reaction temperature is appropriate; while many reactions proceed at room temperature, some may benefit from longer incubation at 4°C.[5]

Quantitative Data on PEGylation Conditions

The efficiency of a PEGylation reaction is highly sensitive to various parameters. The following tables summarize the impact of these parameters on reaction outcomes.

Table 1: Effect of Reaction pH on PEGylation
Target Functional GroupPEG Reagent TypeTypical pH RangeRationale
Primary Amine (-NH₂)NHS Ester7.0 - 9.0The amine group needs to be deprotonated to be nucleophilic.[7]
Primary Amine (-NH₂)Aldehyde5.0 - 7.0Balances the rate of Schiff base formation and the stability of the aldehyde.[1]
Sulfhydryl (-SH)Maleimide6.5 - 7.5Highly specific reaction with the thiol group.[7]
Sulfhydryl (-SH)Vinyl Sulfone> 7.5Reaction is more efficient at slightly alkaline pH.[7]
Table 2: General Starting Conditions for Optimization
ParameterProtein PEGylationNanoparticle PEGylationSmall Molecule PEGylation
PEG:Molecule Molar Ratio 5:1 to 20:1[1]Varies widely based on surface area1:1 to 5:1
Temperature 4°C to 25°C[5]25°C to 40°C25°C to 60°C
Reaction Time 2 - 24 hours[1]1 - 24 hours4 - 48 hours
pH 6.0 - 8.5 (chemistry dependent)[2]7.0 - 8.5Varies with chemistry

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG

This protocol provides a general method for conjugating an NHS-ester functionalized PEG to a protein.

  • Reagent Preparation:

    • Dissolve the protein to be PEGylated in a reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 g/L.[7]

    • Immediately before use, dissolve the amine-reactive PEG-NHS ester in the same buffer or a compatible anhydrous solvent like DMSO.[7]

  • Conjugation Reaction:

    • Add the dissolved PEG reagent to the protein solution. A molar excess of PEG (e.g., 10-fold molar excess per mole of protein) is typically used to drive the reaction.[7]

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.[7] Reaction times can be optimized and may be as long as 20 hours.[7]

  • Quenching the Reaction:

    • Quench the reaction by adding an excess of a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS-ester groups.[7]

  • Purification:

    • Remove the quenching reagent and excess unreacted PEG using methods like Size Exclusion Chromatography (SEC) or dialysis.[8]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_post 3. Post-Reaction prep_protein Dissolve Protein in Reaction Buffer (pH 7.5) mix Add PEG to Protein Solution (e.g., 10x Molar Excess) prep_protein->mix prep_peg Dissolve PEG-NHS Reagent prep_peg->mix incubate Incubate with Stirring (e.g., 1 hr at RT or O/N at 4°C) mix->incubate quench Quench Reaction (e.g., add Tris buffer) incubate->quench purify Purify PEGylated Protein (SEC or Dialysis) quench->purify analysis 4. Analysis (SDS-PAGE, SEC, MS) purify->analysis

Caption: A typical experimental workflow for protein PEGylation.

Protocol 2: Analysis of PEGylation Reactions by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common technique to analyze the results of a PEGylation reaction.

  • Sample Preparation: Collect aliquots from the reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours). Mix the aliquots with SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the prepared samples, along with an unmodified protein control and a molecular weight marker, onto a polyacrylamide gel. Run the gel according to standard procedures.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue.

  • Analysis: The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein.[7] The extent of the molecular weight shift depends on the size of the attached PEG chain. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

Logical Relationships in PEGylation Reactions

LogicalRelationships ratio PEG:Molecule Ratio yield PEGylation Yield ratio->yield Increases purity Product Purity ratio->purity Decreases (excess PEG) time Reaction Time time->yield Increases (to a point) time->purity Can Decrease (side reactions) temp Temperature protein_stability Molecule Stability temp->protein_stability Affects temp->yield Affects Rate aggregation Aggregation temp->aggregation Can Increase ph pH ph->protein_stability Affects ph->yield Optimizes Reactivity reagent_stability Reagent Stability reagent_stability->yield Crucial For protein_stability->yield Directly Affects protein_stability->aggregation Inversely Related

Caption: Key parameters influencing PEGylation reaction outcomes.

References

Technical Support Center: Purification of PEGylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of PEGylated proteins and peptides.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Problem: Poor separation between the native (un-PEGylated) protein and the mono-PEGylated product.

  • Cause: The addition of a PEG chain may not sufficiently alter the protein's properties for effective separation by a single chromatography method. This is common when using small PEG molecules or when the protein itself is very large.

  • Solution:

    • Optimize Ion Exchange Chromatography (IEX): The attachment of PEG can "shield" the protein's surface charges, leading to a change in its retention on an IEX column. Typically, the PEGylated protein elutes earlier than the native protein. To enhance separation, try adjusting the gradient slope. A shallower gradient can improve resolution between species with small differences in charge.

    • Employ Hydrophobic Interaction Chromatography (HIC): PEG is hydrophilic and can shield hydrophobic patches on the protein surface, causing the PEGylated version to elute earlier (at a lower salt concentration) than the native protein. HIC is often highly effective for separating native from PEGylated forms.

    • Use a Multimodal (Mixed-Mode) Chromatography Resin: These resins combine different modes of interaction (e.g., ion exchange and hydrophobic interaction) and can provide unique selectivity to resolve challenging separations.

Problem: Difficulty removing free, unreacted PEG from the PEGylated product.

  • Cause: Excess PEG from the reaction mixture can be difficult to remove, especially with large PEG molecules that may co-elute with the protein in Size Exclusion Chromatography (SEC).

  • Solution:

    • Tangential Flow Filtration (TFF) / Diafiltration: This is one of the most effective methods. Use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the PEGylated protein but larger than the free PEG. This allows the smaller, unreacted PEG to be washed away while retaining the desired product.

    • Ion Exchange Chromatography (IEX): Since PEG itself is uncharged, it will typically not bind to an IEX resin and will be found in the flow-through fraction, while the charged PEGylated protein binds and is eluted with a salt gradient.

    • Aqueous Two-Phase Extraction: This technique can be used as an initial purification step to partition the PEGylated protein away from the bulk of the free PEG.

Problem: The purified PEGylated protein sample shows multiple peaks on analysis (heterogeneity).

  • Cause: The PEGylation reaction itself often produces a mixture of products, including positional isomers (PEG attached at different sites), multi-PEGylated species (more than one PEG chain per protein), and unreacted protein.

  • Solution:

    • High-Resolution Chromatography: High-performance IEX or HIC with very shallow gradients can often resolve species with different numbers of PEG chains (e.g., mono- vs. di-PEGylated). Resolving positional isomers is extremely challenging and often not feasible with standard chromatography.

    • Reaction Optimization: The best solution is often to optimize the PEGylation reaction itself to favor the production of a single species. This can involve adjusting the molar ratio of PEG to protein, changing the pH, or using site-specific PEGylation chemistry.

Problem: Low recovery of the PEGylated protein from the chromatography column.

  • Cause: The PEGylated protein may be aggregating or adsorbing irreversibly to the column matrix. The PEG chain can increase the protein's "stickiness" or cause it to precipitate under certain buffer conditions.

  • Solution:

    • Modify Buffer Conditions: Include additives in your buffers to reduce aggregation and non-specific binding. Examples include non-ionic detergents (e.g., Polysorbate 80), arginine, or a change in pH.

    • Change Chromatography Mode: If you are experiencing low recovery in HIC (which uses high salt), the protein may be "salting out" on the column. Switch to a method like IEX that does not require high salt concentrations for binding.

    • Reduce Protein Concentration: Lower the concentration of the sample loaded onto the column to minimize concentration-dependent aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial chromatography method for purifying my PEGylated protein?

A1: Ion Exchange Chromatography (IEX) is often the best starting point. The rationale is that PEGylation typically shields the surface charge of the protein, leading to a predictable shift in elution behavior (usually earlier elution) compared to the native protein. This provides a clear signal of successful PEGylation and allows for the separation of charged species from uncharged excess PEG, which will be in the flow-through.

Q2: How does Size Exclusion Chromatography (SEC) perform for PEGylated protein purification?

A2: SEC separates molecules based on their hydrodynamic radius (size in solution). While PEGylation does increase the size of a protein, the separation between the native and mono-PEGylated forms can be minimal, especially if the initial protein is large. SEC is therefore more commonly used as a final polishing step to remove aggregates or for analytical purposes rather than as a primary capture and separation step.

Q3: Can I use Reversed-Phase Chromatography (RPC) for PEGylated proteins?

A3: RPC can be used, but it often requires harsh conditions (e.g., organic solvents like acetonitrile (B52724) and acidic pH) that can denature the protein. While it can offer very high resolution, it is more suitable for smaller, more robust proteins or peptides. For larger, sensitive proteins, methods like IEX and HIC are generally preferred to preserve biological activity.

Q4: How can I confirm that my purified product is indeed PEGylated?

A4: Several methods can be used for confirmation:

  • SDS-PAGE: The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a much larger band than the native protein. The band may also be diffuse or "smeared" due to the heterogeneity of the PEG polymer itself.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a definitive measurement of the mass increase, confirming the covalent attachment of the PEG chain(s).

  • SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering): This technique can determine the absolute molar mass of the protein in solution, confirming the mass of the conjugated product.

Data & Protocols

Table 1: Comparison of Purification Methods for a Model PEGylated Protein (25 kDa)
ParameterIon Exchange (IEX)Hydrophobic Interaction (HIC)Size Exclusion (SEC)
Purity (Mono-PEGylated) >95%>98%~85% (co-elution with native)
Yield 80%75%90%
Resolution (Native vs. Mono-PEG) GoodExcellentPoor to Fair
Free PEG Removal ExcellentGoodPoor
Process Time ModerateModerateLong
Experimental Protocol: Ion Exchange Chromatography (IEX) Purification

This protocol provides a general workflow for separating a PEGylated protein from its native form using cation exchange chromatography.

  • Column & Buffers:

    • Column: Strong cation exchange column (e.g., containing a sulfopropyl ligand).

    • Buffer A (Binding): 20 mM MES, pH 6.0.

    • Buffer B (Elution): 20 mM MES, pH 6.0 + 1 M NaCl.

  • Sample Preparation:

    • Take the post-reaction mixture and buffer exchange it into Buffer A using diafiltration or a desalting column. This removes interfering substances and adjusts the conductivity for binding.

  • Equilibration:

    • Equilibrate the IEX column with 5-10 column volumes (CVs) of Buffer A until the pH and conductivity are stable.

  • Loading:

    • Load the prepared sample onto the column at a recommended flow rate. Collect the flow-through fraction, which may contain unreacted PEG.

  • Wash:

    • Wash the column with 5 CVs of Buffer A to remove any remaining unbound material.

  • Elution:

    • Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 20 CVs.

    • The PEGylated protein is expected to elute first, followed by the native protein, due to charge shielding by the PEG chain.

  • Analysis:

    • Collect fractions throughout the elution and analyze them using SDS-PAGE and UV absorbance (280 nm) to identify which fractions contain the pure PEGylated product.

Visualizations

PEGylation_Reaction_Mixture cluster_reactants Initial Reactants cluster_products Resulting Mixture NativeProtein Native Protein Reaction PEGylation Reaction NativeProtein->Reaction ActivatedPEG Activated PEG ActivatedPEG->Reaction MonoPEG Mono-PEGylated (Desired Product) Reaction->MonoPEG MultiPEG Multi-PEGylated (Side Product) Reaction->MultiPEG UnreactedProtein Unreacted Protein Reaction->UnreactedProtein FreePEG Excess Free PEG Reaction->FreePEG

Caption: Heterogeneity of a typical PEGylation reaction mixture.

Purification_Workflow Start PEGylation Reaction Mixture Step1 Step 1: Bulk PEG Removal (TFF or IEX Flow-through) Start->Step1 Decision1 Is Native Protein Separation Needed? Step1->Decision1 Step2_IEX Ion Exchange (IEX) (Charge-based Separation) Decision1->Step2_IEX Yes (Charge Difference) Step2_HIC Hydrophobic Interaction (HIC) (Hydrophobicity-based) Decision1->Step2_HIC Yes (Hydrophobicity Diff.) Step3 Step 3: Polishing (SEC for Aggregate Removal) Decision1->Step3 No Step2_IEX->Step3 Step2_HIC->Step3 End Purified PEGylated Protein Step3->End

Caption: General workflow for selecting a purification strategy.

Troubleshooting_Low_Yield Problem Problem: Low Protein Recovery Check1 Is protein precipitating? (Check high salt/buffer) Problem->Check1 Solution1a Switch to IEX (lower salt) Check1->Solution1a Yes (in HIC) Solution1b Add solubilizing excipients (e.g., Arginine) Check1->Solution1b Yes Check2 Is protein adsorbing to the column matrix? Check1->Check2 No Solution2 Modify buffer pH or add non-ionic detergents Check2->Solution2 Yes Check3 Is protein aggregating on the column? Check2->Check3 No Solution3 Lower sample concentration and/or flow rate Check3->Solution3 Yes

Caption: Troubleshooting flowchart for low purification yield.

Technical Support Center: NHS Ester Coupling in the Presence of an Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting N-hydroxysuccinimide (NHS) ester coupling reactions when an azide (B81097) group is present in one of the reactants.

Frequently Asked Questions (FAQs)

Q1: Will the azide group react directly with the NHS ester?

A1: Under typical NHS ester coupling conditions (pH 7.2-8.5), the azide group is not sufficiently nucleophilic to react with the NHS ester to any significant extent. The primary reaction of the NHS ester is with primary amines.

Q2: What is the main side reaction I should be concerned about?

A2: The most significant side reaction is the hydrolysis of the NHS ester by water. This reaction inactivates the NHS ester, preventing it from coupling with your amine-containing molecule. The rate of hydrolysis increases with increasing pH.

Q3: Can the presence of sodium azide in my buffer interfere with the coupling reaction?

A3: Yes, while low concentrations of sodium azide (≤ 3 mM or 0.02%) generally do not cause significant interference, higher concentrations can negatively impact the reaction efficiency.[1] It is recommended to remove or minimize the concentration of sodium azide from your buffers before initiating the coupling reaction.

Q4: What can cause the azide group to be lost during the reaction?

A4: The primary cause of azide group loss is its reduction to a primary amine. This reduction does not occur due to the NHS ester itself but can be initiated by the presence of reducing agents (e.g., DTT, TCEP, or thiols) in the reaction mixture. If reduced to an amine, this newly formed amine will readily react with the NHS ester, leading to unintended byproducts.

Q5: What is the optimal pH for NHS ester coupling in the presence of an azide?

A5: The optimal pH is a compromise between maximizing the nucleophilicity of the primary amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[1] The azide group is stable under these mild basic conditions.

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester coupling when an azide is present.

Issue Potential Cause Recommended Action
Low or No Coupling Yield Hydrolysis of NHS ester: The NHS ester has degraded due to moisture or high pH.- Ensure your NHS ester reagent is stored desiccated and brought to room temperature before opening to prevent condensation. - Prepare NHS ester solutions immediately before use. - Perform the reaction at the lower end of the recommended pH range (7.2-7.5) to slow hydrolysis.
Inactive primary amine: The pH of the reaction is too low, causing the primary amine to be protonated and non-nucleophilic.- Verify that the pH of your reaction buffer is between 7.2 and 8.5.
Presence of competing nucleophiles: Your buffer contains primary amines (e.g., Tris, glycine) or high concentrations of sodium azide.- Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer. - If quenching is needed, add Tris or glycine (B1666218) after the desired reaction time. - Remove or reduce the concentration of sodium azide to ≤ 3 mM.
Reduction of the azide group: A reducing agent in your sample has converted the azide to a primary amine, which then competes for the NHS ester.- Ensure your sample is free from reducing agents like DTT or TCEP. If their prior use was necessary, they must be completely removed before the coupling reaction.
Unintended Product Formation Azide reduction and subsequent coupling: The azide was reduced to an amine and then reacted with the NHS ester.- Identify and remove the source of the reducing agent. - Verify the integrity of your azide-containing molecule before and after the reaction using a technique like FT-IR or Raman spectroscopy.
Reaction with other nucleophilic residues: At higher pH, NHS esters can have minor side reactions with tyrosine, serine, and cysteine residues.- Perform the reaction at a pH closer to 7.2 to increase specificity for primary amines.
Precipitation During Reaction Poor solubility of reagents: The NHS ester or your molecule of interest is not fully soluble in the reaction buffer.- Dissolve water-insoluble NHS esters in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding to the aqueous reaction mixture.[1] - Ensure your protein or other molecule is at a concentration where it remains soluble in the chosen buffer.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1]
8.6410 minutes[1]

Table 2: Impact of Sodium Azide Concentration on NHS Ester Coupling

Sodium Azide ConcentrationObservationRecommendation
≤ 3 mM (≤ 0.02%)Generally does not significantly interfere with the reaction.[1]Acceptable for use if necessary, but removal is preferred.
> 3 mM (> 0.02%)Can interfere with the coupling reaction, leading to reduced efficiency.[1] A 4000-fold molar excess has been shown to lead to inconsistent results.[2]Must be removed from the reaction buffer prior to adding the NHS ester.

Experimental Protocols

Protocol 1: General NHS Ester Coupling to an Amine-Containing Molecule in the Presence of an Azide

This protocol assumes one of your molecules contains a primary amine and the other contains an azide, and you are using an NHS ester to couple to the amine.

Materials:

  • Molecule A (containing a primary amine)

  • Molecule B (containing an azide)

  • NHS ester crosslinker or NHS-activated Molecule C

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Anhydrous DMSO or DMF (if NHS ester is not water-soluble).

  • Desalting column or dialysis equipment.

Procedure:

  • Prepare Your Molecules:

    • Dissolve your amine-containing molecule (Molecule A) in the Reaction Buffer.

    • Ensure your azide-containing molecule (Molecule B) is also in an appropriate, compatible buffer free of reducing agents.

  • Prepare the NHS Ester:

    • Immediately before use, dissolve the NHS ester reagent in either Reaction Buffer (if soluble) or a minimal amount of anhydrous DMSO or DMF.

  • Initiate the Coupling Reaction:

    • Add the dissolved NHS ester to the solution of your amine-containing molecule. A 10- to 50-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point.

    • If applicable, add your azide-containing molecule (Molecule B) to the reaction mixture.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

  • Quench the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted reagents and byproducts using a desalting column, dialysis, or another appropriate purification method.

Protocol 2: Verifying Azide Integrity Post-Coupling via FT-IR Spectroscopy

This protocol allows you to confirm that the azide group (-N₃) is still present after your conjugation reaction.

Materials:

  • Your purified, conjugated product.

  • Your starting azide-containing molecule (for comparison).

  • FT-IR spectrometer.

Procedure:

  • Prepare Samples: Prepare your samples for FT-IR analysis according to the instrument's requirements (e.g., as a dried film on a salt plate, or using an ATR accessory).

  • Acquire Spectra:

    • Acquire the FT-IR spectrum of your starting azide-containing molecule. You should observe a characteristic sharp absorption peak for the azide asymmetric stretch between 2160 and 2120 cm⁻¹.[3]

    • Acquire the FT-IR spectrum of your final, purified conjugate.

  • Analyze the Data:

    • Compare the two spectra. If the azide group is intact in your final product, you should still see the characteristic azide peak around 2100 cm⁻¹. A significant decrease in the intensity or complete disappearance of this peak may indicate that the azide group has been reduced or otherwise lost during the reaction or purification steps.

Visualizations

NHS_Ester_Coupling_Pathway Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NHS_Ester NHS Ester (Molecule-CO-O-NHS) NHS_Ester->Intermediate Amide_Bond Stable Amide Bond (Molecule-CO-NH-R) Intermediate->Amide_Bond Collapse NHS_Leaving_Group NHS Leaving Group Intermediate->NHS_Leaving_Group

Caption: Primary reaction pathway for NHS ester coupling with a primary amine.

Side_Reactions_Workflow Start NHS Ester Coupling Reaction (with Azide Present) Hydrolysis Side Reaction 1: NHS Ester Hydrolysis Start->Hydrolysis High pH / H2O Reducing_Agent Reducing Agent Present? (e.g., DTT, TCEP) Start->Reducing_Agent Inactive_Ester Inactive Carboxylate Hydrolysis->Inactive_Ester Azide_Reduction Side Reaction 2: Azide Reduction Reduced_Amine Primary Amine Formation Azide_Reduction->Reduced_Amine Reducing_Agent->Azide_Reduction Yes Desired_Product Desired Conjugate Reducing_Agent->Desired_Product No Unintended_Coupling Unintended Coupling Reduced_Amine->Unintended_Coupling

Caption: Potential side reactions in NHS ester coupling with an azide.

References

Technical Support Center: Stability of the Azide Group in Amine and Carboxyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the azide (B81097) functional group during common synthetic transformations involving amines and carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group to common peptide coupling reagents like EDC/NHS and HATU?

The azide group is generally stable under the conditions used for most common peptide coupling reactions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are widely used for amide bond formation and are compatible with the azide functionality.[1][2][3][4][5] The reactions are typically carried out under mild, neutral to slightly basic conditions, which do not affect the azide group.[2]

Q2: Can I perform Fmoc or Boc deprotection on a molecule containing an azide?

Yes, the azide group is orthogonal to the protecting groups commonly used in peptide synthesis.[6][7][8][9]

  • Fmoc Deprotection: The azide group is stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for Fmoc removal.[7][9]

  • Boc Deprotection: The azide group is also stable to the acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) used for Boc removal, provided that no reducing agents like thiols are present in the cleavage cocktail.[9]

Q3: What are the general limitations and incompatibilities of the azide group in organic synthesis?

While robust, the azide group is sensitive to certain reagents and conditions:

  • Reducing Agents: Azides are readily reduced to amines by various reagents. Common examples include:

    • Catalytic Hydrogenation: Reagents like palladium on carbon (Pd/C) with hydrogen gas will reduce azides to amines.[10][11][12]

    • Phosphines: Trialkyl- or triarylphosphines, such as triphenylphosphine (B44618) (PPh₃), will reduce azides via the Staudinger reaction.[13][14][15][][17]

    • Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LAH) will also reduce azides.[18]

  • Strong Acids: While stable to the TFA concentrations typically used for Boc deprotection, prolonged exposure to strong, concentrated inorganic acids should be avoided as they can lead to the formation of volatile and explosive hydrazoic acid (HN₃).[2][19]

  • Thiols: Thiol-containing reagents, sometimes used as scavengers in cleavage cocktails, can reduce azides. Therefore, their use should be avoided in the presence of an azide group.[9]

  • Heat and Shock: Organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio.[19][20][21] It is crucial to handle them with care, avoid excessive heating, and be mindful of their shock sensitivity.[19][20][21]

Q4: What are some common "azide-safe" reactions for modifying amines and carboxylic acids?

The bioorthogonal nature of the azide group makes it compatible with a wide range of reactions.[14][][22]

  • Amide Bond Formation: As mentioned, standard coupling reagents like EDC/NHS and HATU are well-tolerated.[1][2][3]

  • Esterification: Steglich esterification conditions (DCC/DMAP) are generally compatible with alkyl azides.[18]

  • Click Chemistry: The azide group is a key participant in the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[22][23][24][25][26] These reactions are orthogonal to most other functional groups.

  • Staudinger Ligation: This reaction involves the specific reaction of an azide with a triarylphosphine bearing an ortho-ester group, leading to the formation of a stable amide bond.[13][14][15][][17]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of azide group during synthesis Unintentional reduction of the azide.- Avoid using reducing agents such as catalytic hydrogenation (e.g., Pd/C, H₂), strong metal hydrides (e.g., LAH), or phosphines unless a Staudinger ligation is intended.[10][13][18] - During solid-phase peptide synthesis (SPPS) cleavage, ensure that thiol-based scavengers are excluded from the cocktail.[9]
Reaction with incompatible reagents.- Avoid strong acidic conditions which can protonate the azide, forming hydrazoic acid.[2][19] - Ensure that no residual phosphines from a previous step are present if the azide needs to be preserved.
Low yield in azide-alkyne click reaction (CuAAC) Oxidation of the Cu(I) catalyst.- Use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its active Cu(I) oxidation state.[25] - Employ a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) catalyst.[25]
Steric hindrance around the azide or alkyne.- Increase reaction time and/or temperature. - Consider using a less sterically hindered azide or alkyne if possible.
Side reactions during Staudinger Ligation Hydrolysis of the aza-ylide intermediate.- Ensure the phosphine (B1218219) reagent has an appropriately positioned electrophilic trap (e.g., a methyl ester) to facilitate intramolecular cyclization and amide bond formation.[15][] - Perform the reaction in aqueous conditions to promote the desired ligation pathway over the simple reduction.[15]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Amide Coupling in the Presence of an Azide

This protocol describes a standard procedure for forming an amide bond between a carboxylic acid and an amine, where one of the components contains an azide group.

  • Dissolution: Dissolve the carboxylic acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the NHS-activated ester.

  • Coupling: In a separate flask, dissolve the amine-containing compound (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents) in the same anhydrous solvent.

  • Reaction: Add the solution of the NHS-activated ester dropwise to the amine solution at room temperature.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up. The product can be purified by column chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for the "click" reaction between an azide and a terminal alkyne.

  • Premix Catalyst: In a microcentrifuge tube, prepare the catalyst solution by mixing an aqueous solution of copper(II) sulfate (B86663) (CuSO₄, e.g., 10 mol%) with an aqueous solution of a stabilizing ligand like THPTA (e.g., 20 mol%) and vortex briefly.[25]

  • Reactant Mixture: In a separate reaction vessel, dissolve the azide-containing molecule (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

  • Initiation: Add the premixed catalyst solution to the reactant mixture.

  • Reduction: Add a freshly prepared aqueous solution of a reducing agent, such as sodium ascorbate (e.g., 40 mol%), to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[25]

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Protect the reaction from light if using fluorescently tagged molecules.

  • Purification: The triazole product can be purified by standard methods such as column chromatography or precipitation.

Visualizations

experimental_workflow cluster_activation Carboxyl Activation cluster_coupling Amine Coupling cluster_azide_reactions Orthogonal Azide Reactions Carboxylic_Acid Carboxylic Acid (with or without azide) Activated_Ester NHS-Activated Ester Carboxylic_Acid->Activated_Ester EDC, NHS EDC_NHS EDC / NHS Amide_Bond Amide Bond Formation Activated_Ester->Amide_Bond Amine, Base Amine Amine (with or without azide) Amine->Amide_Bond Azide_Product Azide-Containing Product Amide_Bond->Azide_Product If azide is present Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_Product->Click_Reaction Alkyne, [Cu] Staudinger_Ligation Staudinger Ligation Azide_Product->Staudinger_Ligation Phosphine-Ester troubleshooting_logic Start Problem: Loss of Azide Group Check_Reduction Were reducing agents used? (e.g., H₂, Pd/C, PPh₃, LAH, Thiols) Start->Check_Reduction Check_Acidity Were strong acidic conditions used? Check_Reduction->Check_Acidity No Solution_Reduction Solution: Avoid reducing agents. Use orthogonal chemistry. Check_Reduction->Solution_Reduction Yes Solution_Acidity Solution: Use mild acidic or neutral conditions. Avoid strong inorganic acids. Check_Acidity->Solution_Acidity Yes No_Obvious_Cause Further Investigation: - Check for trace contaminants. - Analyze reaction byproducts. Check_Acidity->No_Obvious_Cause No

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of Antibody-Drug Conjugates (ADCs) through the use of hydrophilic polyethylene (B3416737) glycol (PEG) linkers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during ADC development and experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with ADCs and hydrophilic PEG linkers.

My ADC shows significant aggregation immediately after conjugation. What are the likely causes and how can I fix this?

Immediate aggregation post-conjugation is often related to the increased hydrophobicity of the ADC.[1] Many cytotoxic payloads are inherently hydrophobic, and their conjugation to an antibody, especially at a high drug-to-antibody ratio (DAR), can expose hydrophobic patches that lead to self-association and aggregation.[1]

Immediate Troubleshooting Steps:

  • Review Conjugation Conditions: Unfavorable buffer conditions (e.g., pH, salt concentration) can promote aggregation.[2] It is often the case that conjugation conditions are optimized for the chemical reaction, not the stability of the antibody.[2]

  • Assess Drug-to-Antibody Ratio (DAR): Higher DARs frequently lead to increased aggregation rates.[3][4] Consider reducing the DAR if possible.

  • Incorporate a More Hydrophilic Linker: If not already in use, a hydrophilic PEG linker can help to shield the hydrophobic payload and reduce aggregation.[][6] The length of the PEG chain can also be optimized.[7]

My ADC appears stable initially but aggregates over time during storage. What could be the cause and how can I improve its long-term stability?

Gradual aggregation during storage typically points to issues with the formulation and storage conditions.

Long-Term Stability Solutions:

  • Optimize Formulation: The choice of excipients is critical.[] Surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, histidine) can act as stabilizers to reduce non-specific interactions.[][8]

  • Control Storage Conditions: Factors such as temperature fluctuations, pH changes, and mechanical stress (e.g., shaking) can induce aggregation.[3] Ensure ADCs are stored at the recommended temperature and protected from physical stress.

  • Consider Lyophilization: Freeze-drying can be an effective strategy to improve the long-term stability of ADCs.

I am observing lot-to-lot variability in ADC aggregation. What are the potential sources of this inconsistency?

Lot-to-lot variability in aggregation can stem from inconsistencies in the manufacturing and purification processes.

Addressing Variability:

  • Standardize Protocols: Ensure that all steps of the conjugation, purification, and formulation processes are rigorously standardized and controlled.

  • Characterize Raw Materials: Inconsistencies in the antibody, linker, or payload can contribute to variability. Implement thorough quality control of all starting materials.

  • Purification Method: The method used to purify the ADC can impact the final level of aggregation. Techniques like Hydrophobic Interaction Chromatography (HIC) can be used to isolate ADC species with a specific drug load and potentially remove aggregation-prone species.[9][10]

Frequently Asked Questions (FAQs)

What is the primary mechanism by which hydrophilic PEG linkers prevent ADC aggregation?

Hydrophilic PEG linkers prevent ADC aggregation through two main mechanisms:

  • Increased Hydrophilicity: The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, creating a hydration shell around the linker and the attached hydrophobic payload.[6][11] This increased water solubility helps to prevent hydrophobic interactions between ADC molecules that lead to aggregation.[11]

  • Steric Hindrance: The flexible and dynamic nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules.[6] This spatial separation reduces the likelihood of intermolecular interactions and subsequent aggregation.

How does the length of the PEG linker impact ADC aggregation and overall performance?

The length of the PEG linker is a critical parameter that can significantly influence the properties of an ADC.

  • Shorter PEG Linkers: May be sufficient to mitigate aggregation for moderately hydrophobic payloads and can be advantageous in terms of preserving the in vitro potency of the ADC.

  • Longer PEG Linkers: Generally provide better shielding of hydrophobic payloads, leading to reduced aggregation, improved pharmacokinetics (longer half-life), and potentially enhanced in vivo efficacy.[7] However, very long PEG chains may sometimes lead to a decrease in in vitro cytotoxicity.[7]

What is the effect of the Drug-to-Antibody Ratio (DAR) on ADC aggregation?

The DAR, or the number of drug molecules conjugated to a single antibody, has a direct impact on the hydrophobicity and aggregation propensity of an ADC.

  • Higher DAR: Increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[4] This can lead to faster clearance from circulation and reduced stability.

  • Lower DAR: Generally results in a more stable and less aggregation-prone ADC.

The use of hydrophilic linkers can enable the development of ADCs with higher DARs while maintaining acceptable levels of aggregation.[11]

What are the consequences of ADC aggregation?

ADC aggregation is a critical quality attribute that needs to be controlled because it can have several negative consequences:

  • Reduced Efficacy: Aggregates may have a reduced ability to bind to the target antigen on cancer cells.[12]

  • Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[2][12]

  • Altered Pharmacokinetics: Aggregated ADCs are often cleared more rapidly from circulation, reducing their therapeutic window.

  • Potential for Toxicity: Aggregates can accumulate in organs such as the liver and kidneys, leading to off-target toxicity.[3][12]

  • Manufacturing and Yield Issues: Aggregation can lead to product loss during purification and fill-finish processes, increasing manufacturing costs.[3][12]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of PEG linker length and Drug-to-Antibody Ratio (DAR) on ADC aggregation and performance.

Table 1: Impact of PEG Linker Length on ADC Aggregation

Linker TypePEG UnitsDrug-to-Antibody Ratio (DAR)% Aggregation (by SEC)Reference
Hydrophobic Linker0415.2%[11]
Hydrophilic Linker343.5%[11]
Hydrophilic Linker842.1%[13]
Hydrophilic Linker1241.5%[13]
Hydrophilic Linker244<1%[14]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation

Linker TypeDrug-to-Antibody Ratio (DAR)% Aggregation (by SEC)Reference
Hydrophilic Linker21.8%[4]
Hydrophilic Linker43.5%[4]
Hydrophilic Linker67.9%[4]
Hydrophilic Linker812.4%[4][15]

Experimental Protocols

Detailed methodologies for key experiments to assess ADC aggregation are provided below.

Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.

Materials:

  • ADC sample

  • SEC column (e.g., suitable for protein separations in the range of 10-1,500 kDa)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer. The mobile phase may need to be optimized to prevent secondary interactions with the column matrix, especially for hydrophobic ADCs.[16]

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 10-100 µL) onto the column.

  • Chromatographic Separation: Run the separation isocratically. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.

  • Detection: Monitor the elution profile at a suitable wavelength, typically 280 nm for proteins.

  • Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates) and the monomer. Calculate the percentage of aggregation as the area of the aggregate peaks divided by the total area of all peaks, multiplied by 100.

Dynamic Light Scattering (DLS) for ADC Size Distribution Analysis

Objective: To determine the hydrodynamic radius (Rh) and polydispersity of an ADC sample, providing an indication of its aggregation state.[17]

Materials:

  • ADC sample

  • DLS instrument

  • Low-volume cuvette

  • Buffer matching the ADC formulation

Procedure:

  • Sample Preparation: Filter the ADC sample through a low-protein-binding 0.02 µm or 0.1 µm filter to remove dust and other large contaminants. Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in the filtered formulation buffer.

  • Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature, viscosity of the solvent, and refractive index of the solvent and protein.

  • Measurement: Carefully pipette the sample into the cuvette, ensuring no air bubbles are introduced. Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The software will use the autocorrelation function of the scattered light intensity to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) is determined using the Stokes-Einstein equation.[18] The polydispersity index (PDI) will also be calculated, which provides a measure of the width of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse sample.[19]

Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

Objective: To separate ADC species based on their hydrophobicity, which is useful for analyzing the drug load distribution and identifying aggregation-prone species.[20][21]

Materials:

  • ADC sample

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase A (High Salt): e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[9][22]

  • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0[9][22]

Procedure:

  • System and Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to promote binding to the column.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Elution Gradient: Elute the bound ADC species using a decreasing salt gradient by increasing the percentage of Mobile Phase B. More hydrophobic species will elute later in the gradient.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Analyze the chromatogram to identify peaks corresponding to different drug-loaded species and any highly hydrophobic species that may be indicative of aggregation.

Visualizations

The following diagrams illustrate key concepts related to ADC aggregation and the role of hydrophilic PEG linkers.

ADC_Aggregation_Mechanism cluster_0 Factors Driving Aggregation cluster_1 Consequences Hydrophobic_Payload Hydrophobic Payload ADC_Monomer ADC Monomer Hydrophobic_Payload->ADC_Monomer Increases Surface Hydrophobicity High_DAR High Drug-to-Antibody Ratio (DAR) High_DAR->ADC_Monomer Increases Surface Hydrophobicity Unfavorable_Formulation Unfavorable Formulation (pH, Ionic Strength) Unfavorable_Formulation->ADC_Monomer Destabilizes Structure Reduced_Efficacy Reduced Efficacy Increased_Immunogenicity Increased Immunogenicity Altered_PK Altered Pharmacokinetics ADC_Aggregate ADC Aggregate ADC_Monomer->ADC_Aggregate Self-Association ADC_Aggregate->Reduced_Efficacy ADC_Aggregate->Increased_Immunogenicity ADC_Aggregate->Altered_PK

Caption: Factors leading to ADC aggregation and its consequences.

PEG_Linker_Mechanism cluster_0 Without PEG Linker cluster_1 With Hydrophilic PEG Linker ADC1 ADC Payload1 Hydrophobic Payload ADC1->Payload1 Payload2 Hydrophobic Payload Payload1->Payload2 Hydrophobic Interaction ADC2 ADC ADC2->Payload2 ADC3 ADC PEG1 PEG Linker ADC3->PEG1 Payload3 Payload PEG1->Payload3 PEG2 PEG Linker ADC4 ADC ADC4->PEG2 Payload4 Payload PEG2->Payload4

Caption: Mechanism of PEG linkers in preventing ADC aggregation.

Experimental_Workflow Start ADC Sample SEC Size Exclusion Chromatography (SEC) Start->SEC DLS Dynamic Light Scattering (DLS) Start->DLS HIC Hydrophobic Interaction Chromatography (HIC) Start->HIC Analysis Data Analysis SEC->Analysis DLS->Analysis HIC->Analysis Result Aggregation Profile: - % Aggregates - Size Distribution - Hydrophobicity Profile Analysis->Result

Caption: Experimental workflow for assessing ADC aggregation.

References

Technical Support Center: Characterization of Trifunctional PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of trifunctional PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with these complex molecules. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing trifunctional PEGylated molecules?

A1: Characterizing trifunctional PEGylated molecules presents several key challenges stemming from their inherent complexity.[1][2] The primary difficulties include:

  • Heterogeneity: The final product is often a heterogeneous mixture containing molecules with varying degrees of PEGylation and different substitution patterns across the three functional arms.[1]

  • Determining the Degree of PEGylation: Accurately quantifying the average number of PEG chains attached to the core molecule is crucial but can be complicated by the molecule's trifunctional nature.

  • Site of Attachment and Functionality Confirmation: Verifying that each of the three functional groups has reacted as intended and identifying the precise attachment sites can be analytically demanding.

  • Molecular Weight and Polydispersity: The large size and potential polydispersity of the PEG chains can broaden analytical signals, making precise molecular weight determination difficult.

  • Quantification of Functional Group Conversion: Ensuring and quantifying the complete reaction of all three end groups is a significant challenge.

Q2: Which analytical techniques are most suitable for characterizing trifunctional PEGylated molecules?

A2: A multi-pronged analytical approach is typically necessary for comprehensive characterization. The most common techniques include:

  • Size Exclusion Chromatography (SEC): Useful for separating PEGylated species based on their hydrodynamic volume and assessing the molecular weight distribution.[3]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating reaction products and impurities, providing information on the purity of the conjugate.[4][5]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are powerful for determining the molecular weight of the conjugate and identifying the number of attached PEG chains.[1][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly valuable for confirming the structure of the PEG linker, quantifying the degree of functionalization, and identifying the successful conjugation of molecules to the PEG arms.[8][9][10][11]

Q3: How can I confirm that all three arms of my trifunctional PEG are functional?

A3: Confirming the functionality of all three arms requires a combination of techniques. ¹H NMR spectroscopy is a primary method, where the integration of signals corresponding to the terminal functional groups can be compared to the PEG backbone signal to determine the degree of functionalization.[10][12] Additionally, reacting the trifunctional PEG with a molecule that can be easily detected (e.g., a fluorescent tag) and analyzing the product with techniques like HPLC with fluorescence detection or mass spectrometry can help verify the reactivity of the functional groups.

Q4: What causes peak tailing and poor separation in the chromatographic analysis of PEGylated molecules?

A4: Peak tailing and poor separation during chromatographic analysis of PEGylated molecules can be attributed to several factors. These include interactions between the PEG chains and the stationary phase of the column, the large hydrodynamic volume of the molecules, and the heterogeneity of the sample.[3] For instance, when using styrene-divinylbenzene-based columns with THF as the eluent, distorted peak shapes are often observed.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the characterization of trifunctional PEGylated molecules.

Problem Potential Cause(s) Recommended Solution(s)
Broad, unresolved peaks in Mass Spectrometry (MALDI-TOF or ESI) High polydispersity of the PEG reagent.Incomplete ionization or fragmentation.Formation of multiple charged species (ESI).[1]Use monodisperse PEG reagents if possible.Optimize the matrix and laser energy (MALDI) or spray conditions (ESI).For ESI, utilize deconvolution software to simplify the spectrum.
Inaccurate quantification of PEGylation degree by ¹H NMR Overlapping signals from the PEG backbone and the conjugated molecule.Presence of residual unreacted PEG.Incorrect assignment of reference peaks.[11]Use a high-resolution NMR spectrometer (≥500 MHz).Purify the sample thoroughly to remove unreacted PEG using techniques like dialysis or SEC.[7]Carefully select a reference peak from the core molecule that is well-resolved from PEG signals.
Distorted peak shapes and non-repeatable results in SEC Undesired interactions between the PEG and the column stationary phase.Inappropriate mobile phase or column type.[3]For THF as an eluent with styrene-divinylbenzene columns, precondition the column with trifluoroacetic acid (TFA).[3]Consider using an aqueous mobile phase for higher molecular weight PEGs.[3]Ensure complete dissolution of the sample, which may require gentle heating.[3]
Low yield of the desired trifunctional conjugate Incomplete reaction at one or more functional groups.Steric hindrance from the bulky PEG chains.Suboptimal reaction conditions (pH, temperature, stoichiometry).Increase the molar excess of the molecule to be conjugated.Optimize reaction conditions through a design of experiments (DoE) approach.Monitor the reaction progress using techniques like HPLC or NMR to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Determination of PEGylation Degree using ¹H NMR Spectroscopy

Objective: To quantitatively determine the average number of molecules conjugated to a trifunctional PEG linker.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the purified trifunctional PEGylated conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[9]

    • Ensure complete dissolution; gentle vortexing or sonication may be required.

    • Add a known concentration of an internal standard if absolute quantification is needed.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-resolution spectrometer (e.g., 500 MHz or higher).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved, characteristic peak corresponding to the conjugated molecule.

    • Identify the large, characteristic peak of the PEG backbone (typically around 3.6 ppm).[8]

    • Integrate both peaks accurately.

    • Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (Integration of conjugated molecule peak / Number of protons for that peak) / (Integration of PEG backbone peak / Number of protons in the PEG repeating unit)

    • For a trifunctional molecule, the theoretical maximum degree of PEGylation is 3.

Protocol 2: Analysis of Molecular Weight and Heterogeneity by MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight and assess the heterogeneity of the trifunctional PEGylated product.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified PEGylated conjugate in an appropriate solvent (e.g., water, methanol).

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid).[13]

    • Mix the sample solution with the matrix solution in a specific ratio (e.g., 1:1 v/v).

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.[13]

  • MS Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mode (linear or reflectron, positive or negative ion).

    • Calibrate the instrument using a standard with a molecular weight range that brackets the expected mass of the analyte.

  • Data Analysis:

    • Identify the peak corresponding to the main PEGylated product. The mass difference between this peak and the unconjugated core molecule will indicate the total mass of the attached PEG chains.

    • Observe the distribution of peaks. A broad distribution indicates high polydispersity of the PEG reagent.

    • Look for peaks corresponding to incompletely conjugated species (e.g., mono- and di-PEGylated products) to assess the reaction efficiency and product heterogeneity.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis start Trifunctional PEG Core reaction Conjugation Reaction start->reaction purification Purification (SEC/Dialysis) reaction->purification nmr ¹H NMR purification->nmr Degree of PEGylation ms MALDI-TOF MS purification->ms Molecular Weight & Heterogeneity hplc SEC/RP-HPLC purification->hplc Purity & Distribution analysis Comprehensive Product Profile nmr->analysis ms->analysis hplc->analysis

Caption: A typical experimental workflow for the synthesis and characterization of trifunctional PEGylated molecules.

Troubleshooting_Logic cluster_problem Identify the Issue cluster_cause Potential Causes cluster_solution Solutions start Inconsistent Analytical Results issue_nmr Poor NMR Resolution start->issue_nmr issue_ms Broad MS Peaks start->issue_ms issue_hplc HPLC Peak Tailing start->issue_hplc cause_nmr Signal Overlap / Impurities issue_nmr->cause_nmr cause_ms Polydispersity / Ion Suppression issue_ms->cause_ms cause_hplc Column Interaction issue_hplc->cause_hplc sol_nmr Use Higher Field NMR / Purify Sample cause_nmr->sol_nmr sol_ms Use Monodisperse PEG / Optimize Matrix cause_ms->sol_ms sol_hplc Modify Mobile Phase / Precondition Column cause_hplc->sol_hplc

Caption: A logical troubleshooting guide for common analytical issues.

References

Technical Support Center: Improving the Efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your SPAAC reactions, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Slow or Incomplete Reaction Suboptimal Cyclooctyne (B158145) Choice: The reactivity of the cyclooctyne significantly impacts the reaction rate. Less strained cyclooctynes like some dibenzocyclooctynes (DBCO) can exhibit sluggish kinetics.Switch to a more reactive, strained cyclooctyne such as a bicyclononyne (BCN) derivative. The choice of cyclooctyne can lead to substantial differences in reaction times[1].
Low Reactant Concentration: The law of mass action dictates that lower concentrations lead to slower reaction rates[2][3].Increase the concentration of one or both reactants. If solubility is a limiting factor, consider using a minimal amount of a compatible organic co-solvent or employing reagents with solubilizing tags like PEGs[1][2][3].
Unfavorable Reaction Conditions (pH, Buffer, Temperature): The reaction environment plays a crucial role in SPAAC kinetics.Screen a range of pH values, typically between 6.5 and 8.5[1]. Consider switching buffer systems; for instance, HEPES buffer has been shown to yield higher rate constants compared to PBS[2][4][5]. Increasing the temperature (e.g., from room temperature to 37°C) can also accelerate the reaction, provided your biomolecules are thermally stable[1][2][6].
Steric Hindrance: Bulky substituents on the azide (B81097) or cyclooctyne can impede the approach of the reactants[1][2].If possible, redesign your reagents to minimize steric bulk around the reactive moieties. Incorporating a PEG spacer can extend the reactive group away from a larger molecule, improving accessibility and increasing reaction rates[2][4][5].
Poor Solubility of Reactants: Hydrophobic reactants may not be sufficiently soluble in aqueous buffers, leading to low effective concentrations.Add a minimal amount of an organic co-solvent like DMSO, methanol, or acetonitrile (B52724) to improve solubility. However, be mindful that high concentrations of organic solvents can negatively impact the reaction rate and the stability of biomolecules[1][2].
Side Product Formation Instability of Reactants: Highly reactive cyclooctynes can be prone to degradation under certain conditions.Ensure the purity of your starting materials. For very reactive cyclooctynes, consider their stability under your specific experimental conditions and timeframe[1].
Non-specific Reactions: The cyclooctyne may react with other functional groups present in the system, although this is less common for SPAAC. DBCO reagents have been reported to show some reactivity with cysteine residues[2].Ensure your system is free of highly reactive nucleophiles. If working with proteins, consider the accessibility of cysteine residues and potential off-target reactions[1][2].
Difficulty in Product Purification Similar Polarity of Product and Starting Materials: The product and unreacted starting materials may have similar chromatographic behavior, making separation challenging.Optimize your purification method. For HPLC, consider using a different solvent gradient or stationary phase (e.g., switching from size-exclusion to reverse-phase chromatography)[1][7]. Using a slight excess of the reagent that is easiest to remove can also simplify purification[3].
Poor Solubility of the Product: The resulting triazole product may have different solubility characteristics compared to the starting materials.Adjust the solvent system for purification. It may be necessary to use a solvent mixture that ensures the solubility of both the product and any remaining starting materials during the separation process[3].

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for optimizing SPAAC reaction speed?

A1: The primary factors influencing SPAAC reaction rates are the choice of cyclooctyne, reactant concentrations, and reaction conditions (pH, buffer, and temperature). Highly strained cyclooctynes, increased reactant concentrations, and optimization of the buffer system and temperature can significantly accelerate the reaction[1][2][3].

Q2: Which cyclooctyne should I choose for the fastest reaction?

A2: For rapid reaction kinetics, consider using more strained and electron-rich cyclooctynes. Bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO) in many contexts[1]. The specific choice may also depend on the azide partner and the experimental system.

Q3: How does pH affect SPAAC reaction rates?

A3: Generally, SPAAC reactions are performed at or near physiological pH (7-8)[1]. Higher pH values can sometimes increase reaction rates, but this effect can be buffer-dependent. It is advisable to screen a pH range to determine the optimal condition for your specific system[2][4][5].

Q4: Can I use organic co-solvents to improve the solubility of my reagents?

A4: Yes, organic co-solvents like DMSO, methanol, or acetonitrile can be used to enhance the solubility of hydrophobic reactants. However, the type and concentration of the co-solvent can significantly impact the reaction rate, and high concentrations may be detrimental to biomolecules[1][2].

Q5: How can I monitor the progress of my SPAAC reaction?

A5: The progress of a SPAAC reaction can be monitored using various analytical techniques. If using a DBCO-containing reagent, the disappearance of its characteristic UV absorbance at around 309 nm can be tracked over time using a spectrophotometer[2]. Other methods include NMR spectroscopy, LC-MS, and HPLC to follow the consumption of reactants and the formation of the product[1][3].

Data Presentation

Table 1: Influence of Buffer and pH on SPAAC Second-Order Rate Constants (k)

BufferpH3-azido-L-alanine (M⁻¹s⁻¹)1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹)
PBS70.32 - 0.850.59 - 0.97
HEPES70.55 - 1.220.59 - 0.97
DMEM-0.59 - 0.97-
RPMI-0.27 - 0.77-

Data compiled from studies showing that HEPES buffer at pH 7 can result in higher rate constants compared to PBS at the same pH. Reactions in DMEM cell culture media were also observed to be faster than in RPMI[4][5].

Table 2: Comparison of Common Cyclooctynes for Live-Cell SPAAC

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DIBO0.3Good reactivity and stability.
DBCO0.1 - 1.0Widely used, commercially available with various linkers.
BCN~1.0High reactivity due to increased ring strain.

Rate constants are approximate and can vary depending on the specific azide, solvent, and temperature[8][9].

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol outlines a general workflow for conjugating an azide-modified molecule to a cyclooctyne-functionalized molecule.

  • Reagent Preparation:

    • Dissolve the azide-modified molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to the desired final concentration (e.g., 1 mg/mL)[9].

    • Dissolve the strained cyclooctyne (e.g., DBCO-fluorophore) in a compatible solvent such as DMSO to create a stock solution[9].

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified molecule solution with the cyclooctyne stock solution.

    • A slight molar excess (1.5 to 5-fold) of one reagent is often used to drive the reaction to completion[10].

    • Ensure the final concentration of any organic co-solvent (e.g., DMSO) is kept low (typically <10% v/v) to maintain the stability of biomolecules[10].

  • Incubation:

    • Gently mix the reaction solution and incubate at room temperature or 37°C.

    • Reaction times can range from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the reactant concentrations[6][9][10].

  • Monitoring (Optional):

    • Monitor the reaction progress using an appropriate analytical method such as LC-MS, HPLC, or SDS-PAGE[6][9].

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials using a suitable technique like size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC[6][7][9].

Protocol 2: Monitoring SPAAC Kinetics via UV-Vis Spectrophotometry

This protocol describes how to follow the progress of a SPAAC reaction by monitoring the disappearance of the DBCO absorbance.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, the characteristic absorbance peak for DBCO[2].

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should be such that the absorbance at 309 nm is within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer[2].

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete[2].

  • Data Analysis:

    • Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.

    • For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant[2].

Visualizations

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification cluster_product 4. Final Product azide Azide-Modified Molecule mix Mix Reactants in Buffer azide->mix alkyne Cyclooctyne Reagent alkyne->mix incubate Incubate (RT or 37°C) mix->incubate monitor Monitor Progress (Optional) incubate->monitor purify Purify Conjugate incubate->purify If not monitoring monitor->purify product Purified Conjugate purify->product

Caption: A generalized experimental workflow for a SPAAC bioconjugation reaction.

SPAAC_Troubleshooting cluster_reagents Reagent Considerations cluster_conditions Reaction Conditions cluster_solubility Solubility Issues start Slow or Incomplete Reaction cyclooctyne Check Cyclooctyne Reactivity start->cyclooctyne concentration Increase Reactant Concentration start->concentration sterics Assess Steric Hindrance start->sterics buffer Optimize Buffer System start->buffer ph Screen pH Range start->ph temp Increase Temperature start->temp cosolvent Add Organic Co-solvent start->cosolvent

References

Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multi-step conjugations. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of multi-step conjugations, and what are its common signs?

A1: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent or slow down a chemical reaction.[1][2] In multi-step conjugations, this occurs when bulky molecules, such as antibodies, proteins, or large payloads, physically block the reactive sites, preventing efficient conjugation.[1]

Common signs that steric hindrance is affecting your reaction include:

  • Low or no conjugation yield: The final amount of your desired conjugate is significantly less than expected.[1]

  • Incomplete conjugation: A portion of your starting material remains unreacted, even when using an excess of reagents.

  • Lack of site-specificity: The conjugation occurs at more accessible, but unintended, sites on your molecule.[1]

  • Precipitation or aggregation of the conjugate: This can happen if conjugation at highly accessible sites alters the physicochemical properties of the molecule, leading to reduced solubility.[1]

Q2: How can I proactively assess the risk of steric hindrance at a specific site on my protein before starting a conjugation experiment?

A2: Assessing the accessibility of a target residue is a crucial step to mitigate steric hindrance. You can use a combination of computational and experimental methods:

  • Computational Modeling: Utilize protein structure prediction tools and solvent accessibility calculators to predict which amino acid residues are on the surface and are likely available for conjugation.[1]

  • Site-Directed Mutagenesis: If you have a hypothesized conjugation site, you can introduce a highly reactive residue, like cysteine, at that position.[1] Successful conjugation to this engineered mutant can confirm the site's accessibility.

  • Mass Spectrometry: Techniques like limited proteolysis coupled with mass spectrometry can provide experimental evidence of surface-exposed regions of your protein.[1]

Q3: What is the role of the linker in overcoming steric hindrance, and how do I choose the right one?

A3: The linker, or crosslinker, is a critical component in managing steric hindrance. It acts as a spacer, creating distance between the two molecules being conjugated.

  • Linker Length: Using a crosslinker with a longer and more flexible spacer arm, such as those based on polyethylene (B3416737) glycol (PEG), can increase the reach of the reactive group to sterically hindered sites.[1][3] However, excessively long linkers can sometimes wrap around the molecule and cause self-hindrance.[3]

  • Linker Rigidity: In some cases, a more rigid linker can provide better control over the distance and orientation between the conjugated molecules. For antibody-drug conjugates (ADCs), for example, the cyclohexane (B81311) ring in the MCC linker provides steric hindrance that can decrease the rate of hydrolysis, improving stability.[4]

  • Hydrophilicity: Incorporating hydrophilic groups like PEG or sulfonates into the linker can improve the solubility of the final conjugate and reduce non-specific interactions.[5][]

Choosing the right linker involves balancing these factors based on the specific requirements of your conjugation. It is often necessary to screen a panel of linkers with varying lengths and compositions to find the optimal one for your system.[1]

Troubleshooting Guides

Problem 1: Low or No Yield in a Two-Step Maleimide-NHS Ester Conjugation

You are attempting to conjugate a payload to an antibody. In the first step, you react the antibody's primary amines with a heterobifunctional linker containing an NHS ester. In the second step, you add a thiol-containing payload to react with the maleimide (B117702) group of the linker. The final yield of the antibody-payload conjugate is very low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Steric hindrance at the amine site Use a Maleimide-PEGn-NHS ester linker with a longer PEG chain.A longer spacer arm can help the NHS ester reach less accessible amine groups on the antibody surface.[3]
Hydrolysis of the NHS ester Ensure your reaction buffer is at the optimal pH (7.2-7.5). Prepare the NHS ester solution immediately before use and avoid aqueous environments for storage.[7][8]NHS esters are moisture-sensitive and hydrolyze at higher pH, which reduces their reactivity with primary amines.[7][8]
Steric hindrance at the thiol-maleimide step After the first step, purify the antibody-linker conjugate to remove excess linker. Then, add the thiol-containing payload.Excess linker in solution can create a crowded environment, hindering the approach of the payload to the maleimide group on the antibody.
Oxidation of thiols on the payload Treat your thiol-containing payload with a reducing agent like TCEP before the conjugation reaction. Remove the reducing agent before adding the payload to the maleimide-activated antibody.Cysteine residues can form disulfide bonds, which are unreactive with maleimides. A reducing agent will ensure free sulfhydryl groups are available for conjugation.[3]
Incorrect buffer composition Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls during the conjugation steps. Use phosphate-buffered saline (PBS) or HEPES buffer.[7]These buffer components will compete with your antibody and payload for reaction with the crosslinker.[7]

Problem 2: Reduced Biological Activity of the Conjugate

After a successful conjugation with high yield, you observe a significant decrease in the biological activity of your protein or antibody.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Conjugation at an active site If using a random conjugation method (e.g., NHS ester to lysines), switch to a site-specific conjugation strategy.Random conjugation can modify amino acids within the active or binding site of the protein, impairing its function. Site-specific methods provide precise control over the conjugation location.
Steric clash with the binding partner Use a linker with a longer spacer arm to distance the payload from the protein's functional domain.The conjugated molecule may be sterically hindering the interaction of the protein with its binding partner. A longer linker can alleviate this.
Conformational changes induced by conjugation Characterize the structure of your conjugate using techniques like circular dichroism (CD) spectroscopy. Optimize reaction conditions (e.g., lower temperature, gentler mixing) to minimize denaturation.The conjugation process itself might induce changes in the protein's secondary or tertiary structure, leading to a loss of activity.
Hydrophobicity of the payload If your payload is highly hydrophobic, consider using a hydrophilic linker (e.g., PEG-based) to improve the overall solubility and reduce aggregation of the conjugate.Hydrophobic payloads can lead to aggregation and reduced bioavailability of the conjugate.

Strategies to Mitigate Steric Hindrance

G cluster_strategies Strategies cluster_details Implementation linker Linker Modification linker_details • Increase linker length (PEG) • Optimize linker rigidity • Enhance hydrophilicity linker->linker_details reaction Reaction Condition Optimization reaction_details • Optimize pH and temperature • Use microwave irradiation • Change solvent reaction->reaction_details protein Protein Engineering protein_details • Site-directed mutagenesis • Unnatural amino acid incorporation protein->protein_details enzyme Enzymatic Methods enzyme_details • Use ligases (e.g., Sortase A) • Transglutaminase-mediated ligation enzyme->enzyme_details

Caption: Key strategies to overcome steric hindrance in bioconjugation.

Experimental Protocols

Protocol 1: Two-Step Maleimide-NHS Ester Conjugation with a PEGylated Linker

This protocol describes the conjugation of a thiol-containing payload to a monoclonal antibody using a heterobifunctional Mal-(PEG)n-NHS ester crosslinker.

Materials:

  • Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Mal-(PEG)n-NHS ester (dissolved in anhydrous DMSO immediately before use)

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP)

  • Desalting columns

  • Reaction buffers: PBS, pH 7.2; PBS with EDTA, pH 6.5

Procedure:

Step 1: Activation of mAb with Maleimide-PEG-NHS Ester

  • Prepare the mAb at a concentration of 2-10 mg/mL in PBS, pH 7.2. 2[3]. Immediately before use, dissolve the Mal-(PEG)n-NHS ester in anhydrous DMSO to a stock concentration of 10-50 mg/mL. 3[3]. Add a 10- to 20-fold molar excess of the dissolved linker to the mAb solution. M[3]ix gently and incubate for 1-2 hours at room temperature.

  • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 6.5 containing EDTA.

Step 2: Conjugation of Thiol-Payload to Activated mAb

  • Prepare the thiol-containing payload. If the payload has disulfide bonds, reduce it with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Remove the excess TCEP from the payload solution using a desalting column equilibrated with PBS, pH 6.5 with EDTA.

  • Add a 3- to 5-fold molar excess of the reduced, purified payload to the maleimide-activated mAb.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • The final antibody-payload conjugate can be purified by size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted payload and any aggregates.

Step 3: Characterization

  • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

  • Assess the purity and aggregation of the conjugate by SEC-HPLC.

  • Evaluate the biological activity of the conjugate using a relevant in vitro assay.

Protocol 2: Site-Specific Enzymatic Ligation using Sortase A

This protocol outlines a general procedure for the site-specific conjugation of a payload to a protein containing a Sortase A recognition motif (e.g., LPXTG).

Materials:

  • Target protein with a C-terminal LPXTG tag

  • Payload with an N-terminal oligo-glycine (G)n motif

  • Sortase A enzyme

  • Sortase A reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Purification system (e.g., affinity chromatography to remove the enzyme and unreacted protein)

Procedure:

  • Prepare the target protein and the (G)n-payload in the Sortase A reaction buffer.

  • Combine the target protein and a 5- to 10-fold molar excess of the (G)n-payload in a reaction tube.

  • Add Sortase A enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-10 µM.

  • Incubate the reaction at room temperature or 37°C for 2-16 hours. Monitor the progress of the reaction by SDS-PAGE or mass spectrometry.

  • Once the reaction is complete, purify the conjugate. If the Sortase A enzyme is His-tagged, it can be removed using Ni-NTA affinity chromatography. The unreacted payload can be removed by size-exclusion chromatography.

  • Characterize the final conjugate for purity, identity, and biological activity.

Quantitative Data Summary

Table 1: Impact of Linker Architecture on Cathepsin-Mediated Payload Release from an Antibody-Drug Conjugate

Linker TypeDistance from Antibody (D)Relative Payload Release (Ratio)Implication for Steric Shielding
Linear LinkerShort~1.0Payload release is unaffected by proximity to the antibody.
Linear LinkerLong~1.0Payload release is unaffected by proximity to the antibody.
Extended Orthogonal LinkerShort< 1.0Payload release is significantly reduced due to steric shielding from the antibody and the linker itself.
Extended Orthogonal LinkerLong< 1.0Steric shielding effect is maintained even at a greater distance from the antibody.

Data adapted from a study on modulating enzyme-mediated payload release. A ratio of less than 1.0 indicates that payload release is reduced as the proximity to the antibody decreases, suggesting a steric shielding effect.

[9]Table 2: Influence of Steric Hindrance on the Regioselectivity of a Chemical Reaction

Reactant Alkyl GroupSizeMajor Product IsomerLog(Regioisomeric Ratio)
Small Alkyl GroupSmall3-alkyl-2-phenylindoleNegative
Large Alkyl GroupLarge2-alkyl-3-phenylindolePositive

This table summarizes the findings from a quantitative analysis of steric effects in the Larock heteroannulation reaction. The results demonstrate that larger, more sterically hindering alkyl groups preferentially lead to the formation of one regioisomer over the other.

References

Technical Support Center: Orthogonal Protecting Group Strategies for Trifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for orthogonal protecting group strategies for trifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to assist in the successful implementation of these complex synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy and why is it crucial for trifunctional linkers?

An orthogonal protecting group strategy allows for the selective removal of one protecting group in a molecule with multiple protected functional groups, without affecting the others.[1] This is achieved by using protecting groups that are labile to different, non-interfering chemical conditions.[2][3] For trifunctional linkers, which have three reactive sites, an orthogonal strategy is essential to sequentially modify each site with a different molecule (e.g., a targeting ligand, a payload, and a solubility enhancer) in a controlled manner.[4][5]

Q2: What are some common orthogonal protecting group sets for trifunctional linkers?

A widely used orthogonal set for trifunctional linkers is the combination of Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butoxycarbonyl), and Alloc (allyloxycarbonyl) protecting groups.[6][7] This set is particularly valuable because each group is removed under distinct conditions:

  • Fmoc: Cleaved under basic conditions (e.g., piperidine (B6355638) in DMF).[8]

  • Boc: Cleaved under acidic conditions (e.g., trifluoroacetic acid).[9]

  • Alloc: Cleaved using a palladium(0) catalyst and a scavenger.[10][11]

Other protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl), which is hydrazine-labile, can also be incorporated into orthogonal schemes.[8]

Q3: How do I choose the right trifunctional linker for my application?

The choice of a trifunctional linker depends on several factors, including the nature of the molecules to be conjugated, the desired architecture of the final conjugate, and the required stability of the linkages. Commercially available trifunctional linkers often feature a combination of reactive handles such as NHS esters, maleimides, azides, or alkynes, each pre-functionalized for specific conjugation chemistries.[12][13] Consider the compatibility of the linker's functional groups with your molecules of interest and the desired orthogonal deprotection sequence.

Q4: Can I perform the deprotection steps in any order?

In a truly orthogonal system, the order of deprotection should not matter.[2] However, in practice, the stability of each protecting group to the cleavage conditions of the others should be carefully considered.[14] For the common Fmoc/Boc/Alloc system, the Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[6] Similarly, the Boc group is stable to the basic conditions for Fmoc removal, and the Fmoc group is stable to the acidic conditions for Boc removal.[15] This allows for a flexible deprotection sequence.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and manipulation of trifunctionally protected linkers.

Problem Possible Cause Recommended Solution
Incomplete Deprotection of a Protecting Group Insufficient reagent concentration or reaction time.Increase the concentration of the deprotection reagent or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to ensure completion. For example, difficult removal of ivDde may require higher concentrations of hydrazine.[16]
Poor solubility of the protected linker.Use a co-solvent to improve solubility. Ensure vigorous stirring during the reaction.
Deactivation of the catalyst (for Alloc removal).Use a fresh, high-quality palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[17]
Premature Cleavage of Another Protecting Group The protecting group is not completely stable to the deprotection conditions.Re-evaluate the orthogonality of your protecting group set. For example, some benzyl-based protecting groups may show partial cleavage under strongly acidic conditions used for Boc removal.[15] Consider using a milder deprotection reagent or a more robust protecting group.
Cross-reactivity of reagents.Ensure that the deprotection reagents and scavengers are specific for the target protecting group and do not interact with other protected functionalities.
Formation of Side Products Incomplete scavenging of reactive intermediates.Use an adequate excess of a suitable scavenger. For Alloc deprotection, scavengers like phenylsilane (B129415) or morpholine (B109124) are used to trap the allyl cation.[10]
Unwanted reactions with the linker backbone or attached molecules.Ensure that the reaction conditions are compatible with all components of your molecule. For example, strong acids or bases can degrade sensitive peptide or oligonucleotide cargo.
Difficulty in Purifying Intermediates Similar polarity of the desired product and byproducts.Optimize your chromatographic purification method. Consider using a different stationary phase or solvent system. In some cases, a change in the protecting group strategy to yield intermediates with more distinct properties may be necessary.

Quantitative Data on Protecting Group Cleavage

The efficiency of deprotection is critical for the overall success of the synthetic strategy. The following table summarizes typical conditions and approximate cleavage times for common orthogonal protecting groups. Please note that exact conditions and times may vary depending on the specific substrate and reaction scale.

Protecting Group Cleavage Reagent Typical Concentration Solvent Approximate Time Stability to Other Conditions
Fmoc Piperidine20% (v/v)DMF5-20 minStable to acid and Pd(0) catalysis.[7]
Boc Trifluoroacetic Acid (TFA)20-50% (v/v)DCM30-60 minStable to base and Pd(0) catalysis.[9][15]
Alloc Pd(PPh₃)₄ / Scavenger0.1-0.3 eq. / 25-50 eq.DCM or DMF30 min - 2 hrStable to acid and base.[6][10]
ivDde Hydrazine2-10% (v/v)DMF3-15 minStable to acid and base.[16]
Mtt Dilute TFA1% (v/v)DCM10-30 minStable to base and Pd(0) catalysis.

Experimental Protocols

The following are generalized protocols for the sequential deprotection of a trifunctional linker protected with Fmoc, Boc, and Alloc groups. It is crucial to adapt these protocols to your specific linker and substrate.

Protocol 1: Selective Removal of the Fmoc Group

This protocol describes the removal of the Fmoc group in the presence of Boc and Alloc groups.

Materials:

  • Fmoc-, Boc-, Alloc-protected trifunctional linker

  • 20% Piperidine in DMF (v/v)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Diethyl ether

Procedure:

  • Dissolve the protected linker in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution (10 equivalents relative to the linker).

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) to remove residual piperidine.

  • Purify the resulting amine by flash column chromatography.

Protocol 2: Selective Removal of the Boc Group

This protocol describes the removal of the Boc group in the presence of Fmoc and Alloc groups.

Materials:

  • Fmoc-, Boc-, Alloc-protected trifunctional linker

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the protected linker in DCM (10 mL per gram of linker).

  • Add TFA (20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the resulting amine by flash column chromatography.

Protocol 3: Selective Removal of the Alloc Group

This protocol describes the removal of the Alloc group in the presence of Fmoc and Boc groups.

Materials:

  • Fmoc-, Boc-, Alloc-protected trifunctional linker

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Phenylsilane (or another suitable scavenger like morpholine)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the protected linker in anhydrous DCM or DMF under an inert atmosphere (Argon or Nitrogen).

  • Add the scavenger (e.g., phenylsilane, 25 equivalents).

  • Add the Pd(PPh₃)₄ catalyst (0.25 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amine by flash column chromatography.

Visualizing Orthogonal Strategies

The following diagrams illustrate the concept of orthogonal deprotection and a typical experimental workflow.

Orthogonal_Deprotection_Strategy cluster_linker Trifunctional Linker cluster_reagents Deprotection Reagents cluster_products Selectively Deprotected Linkers linker Linker Core - Fmoc - Boc - Alloc reagent_base Base (e.g., Piperidine) reagent_acid Acid (e.g., TFA) reagent_pd Pd(0) Catalyst + Scavenger product_amine1 Linker Core - NH₂ - Boc - Alloc reagent_base->product_amine1 Removes Fmoc product_amine2 Linker Core - Fmoc - NH₂ - Alloc reagent_acid->product_amine2 Removes Boc product_amine3 Linker Core - Fmoc - Boc - NH₂ reagent_pd->product_amine3 Removes Alloc

Caption: Orthogonal deprotection of a trifunctional linker.

Sequential_Deprotection_Workflow start Start: Trifunctional Linker (Fmoc, Boc, Alloc) step1 Step 1: Fmoc Deprotection (Piperidine/DMF) start->step1 intermediate1 Intermediate 1: Free Amine, Boc, Alloc step1->intermediate1 conjugation1 Conjugation of Molecule A intermediate1->conjugation1 step2 Step 2: Alloc Deprotection (Pd(0)/Scavenger) conjugation1->step2 intermediate2 Intermediate 2: Free Amine, Boc step2->intermediate2 conjugation2 Conjugation of Molecule B intermediate2->conjugation2 step3 Step 3: Boc Deprotection (TFA/DCM) conjugation2->step3 intermediate3 Intermediate 3: Free Amine step3->intermediate3 conjugation3 Conjugation of Molecule C intermediate3->conjugation3 end Final Tri-functional Conjugate conjugation3->end

Caption: Sequential deprotection and conjugation workflow.

References

Validation & Comparative

A Head-to-Head Comparison: N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid Versus Other Heterobifunctional Linkers in Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the choice of a chemical linker is paramount to the efficacy, stability, and therapeutic index of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse arsenal (B13267) of available linkers, N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid emerges as a versatile heterotrifunctional tool, offering a unique combination of reactive moieties for sequential and orthogonal conjugation strategies. This guide provides an objective comparison of this trifunctional PEGylated linker with other commonly employed heterobifunctional linkers, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their selection process.

Structural and Functional Overview

Heterobifunctional linkers are characterized by the presence of two distinct reactive functional groups, enabling the controlled, stepwise conjugation of two different molecular entities. This strategic approach minimizes the formation of undesirable homodimers and other byproducts, a common challenge encountered with homobifunctional linkers.[1] The subject of this guide, this compound, takes this concept a step further by incorporating three distinct functional groups: an azide (B81097), a primary amine, and a carboxylic acid. This trifunctionality opens avenues for more complex molecular assemblies and dual-drug conjugation.[2][3]

The core structure of this compound features polyethylene (B3416737) glycol (PEG) chains of varying lengths. PEGylation is a widely adopted strategy in bioconjugation to enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[4][5] The hydrophilic nature of the PEG spacer can reduce aggregation and immunogenicity, and its flexibility can mitigate steric hindrance between the conjugated molecules.[4]

Comparative Analysis of Linker Chemistries

The performance of a linker is intrinsically tied to the reactivity and stability of its functional groups. Here, we compare the chemistries of this compound with those of other prevalent heterobifunctional linkers.

Amine-Reactive Chemistries:

A common strategy in bioconjugation involves targeting primary amines on proteins, such as the side chain of lysine (B10760008) residues.

  • This compound: The primary amine on this linker can be reacted with activated esters, such as N-hydroxysuccinimide (NHS) esters, on a target molecule to form a stable amide bond.[6] Alternatively, the carboxylic acid group on the linker can be activated to react with primary amines on a biomolecule.

  • NHS Ester-Maleimide Linkers (e.g., SMCC): These are among the most widely used heterobifunctional linkers.[1] The NHS ester reacts with primary amines, while the maleimide (B117702) group targets sulfhydryl groups (thiols) on cysteine residues.[1]

Thiol-Reactive Chemistries:

Targeting cysteine residues offers a more site-specific conjugation approach compared to the more abundant lysine residues.

  • Maleimide-based Linkers: As mentioned, the maleimide group forms a stable thioether bond with sulfhydryl groups.[1]

  • Pyridyldithiol-based Linkers (e.g., SPDP): These linkers react with thiols to form a disulfide bond, which can be cleaved under reducing conditions. This cleavability can be advantageous for drug release in the reducing environment of the cell.[7]

"Click Chemistry":

The azide group on this compound is a key feature that enables the use of "click chemistry," a set of highly efficient and bioorthogonal reactions.

  • Azide-Alkyne Cycloaddition: The azide group reacts specifically with an alkyne group to form a stable triazole ring.[8] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a metal catalyst using strained alkynes (SPAAC).[8][9] Click chemistry is prized for its high specificity, reaction speed, and compatibility with biological systems.[9]

Quantitative Data Summary

Direct quantitative performance data for this compound in direct comparison with other linkers is not extensively available in the public domain. However, we can infer its performance based on data from studies comparing different classes of linkers.

Table 1: Comparative Performance of Different Linker Chemistries

Linker ClassFunctional GroupsTarget ResiduesBond StabilityKey AdvantagesPotential Disadvantages
This compound Azide, Amine, Carboxylic AcidAlkynes, Activated Esters/Carboxylic Acids, AminesHigh (Triazole, Amide)High versatility, trifunctionality, bioorthogonal chemistryRequires multi-step synthesis and conjugation
NHS Ester-Maleimide (e.g., SMCC) NHS Ester, MaleimideAmines (Lysine), Thiols (Cysteine)High (Amide, Thioether)Well-established chemistry, high stabilityPotential for maleimide hydrolysis or reaction with other nucleophiles
Pyridyldithiol (e.g., SPDP) NHS Ester, PyridyldithiolAmines (Lysine), Thiols (Cysteine)Cleavable (Disulfide)Controlled drug release in reducing environmentsPotential for premature cleavage in circulation
Hydrazide-Aldehyde/Ketone Hydrazide, CarbonylAldehydes/KetonespH-sensitive (Hydrazone)pH-dependent drug releaseLower stability compared to amide or thioether bonds

Table 2: Impact of PEG Linker Length on PROTAC Performance (Illustrative Data) [4][10]

PROTAC LinkerLinker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Alkyl Chain (Short) Hydrophobic, Flexible>1000<20High
Alkyl Chain (Optimal Length) Hydrophobic, Flexible5085Moderate
PEG2 Hydrophilic, Flexible25060Moderate
PEG4 Hydrophilic, Flexible8090High
PEG8 Hydrophilic, Flexible15075Moderate

Note: Data is illustrative and compiled from various sources. Actual performance is target and system-dependent.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for the key reactions involving the functional groups of this compound and its counterparts.

Protocol 1: Amine-NHS Ester Conjugation[1][12]

This protocol describes the conjugation of an amine-containing linker to a protein with an activated NHS ester.

Materials:

  • Amine-containing linker (e.g., this compound)

  • NHS ester-activated protein

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Dissolve the amine-containing linker in the reaction buffer.

  • Add the linker solution to the NHS ester-activated protein solution at a 10- to 20-fold molar excess.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Remove excess, unreacted linker and quenching buffer using a desalting column equilibrated with PBS.

Protocol 2: Carboxylic Acid-Amine Coupling using EDC/HATU[13][14]

This protocol outlines the conjugation of a carboxylic acid-containing linker to an amine-containing biomolecule.

Materials:

  • Carboxylic acid-containing linker (e.g., this compound)

  • Amine-containing biomolecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the carboxylic acid-containing linker in anhydrous DMF or DMSO.

  • Add EDC (1.2 equivalents) and HOBt (1 equivalent) or HATU (1.2 equivalents) to the linker solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing biomolecule and DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS or TLC.

  • Purify the conjugate using an appropriate chromatography method.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[10][15]

This protocol describes the "click chemistry" conjugation of an azide-functionalized molecule to an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (e.g., the product from Protocol 1 or 2)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column

Procedure:

  • Dissolve the azide- and alkyne-functionalized molecules in the reaction buffer.

  • Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).

  • Prepare a premix of CuSO₄ and THPTA ligand in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA premix to the reaction mixture containing the azide and alkyne molecules.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purify the conjugate using a desalting column to remove the copper catalyst and excess reagents.

Mandatory Visualizations

G cluster_0 Bioconjugation Workflow Biomolecule_A Biomolecule A (e.g., Antibody) Linker Heterobifunctional Linker Biomolecule_A->Linker Step 1: Conjugation Biomolecule_B Biomolecule B (e.g., Drug Payload) Linker->Biomolecule_B Step 2: Conjugation Conjugate Bioconjugate (e.g., ADC) Biomolecule_B->Conjugate Purification Purification Conjugate->Purification

Caption: A generalized two-step workflow for bioconjugation using a heterobifunctional linker.

G Trifunctional N₃ This compound NH₂ COOH Alkyne Alkyne Trifunctional:f0->Alkyne Click Chemistry Activated Ester Activated Ester Trifunctional:f2->Activated Ester Amide Bond Formation Amine Amine Trifunctional:f3->Amine Amide Bond Formation Bifunctional_1 NHS Ester SMCC Maleimide Bifunctional_1:f0->Amine Amide Bond Formation Thiol Thiol Bifunctional_1:f2->Thiol Thioether Bond Formation Bifunctional_2 NHS Ester SPDP Pyridyldithiol Bifunctional_2:f0->Amine Amide Bond Formation Bifunctional_2:f2->Thiol Disulfide Bond Formation

Caption: Comparison of reactive ends for trifunctional and bifunctional linkers.

Conclusion

This compound stands out as a highly versatile and powerful tool in the bioconjugation toolbox. Its heterotrifunctional nature, combined with the benefits of a PEG spacer, provides researchers with a high degree of control and flexibility in designing complex bioconjugates. The ability to employ bioorthogonal click chemistry alongside traditional amine and carboxylic acid chemistries allows for the construction of novel therapeutic and diagnostic agents with potentially improved properties.

While well-established heterobifunctional linkers like SMCC and SPDP remain valuable for specific applications, the trifunctional azide-amine-acid linker offers a platform for more intricate molecular engineering. The choice of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability and release characteristics of the final product, and the overall synthetic strategy. This guide provides a foundational comparison to aid in making an informed decision for your research and development endeavors.

References

The Balancing Act: How PEG Linker Length Dictates Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The length of the polyethylene (B3416737) glycol (PEG) linker in an antibody-drug conjugate (ADC) is a critical design parameter that significantly influences its therapeutic index. A delicate balance exists between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. Generally, longer PEG linkers improve an ADC's solubility and in vivo half-life, leading to better tumor accumulation and overall efficacy. However, this can sometimes be at the cost of reduced in vitro potency. This guide provides a comparative analysis of different PEG linker lengths on ADC performance, supported by experimental data, to inform rational ADC design for researchers, scientists, and drug development professionals.

The inclusion of PEG linkers in ADCs offers several advantages.[1][2] Many cytotoxic payloads are hydrophobic, and PEGylation increases the overall hydrophilicity of the ADC, reducing its propensity to aggregate, especially at higher drug-to-antibody ratios (DARs).[1] This enhanced solubility contributes to improved pharmacokinetics, as the increased hydrodynamic radius of the ADC leads to reduced renal clearance and a longer plasma half-life.[1] Consequently, the extended circulation time can result in greater accumulation of the ADC in tumor tissue.[1]

Comparative Analysis of ADC Performance with Varying PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen.[1] The following tables summarize quantitative data from preclinical studies, showcasing the trade-offs associated with different PEG linker lengths.

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-life (t1/2)In Vivo Efficacy (Tumor Growth Inhibition)Reference
No PEG HighShortModerate[3]
Short (e.g., PEG2, PEG4) High to ModerateModerateModerate to High[3][4]
Medium (e.g., PEG8, PEG12) ModerateLongHigh[1][3]
Long (e.g., PEG24) Moderate to LowLongHigh[1][3][5]

Note: The data presented is a synthesis from multiple studies and is intended for comparative purposes. Absolute values can vary significantly based on the specific ADC components and experimental models used.

A study investigating PEGylated linkers with 2, 4, 8, 12, and 24 PEG units demonstrated that increasing the PEG chain length led to increased plasma and tumor exposures, and lower plasma clearances compared to a non-PEGylated control ADC.[3] Notably, ADCs with 8, 12, and 24 PEG units showed significantly higher tumor-to-plasma exposure ratios and resulted in a more substantial reduction in tumor weight (75-85%) compared to those with 2 and 4 PEG units (35-45%).[3]

However, another study using affibody-based drug conjugates found that while longer PEG chains (4 kDa and 10 kDa) significantly prolonged the circulation half-life (2.5- and 11.2-fold extensions, respectively), they also led to a reduction in in vitro cytotoxicity (4.5- and 22-fold reduction, respectively).[6] Despite the decreased in vitro potency, the conjugate with the longer PEG chain exhibited the most potent in vivo anti-tumor effect, highlighting the critical role of pharmacokinetics in overall efficacy.[6][7]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of ADCs with different PEG linker lengths.

In Vitro Cytotoxicity Assay

This assay determines the concentration of ADC required to kill 50% of a cancer cell population (IC50).

  • Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.

  • Cell Seeding: Seed a specific number of cells per well in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG linker lengths and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 values using a non-linear regression model.

Pharmacokinetic (PK) Analysis

This experiment evaluates how the ADC is absorbed, distributed, metabolized, and excreted over time.

  • Animal Model: Utilize healthy mice or rats for the study.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to respective groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.

  • Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Quantification: Measure the concentration of the ADC in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters like half-life (t1/2), clearance (CL), and area under the curve (AUC).[1]

In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the ADCs in a living organism.

  • Cell Line and Animal Model: Use an appropriate human cancer cell line and immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Regularly measure tumor volume until it reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control and ADCs with different PEG linker lengths) and administer the treatments intravenously.

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study.

  • Endpoint: Conclude the study when tumors in the control group reach a specified size. Calculate tumor growth inhibition (TGI) for each treatment group relative to the control group.[2]

Visualizing the Impact of PEG Linkers

The following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for evaluating ADC efficacy.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with PEG Linker Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 5. Cytotoxicity

Caption: General mechanism of action of an antibody-drug conjugate.

ADC_Efficacy_Workflow ADC_Synthesis ADC Synthesis & Characterization In_Vitro_Assays In Vitro Cytotoxicity (IC50 Determination) ADC_Synthesis->In_Vitro_Assays Pharmacokinetics Pharmacokinetic Studies (Half-life, Clearance) ADC_Synthesis->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy (Tumor Growth Inhibition) In_Vitro_Assays->In_Vivo_Efficacy Pharmacokinetics->In_Vivo_Efficacy Data_Analysis Comparative Data Analysis & Lead Optimization In_Vivo_Efficacy->Data_Analysis

Caption: Experimental workflow for evaluating ADC efficacy.

References

A Comparative Guide to the Mass Spectrometry Analysis of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterotrifunctional linker, N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid, is a versatile tool in bioconjugation, enabling the precise assembly of complex biomolecular structures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its distinct functional groups—an azide (B81097) for click chemistry, a primary amine for amidation, and a carboxylic acid for coupling—offer a modular approach to drug development. Accurate characterization of conjugates formed using this linker is paramount for ensuring homogeneity, stability, and efficacy. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.

This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of this compound and its conjugates. We present supporting data from the analysis of structurally similar compounds, detail experimental protocols, and offer visualizations to aid in understanding the analytical workflows.

Data Presentation: A Comparative Overview

Mass spectrometry provides critical information on the molecular weight and purity of PEG linkers and their conjugates. The choice of ionization technique, primarily Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), significantly influences the resulting data.

Table 1: Theoretical and Expected Mass Spectrometry Data for this compound and Selected Alternatives. This table summarizes the expected mass spectrometry data for the target linker and comparable alternatives, highlighting the types of ions commonly observed.

Linker NameMolecular FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass [M] (Da)Expected ESI-MS Adducts (m/z)Expected MALDI-TOF MS Adducts (m/z)
This compound C24H47N5O11581.65581.3327[M+H]⁺, [M+Na]⁺, [M+K]⁺[M+Na]⁺, [M+K]⁺
Azido-PEG3-AmineC10H22N4O3246.31246.1700[M+H]⁺, [M+Na]⁺, [M+K]⁺[M+Na]⁺, [M+K]⁺
Amino-PEG4-Carboxylic AcidC11H23NO6265.30265.1525[M+H]⁺, [M+Na]⁺, [M+K]⁺[M+Na]⁺, [M+K]⁺
4-Arm PEG10K-Amine-(CH2CH2O)n-~10,000PolydisperseMultiple charge states[M+Na]⁺, [M+K]⁺
DBCO-PEG4-NHS EsterC35H42N4O9678.73678.2901[M+H]⁺, [M+Na]⁺, [M+K]⁺[M+Na]⁺, [M+K]⁺

Experimental Protocols: Methodologies for Key Experiments

Detailed and robust experimental protocols are essential for the successful mass spectrometric analysis of PEGylated conjugates. Below are representative protocols for ESI-LC/MS and MALDI-TOF MS analysis.

Protocol 1: ESI-LC/MS Analysis of a Small PEG-based Conjugate

This method is suitable for the analysis of relatively pure, low molecular weight conjugates, such as the initial product of a small molecule conjugated to the this compound linker.

1. Sample Preparation:

  • Dissolve the conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 µg/mL.

  • For complex mixtures or samples containing non-volatile salts, a desalting step using a C18 ZipTip or equivalent is recommended.

2. LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for small molecules (e.g., C18, 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 100 - 2000.

3. Data Analysis:

  • Identify the peaks corresponding to the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) adducts of the conjugate.

  • For conjugates with larger PEG chains, deconvolution of the multiply charged species may be necessary using appropriate software.

Protocol 2: MALDI-TOF MS Analysis of a PEGylated Peptide or Protein

This protocol is well-suited for the analysis of larger bioconjugates, such as a peptide or antibody fragment conjugated with the linker. MALDI often produces singly charged ions, simplifying the spectra of heterogeneous samples.

1. Sample Preparation:

  • Mix the desalted bioconjugate solution (typically 1-10 pmol/µL in 0.1% TFA) in a 1:1 ratio with the MALDI matrix solution.

  • Matrix Selection: Sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (CHCA) (for peptides and smaller proteins) are common choices. Prepare a saturated solution of the matrix in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

2. MALDI-TOF MS Parameters:

  • Mass Spectrometer: A MALDI-TOF or TOF/TOF mass spectrometer.

  • Ionization Mode: Positive ion.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation.

  • Mass Range: A range appropriate for the expected molecular weight of the conjugate (e.g., m/z 5,000 - 50,000).

  • Calibration: Calibrate the instrument using a standard mixture of proteins or peptides with known molecular weights that bracket the expected mass of the analyte.

3. Data Analysis:

  • Identify the peaks corresponding to the singly ([M+H]⁺), doubly ([M+2H]²⁺), and sometimes triply ([M+3H]³⁺) charged ions of the conjugate.

  • The presence of sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts is also common.

  • For heterogeneous samples, the spectrum will show a distribution of peaks corresponding to different numbers of PEG units attached.

Mandatory Visualization: Workflows and Structures

Visualizing the experimental process and the molecular relationships is crucial for a clear understanding. The following diagrams were generated using the Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis start Conjugate Sample dissolve Dissolve in ACN/Water/FA start->dissolve desalt Desalting (optional) dissolve->desalt lc LC Separation (for ESI) desalt->lc ESI-LC/MS Path ms Mass Spectrometer (ESI or MALDI) desalt->ms MALDI-TOF MS Path lc->ms spectrum Acquire Mass Spectrum ms->spectrum deconvolution Deconvolution (if needed) spectrum->deconvolution identification Identify Adducts & Determine Mass deconvolution->identification

Caption: General experimental workflow for mass spectrometry analysis.

linker_structure_and_reactions cluster_reactions Potential Conjugation Reactions linker This compound N3-PEG3- -N(PEG2-NH2)- -PEG3-COOH amine_molecule Amine-containing Molecule linker:f3->amine_molecule Amide Bond Formation alkyne Alkyne-containing Molecule alkyne->linker:f1 Click Chemistry nhs_ester NHS-activated Molecule nhs_ester->linker:f2 Amidation

Caption: Structure and reactivity of the trifunctional PEG linker.

Comparison with Alternative Linkers

The choice of linker is critical in the design of bioconjugates. While this compound offers trifunctionality, other linkers with different properties may be more suitable for specific applications.

  • Linear Bifunctional PEG Linkers: These are the simplest form of PEG linkers, with a reactive group at each end (e.g., Amine-PEG-Acid or Azide-PEG-Amine). They are ideal for straightforwardly connecting two molecules. Their mass spectrometry analysis is generally simpler than that of branched or multi-arm PEGs, often yielding a more homogenous product with a clear mass spectrum.

  • Branched and Multi-Arm PEG Linkers: These linkers have multiple PEG arms radiating from a central core, each of which can be functionalized.[1] This architecture allows for the attachment of multiple molecules, which can be advantageous for increasing the drug-to-antibody ratio (DAR) in ADCs.[1] However, their analysis by mass spectrometry is more complex due to increased heterogeneity and the potential for a wide distribution of molecular weights.[1] Charge-reduction strategies and two-dimensional liquid chromatography are often employed to simplify the complex spectra.[1]

  • Click Chemistry Linkers: Linkers containing functionalities like DBCO or alkynes are designed for bioorthogonal "click" chemistry reactions. These reactions are highly specific and efficient, leading to cleaner conjugation products. The mass spectrometry analysis of these conjugates benefits from the high purity of the reaction products.

Conclusion

The mass spectrometric analysis of conjugates involving this compound requires careful consideration of the ionization method and analytical strategy. ESI-LC/MS is a powerful tool for the analysis of smaller, more homogeneous conjugates, providing high-resolution data and the ability to separate complex mixtures. MALDI-TOF MS is often advantageous for larger, more heterogeneous bioconjugates, as it typically produces simpler spectra with singly charged ions.

The choice of an alternative linker depends on the specific requirements of the application. Linear bifunctional linkers offer simplicity, while branched and multi-arm linkers provide opportunities for higher drug loading. The detailed protocols and comparative data in this guide provide a foundation for researchers to develop and implement robust analytical methods for the characterization of these important bioconjugates, ultimately ensuring their quality, efficacy, and safety.

References

A Comparative Guide to Trifunctional Linker Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of complex bioconjugates, such as antibody-drug conjugates (ADCs), often necessitates the use of advanced linker technologies to precisely connect multiple molecular entities. Trifunctional linkers, and other branched or multi-component systems, offer the versatility to attach a targeting moiety, a therapeutic payload, and often a third functional group for imaging or modulating solubility. This guide provides an objective comparison of the conjugation efficiency of different linker strategies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific application.

Comparison of Conjugation Efficiency

The efficiency of a conjugation strategy is a critical determinant of the overall yield, purity, and therapeutic efficacy of the final bioconjugate. The following table summarizes quantitative data from various studies on the performance of different linker systems.

Linker/StrategyMolecules ConjugatedKey Performance Metric(s)Reported Efficiency/ValueAnalytical Method(s)Reference
PEG-SU-Lys-Lys-maleimide (Trifunctional) Peptidomimetic (LLP2A), Biotin (B1667282), and Fc-Sec proteinFunctionality of all componentsAll three components were fully functional post-conjugationELISA, Flow Cytometry[1]
Iodoacetyl-activated branched linkers with multiple diene moieties Engineered antibody (cysteine), maleimide-payloadDrug-to-Antibody Ratio (DAR)Achieved site-specific DAR of 4, 6, and 8Not specified[2][3][4]
Pt(II)-based Linker (Lx®) Native antibody, payloadConjugation EfficiencyImproved from <15% to 75-90%Not specified[5]
Hydrazone-based heterobifunctional cross-linkers (PMCA, BMCA, APM) Thiol-containing molecule, hydrazide-derivatized polymerCoupling to polymer reactive sitesPMCA & BMCA: ~100%; APM: ~60%¹H NMR[6]
PEG-containing linkers (linear vs. pendant) Antibody (lysine), DM1 payloadAggregation TendencyPendant PEG linkers showed lower aggregationNot specified[7]
Thiol-bridging linkers Fully reduced trastuzumab, payloadDAR78% of conjugate with DAR of 4Not specified[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating conjugation efficiency claims. Below are representative protocols for key experiments cited in the comparison.

Protocol 1: Conjugation via Engineered Cysteine and Branched Linker

This protocol is a generalized procedure for achieving a high drug-to-antibody ratio (DAR) using site-specific cysteine conjugation with a branched linker carrying multiple payload attachment sites.[2][3][4]

  • Antibody Preparation: An engineered antibody with a specific cysteine insertion (e.g., after position 239 in the CH2 domain) is produced and purified.

  • Linker-Payload Synthesis: A heterobifunctional branched linker is synthesized. One end possesses a sulfhydryl-specific reactive group (e.g., iodoacetyl), and the other branches terminate in multiple reactive moieties (e.g., cyclic dienes) for payload attachment. A maleimide-carrying payload is then reacted with the linker's diene groups via a Diels-Alder reaction to form the linker-payload construct.

  • Conjugation Reaction: The engineered antibody is partially reduced to expose the reactive thiol of the engineered cysteine. The linker-payload construct is then added in a controlled molar excess to the antibody solution. The reaction is allowed to proceed at a specific temperature and pH for a defined period.

  • Purification: The resulting antibody-drug conjugate (ADC) is purified from unreacted linker-payload and other impurities using methods such as size exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization: The final ADC is characterized to determine the DAR, purity, and extent of aggregation. Techniques like Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are commonly employed.

Protocol 2: Trifunctional Linker Application for Immunoconjugate Assembly

This protocol outlines the use of a flexible trifunctional linker to conjugate a targeting peptidomimetic and a biotin tag to an antibody fragment.[1]

  • Linker Synthesis: A trifunctional poly(ethylene glycol)-succinamide-Lysine-Lysine-maleimide (PEG-SU-Lys-Lys-mal) linker is synthesized. This linker provides three distinct functionalities: a maleimide (B117702) for reaction with a thiol, an NHS ester for reaction with an amine, and a biotin moiety for detection.

  • Component Preparation:

    • A targeting peptidomimetic (e.g., LLP2A) is synthesized with a free amine for conjugation to the linker's NHS ester.

    • An antibody fragment (e.g., Fc) is engineered to contain a C-terminal selenocysteine (B57510) (Sec) residue, which has a reactive selenol group for conjugation to the maleimide.

  • Two-Stage Conjugation:

    • Step 1: The targeting peptidomimetic is reacted with the NHS ester of the trifunctional linker in solution.

    • Step 2: The resulting peptidomimetic-linker construct is then reacted with the engineered Fc-Sec protein. The maleimide group on the linker chemoselectively reacts with the selenol of the Sec residue.

  • Purification and Validation: The final tripartite conjugate is purified. The functionality of each component is then validated:

    • Targeting: Binding of the conjugate to cells expressing the target receptor is assessed via flow cytometry.

    • Tag: The presence and accessibility of the biotin tag are confirmed using avidin-based assays (e.g., ELISA with streptavidin-HRP).

    • Antibody Fragment: The ability of the Fc portion to bind to its receptor (e.g., Fc receptor) is verified.

Visualizing the Workflow

Diagrams can clarify complex experimental processes and relationships. The following diagrams, generated using Graphviz, illustrate the workflows for the described conjugation strategies.

experimental_workflow_branched_linker cluster_synthesis Linker-Payload Synthesis cluster_conjugation Conjugation & Purification cluster_analysis Analysis Linker Branched Linker (iodoacetyl, dienes) LinkerPayload Linker-Payload Construct Linker->LinkerPayload Diels-Alder Payload Maleimide-Payload Payload->LinkerPayload CrudeADC Crude ADC LinkerPayload->CrudeADC Antibody Engineered mAb (with Cys) ReducedAb Reduced mAb Antibody->ReducedAb Reduction ReducedAb->CrudeADC Conjugation PurifiedADC Purified High-DAR ADC CrudeADC->PurifiedADC Purification (SEC) Analysis Characterization (HIC, MS) PurifiedADC->Analysis

Caption: Workflow for high-DAR ADC synthesis using a branched linker.

experimental_workflow_trifunctional_linker cluster_validation Functional Validation TrifuncLinker Trifunctional Linker (NHS, Maleimide, Biotin) PeptideLinker Peptide-Linker Construct TrifuncLinker->PeptideLinker Step 1: NHS-Amine Coupling Peptidomimetic Targeting Peptide (with Amine) Peptidomimetic->PeptideLinker FcSec Fc-Sec Protein (with Selenol) FinalConjugate Trifunctional Immunoconjugate FcSec->FinalConjugate Step 2: Maleimide-Selenol Coupling PeptideLinker->FinalConjugate TargetingValidation Target Binding (Flow Cytometry) FinalConjugate->TargetingValidation TagValidation Biotin Detection (ELISA) FinalConjugate->TagValidation FcValidation Fc Receptor Binding FinalConjugate->FcValidation

Caption: Assembly and validation of a trifunctional immunoconjugate.

References

A Head-to-Head Battle for Stability: Amide vs. Triazole Linkages in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugation is a critical determinant of a molecule's efficacy and in vivo performance. This guide provides an objective comparison of two commonly employed linkages: the native amide bond and the synthetically versatile 1,2,3-triazole ring. We will delve into their comparative stability, supported by experimental data, and provide detailed protocols for assessing linkage integrity.

The choice of linker in a bioconjugate, be it an antibody-drug conjugate (ADC), a PEGylated protein, or a peptide-based therapeutic, directly impacts its pharmacokinetic profile, target engagement, and overall therapeutic index. An ideal linker must be robust enough to withstand the physiological environment en route to its target, yet in some cases, be designed to cleave under specific conditions. This comparison focuses on the inherent stability of the amide and triazole linkages, providing a foundational understanding for rational bioconjugate design.

Executive Summary: Triazole Demonstrates Superior Stability

The 1,2,3-triazole linkage, often formed via "click chemistry," is widely regarded as a highly stable aromatic heterocycle and an excellent bioisostere for the trans-amide bond.[1][2] Its inherent resistance to enzymatic and chemical degradation makes it a superior choice for applications requiring long-term in vivo stability.[2][3] In contrast, the amide bond, while central to the structure of proteins and peptides, is susceptible to cleavage by a wide range of proteases, which can limit the half-life of peptide-based therapeutics.[2][4]

Data Presentation: A Quantitative Look at Stability

The following tables summarize the key stability characteristics of amide and triazole linkages under various conditions.

Table 1: General Stability Comparison of Common Bioconjugation Linkages

Linkage TypeGeneral StabilityConditions Leading to Cleavage
1,2,3-Triazole Very HighGenerally inert to severe hydrolytic, oxidizing, and reducing conditions.[3] Not cleaved by proteases.[2][3]
Amide HighSusceptible to enzymatic cleavage by proteases.[2][3] Can be hydrolyzed under strong acidic or basic conditions.
Ester ModerateSusceptible to hydrolysis, which can be catalyzed by acids, bases, or esterase enzymes.
Hydrazone pH-DependentGenerally stable at neutral to basic pH but undergoes hydrolysis under acidic conditions (e.g., in endosomes or lysosomes).
Oxime Moderate to HighMore stable than hydrazones towards hydrolysis, but can still be cleaved under acidic conditions.

Table 2: Comparative In Vivo and Metabolic Stability Data

Bioconjugate SystemLinkage TypeStability MetricResultReference
Somatostatin-14 AnalogAmide% Intact Peptide (in mice, 5 min post-injection)6%[5][6]
Somatostatin-14 AnalogTriazole% Intact Peptide (in mice, 5 min post-injection)17%[5][6]
Bombesin DerivativeAmideSerum Stability (t1/2)5 h[2]
Bombesin DerivativeTriazoleSerum Stability (t1/2)6 h[2]

Chemical Structures and Rationale for Stability

The enhanced stability of the triazole ring can be attributed to its aromaticity and the strength of the bonds within the heterocyclic system.

G start Bioconjugate Sample (Amide vs. Triazole) stress Incubate under Stress Conditions (e.g., Plasma, Acid, Base, Enzyme) start->stress sample Time-Point Sampling stress->sample analyze Analyze via HPLC or LC-MS sample->analyze data Quantify Intact Bioconjugate & Degradation Products analyze->data compare Compare Stability Profiles data->compare

References

Assessing the Impact of PEGylation on Protein Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of PEGylation on protein activity is critical for therapeutic development. This guide provides an objective comparison of PEGylated versus non-PEGylated proteins, supported by experimental data and detailed methodologies.

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] This modification can lead to improved drug solubility, extended circulating half-life, increased stability, and reduced immunogenicity.[1][3] However, the attachment of PEG can also sterically hinder the protein's active site or receptor-binding domains, potentially reducing its biological activity.[4][5] The impact on activity is highly dependent on the PEGylation strategy, including the size and structure of the PEG molecule and the site of attachment.[4][6]

Comparative Analysis of Protein Activity: Pre- and Post-PEGylation

The decision to PEGylate a therapeutic protein hinges on balancing the gains in stability and circulation time against a potential loss in specific activity. The following tables summarize quantitative data from studies on several key therapeutic proteins, illustrating the trade-offs associated with PEGylation.

Case Study 1: Interferon (IFN)

Interferons are cytokines used in the treatment of cancers and viral infections. PEGylation has been instrumental in improving their therapeutic efficacy.[7][8]

ParameterInterferon alfa-2aPEG-IFN alfa-2a (40 kDa)Interferon alfa-2bPEG-IFN alfa-2b (12 kDa)
In Vitro Activity High7% of native activity[9]HighVariable
Sustained Virological Response (HCV) 3%[10]36% (at 180 µg dose)[10]--
Sustained Virological Response (HBV) 25%[11]-29.6%[11]-

Table 1: Comparison of native and PEGylated Interferon activity. While in vitro activity is significantly reduced, the in vivo efficacy, as measured by sustained virological response, is markedly improved due to enhanced pharmacokinetics.

Case Study 2: Granulocyte Colony-Stimulating Factor (G-CSF)

G-CSF is a growth factor that stimulates the production of granulocytes and is used to treat neutropenia, often following chemotherapy.[12]

ParameterFilgrastim (rhG-CSF)Pegfilgrastim (20 kDa PEG-rhG-CSF)PEG30-rhG-CSF (30 kDa)
Receptor Binding HighSame mechanism of action as rhG-CSF[13]Binds to cell surface receptors[13]
Elimination Half-life (t½) ~3.5 hours15-80 hours[14]33.5 - 40.6 hours[13][15]
Absolute Neutrophil Count (ANC) Rapid, transient increaseSustained, prolonged increase[14][16]Substantial, sustained increases[15]

Table 2: Pharmacokinetic and pharmacodynamic comparison of native and PEGylated G-CSF. PEGylation dramatically extends the half-life, leading to a more sustained therapeutic effect on neutrophil counts.[14][15][16]

Case Study 3: Asparaginase (B612624)

Asparaginase is an enzyme used in the treatment of acute lymphoblastic leukemia (ALL).[17]

ParameterNative E. coli AsparaginasePEG-Asparaginase
Enzymatic Activity HighReduced but sustained
Half-life ~1.2 days~5.2 days
Immunogenicity High (potential for hypersensitivity)Significantly Reduced

Table 3: Comparison of native and PEGylated Asparaginase. PEGylation reduces immunogenicity and extends the half-life, allowing for less frequent dosing and a better safety profile.

Experimental Protocols

Accurate assessment of protein activity post-PEGylation requires robust and specific assays. Below are detailed methodologies for key experiments.

Protocol 1: Site-Specific Cysteine PEGylation

Site-specific PEGylation is often preferred to maintain protein activity by targeting residues away from the active or binding sites.[6][18] Cysteine is an ideal target due to its low abundance and the specific reactivity of its thiol group.[3][6]

Materials:

  • Protein with an accessible cysteine residue

  • PEG-Maleimide

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.0)

  • Reducing agent (e.g., TCEP) if cysteine is in a disulfide bond

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, use a reducing agent to ensure a free thiol group.

  • PEG-Maleimide Solution: Prepare a solution of PEG-Maleimide in the reaction buffer.

  • Conjugation: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[19]

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[19]

  • Purification: Remove unreacted PEG and protein using SEC.

  • Characterization: Confirm PEGylation and purity using SDS-PAGE and HPLC.

Protocol 2: Enzymatic Activity Assay for Asparaginase

This assay measures the enzymatic activity of asparaginase by quantifying the ammonia (B1221849) produced from the hydrolysis of asparagine.

Materials:

  • PEGylated and non-PEGylated asparaginase samples

  • L-asparagine solution (substrate)

  • Nessler's reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microplate, combine the asparaginase sample with the L-asparagine solution.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding TCA.

  • Ammonia Detection: Add Nessler's reagent to the mixture. This will react with the ammonia produced to form a colored compound.[20]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 436 nm) using a spectrophotometer.[21]

  • Quantification: Determine the asparaginase activity by comparing the absorbance to a standard curve of known ammonia concentrations.

Protocol 3: Cell-Based Bioassay for G-CSF

This protocol assesses the biological activity of G-CSF and its PEGylated forms based on their ability to stimulate the proliferation of a G-CSF-dependent cell line (e.g., NFS-60).

Materials:

  • NFS-60 cell line

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Native and PEGylated G-CSF standards

  • Cell proliferation reagent (e.g., MTT or WST-1)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the NFS-60 cells in a 96-well plate.

  • Sample Addition: Add serial dilutions of the native and PEGylated G-CSF samples to the wells.

  • Incubation: Incubate the plate for 48-72 hours to allow for cell proliferation.

  • Proliferation Measurement: Add the cell proliferation reagent and incubate for a further 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Analysis: Plot the absorbance against the G-CSF concentration to generate dose-response curves and determine the EC50 for each sample.

Visualizing Key Processes and Pathways

Diagrams can clarify complex biological and experimental processes.

PEGylation_Workflow General Workflow for Assessing PEGylated Protein Activity cluster_prep Preparation & Conjugation cluster_purify Purification & Characterization cluster_assay Activity Assessment Protein Native Protein Conjugation PEGylation Reaction Protein->Conjugation Select Target Residue (e.g., Cysteine, Lysine) PEG Activated PEG PEG->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization InVitro In Vitro Assays (Enzyme Kinetics, Binding) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Characterization->InVivo Final_Assessment Comparative Analysis (PEGylated vs. Native) InVitro->Final_Assessment InVivo->Final_Assessment GCSF_Signaling Simplified G-CSF Signaling Pathway cluster_downstream Intracellular Signaling Cascades GCSF G-CSF or PEG-G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binding & Dimerization JAK JAK GCSFR->JAK Activation STAT STAT JAK->STAT PI3K PI3K/Akt JAK->PI3K MAPK Ras/MAPK JAK->MAPK Nucleus Nucleus STAT->Nucleus Translocation PI3K->Nucleus MAPK->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Cellular_Response Proliferation, Differentiation, Survival Gene_Expression->Cellular_Response Translation

References

A Head-to-Head Battle: Branched vs. Linear PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug delivery, the strategic attachment of Polyethylene Glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of drugs. This guide provides a comprehensive comparison of two primary PEG architectures: linear and branched. By examining key performance metrics and providing the underlying experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of next-generation drug delivery systems.

At a Glance: Key Differences Between Linear and Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single, unbranched chain of ethylene (B1197577) glycol units.[1]Multiple PEG arms extending from a central core.[1]
Hydrodynamic Volume Generally smaller for a given molecular weight compared to branched counterparts.[2]Larger hydrodynamic radius, which can lead to reduced renal clearance.[3][4]
Drug Loading Typically allows for a lower drug-to-antibody ratio (DAR).Offers the potential for higher drug loading in antibody-drug conjugates (ADCs).[3][5]
Steric Hindrance Minimal steric hindrance, which can be advantageous for maintaining binding affinity.[3]Increased steric hindrance may sometimes negatively impact binding affinity and enzymatic cleavage.[3]
Pharmacokinetics Can improve circulation time and stability compared to non-PEGylated molecules.[]Often exhibit superior pharmacokinetic profiles with slower clearance rates and longer in vivo half-life.[1][7]
Synthesis Simpler and more predictable synthesis.[4]More complex synthesis.[]

Quantitative Performance Data

The following tables summarize key quantitative data from various studies, offering a direct comparison of the performance of linear and branched PEG linkers in different experimental contexts.

Table 1: Hydrodynamic Radius of PEGylated Proteins and Nanocarriers

The hydrodynamic radius is a critical parameter influencing the in vivo fate of a drug conjugate, particularly its renal clearance.

Linker TypePEG Molecular Weight (kDa)BioconjugateHydrodynamic Radius (Rh) (nm)Reference
Unmodified-Human Serum Albumin (HSA)3.5[3]
Linear5PEG-HSA4.2[3]
Linear10PEG-HSA5.2[3]
Linear20PEG-HSA6.1[3]
Branched20PEG-HSA6.4[3]
Linear12Polymeric Nanocarrier5.42 ± 0.28[3]
Linear20Polymeric Nanocarrier7.36 ± 0.20[3]
Four-Arm Branched20Polymeric Nanocarrier6.83 ± 0.09[3]
Linear40Polymeric Nanocarrier9.58 ± 0.35[3]
Four-Arm Branched40Polymeric Nanocarrier9.25 ± 0.40[3]

Note: While one study on PEGylated HSA showed a slightly larger hydrodynamic radius for branched PEG of the same molecular weight[3], another study on polymeric nanocarriers indicated that branched PEGs can exhibit a smaller hydrodynamic radius than their linear counterparts of the same molecular weight[2]. This highlights that the effect of PEG architecture on hydrodynamic radius can be influenced by the nature of the conjugated molecule.

Table 2: Pharmacokinetic Parameters of Antibody-Drug Conjugates (ADCs)

Pharmacokinetic studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. Slower clearance and a higher area under the curve (AUC) are generally desirable for therapeutic efficacy.

Linker Architecture (DAR 8)Clearance (mL/day/kg)Area Under the Curve (AUC)Reference
Linear (L-PEG24)High-[7]
Pendant (P-(PEG12)2)*LowNearly 3-fold higher than linear[7]

*A pendant PEG configuration is functionally similar to a branched linker.

Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cells. A lower IC50 value indicates higher potency.

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Cell LineIC50 (nM)Reference
Homogeneous DAR 2 (Linear Linker)2HER2-positive~0.5[3]
Homogeneous DAR 6 ("Short" Branched Linker)6HER2-positive0.68[3]
Homogeneous DAR 6 ("Long" Branched Linker)6HER2-positive0.074[3]

This data suggests that for branched linkers, the length of the PEG chains can significantly impact the cytotoxic activity of the ADC, with longer chains demonstrating higher potency in this specific study.

Visualizing the Concepts

To better understand the structural differences and their implications, the following diagrams have been generated using Graphviz.

G Structural Comparison of Linear and Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group A PEG_L ---(CH2CH2O)n--- A->PEG_L B Functional Group B PEG_L->B Core Central Core PEG_B1 ---(CH2CH2O)n--- Core->PEG_B1 PEG_B2 ---(CH2CH2O)n--- Core->PEG_B2 E Functional Group E Core->E C Functional Group C PEG_B1->C D Functional Group D PEG_B2->D

Caption: Structural comparison of linear and branched PEG linkers.

G Workflow for Comparing ADC Efficacy A Synthesize ADCs with Linear and Branched PEG Linkers B Characterize ADCs (DAR, Purity, Aggregation) A->B C In Vitro Cytotoxicity Assay B->C D Pharmacokinetic Study in Animal Model B->D F Data Analysis and Comparison C->F E In Vivo Efficacy Study (Tumor Xenograft Model) D->E E->F

Caption: Experimental workflow for comparing ADC efficacy.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

Objective: To determine and compare the hydrodynamic radii of proteins or nanoparticles conjugated with linear and branched PEG linkers.

Materials:

  • Size exclusion chromatography (SEC) system with a suitable column (e.g., Superdex 200).

  • Mobile phase (e.g., Phosphate-Buffered Saline - PBS).

  • Protein standards with known molecular weights and hydrodynamic radii.

  • PEGylated protein/nanoparticle samples (with linear and branched linkers).

  • Blue Dextran for determining the void volume (V₀).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Calibration Curve:

    • Inject a series of protein standards of known hydrodynamic radii.

    • Record the elution volume (Vₑ) for each standard.

    • Calculate the partition coefficient (Kₐᵥ) for each standard using the formula: Kₐᵥ = (Vₑ - V₀) / (Vₜ - V₀), where Vₜ is the total column volume.

    • Plot a calibration curve of the logarithm of the hydrodynamic radius versus Kₐᵥ.

  • Sample Analysis:

    • Inject the PEGylated samples (linear and branched) onto the column under the same conditions.

    • Record their respective elution volumes.

  • Data Analysis:

    • Calculate the Kₐᵥ for each PEGylated sample.

    • Determine the hydrodynamic radius of each sample by interpolating from the calibration curve.

In Vivo Pharmacokinetic Study

Objective: To evaluate and compare the pharmacokinetic profiles of drug conjugates with linear and branched PEG linkers in an animal model.

Materials:

  • Animal model (e.g., mice or rats).

  • Drug conjugates with linear and branched PEG linkers.

  • Vehicle control (e.g., saline).

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Analytical method for quantifying the drug conjugate in plasma (e.g., ELISA or LC-MS/MS).[9]

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the drug conjugate (linear or branched) or vehicle control to the animals.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Plot the plasma concentration-time profiles for each group.

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and area under the curve (AUC) using appropriate software.

In Vitro Cytotoxicity Assay

Objective: To assess and compare the cytotoxic potency of ADCs with linear and branched PEG linkers against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC).

  • Cell culture medium and supplements.

  • ADCs with linear and branched PEG linkers.

  • Control antibody.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs (linear and branched) and the control antibody in the cell culture medium.

    • Remove the old medium from the cells and add the ADC or control solutions.

  • Incubation: Incubate the plates for a specific period (e.g., 72-96 hours) at 37°C in a humidified CO₂ incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control cells.

    • Plot the cell viability versus the ADC concentration and fit the data to a dose-response curve to determine the IC50 value for each ADC.

Conclusion

The choice between linear and branched PEG linkers is a critical decision in the design of drug delivery systems, with significant implications for the performance of the final conjugate. Branched PEG linkers often provide advantages in terms of creating a larger hydrodynamic shield, which can lead to improved pharmacokinetic profiles, including reduced renal clearance and a longer in vivo half-life.[1][3][4] They also offer the potential for higher drug loading in ADCs.[3][5]

However, the increased steric bulk of branched linkers can sometimes negatively affect the binding affinity of the targeting moiety or the enzymatic cleavage of the linker, potentially impacting the drug's potency.[3] Linear PEG linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[3][4]

Ultimately, the optimal linker architecture is highly dependent on the specific application, the properties of the drug and the targeting molecule, and the desired therapeutic outcome. The experimental data and protocols presented in this guide provide a foundational framework to assist researchers in making an informed decision tailored to their specific drug delivery challenge.

References

Verifying Orthogonal Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of site-specific conjugation, a cornerstone of next-generation biotherapeutics like antibody-drug conjugates (ADCs), has revolutionized targeted therapy. This "orthogonal" approach, which precisely attaches payloads to designated sites on a biomolecule, yields homogenous and well-defined conjugates with improved therapeutic indices. However, the verification of this precision is paramount. This guide provides a comprehensive comparison of key analytical techniques used to confirm the success of orthogonal conjugation, offering insights into their principles, performance, and practical application, complete with experimental protocols and supporting data.

The Challenge: Characterizing Homogeneity and Precision

Unlike the heterogeneous mixtures produced by stochastic (random) conjugation, orthogonally conjugated products are expected to be highly uniform. The primary analytical goals are therefore to confirm the exact location of conjugation, determine the precise drug-to-antibody ratio (DAR), and assess the overall purity and stability of the conjugate. A multi-faceted, or "orthogonal," analytical approach, using techniques with different separation principles, is essential for a comprehensive characterization.[1][2][3]

Core Analytical Techniques: A Head-to-Head Comparison

The principal methods for characterizing orthogonally conjugated biomolecules include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), Size Exclusion Chromatography (SEC), Mass Spectrometry (MS), and UV/Vis Spectroscopy. Each offers unique advantages and provides complementary information.

Technique Principle Information Provided Resolution Throughput MS Compatibility Key Advantages Limitations
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.Drug-load distribution, average DAR, presence of unconjugated antibody.HighModerateNo (without 2D-LC)Preserves native protein structure, excellent for resolving species with different drug loads.[4][5][6]High salt mobile phases are incompatible with direct MS coupling.[7]
Reversed-Phase Liquid Chromatography (RPLC) Separation based on hydrophobicity under denaturing conditions.Analysis of reduced antibody chains (light and heavy) and their drug-loaded variants.Very HighModerateYesExcellent for separating subunits and identifying conjugation sites on each chain.[8][]Denaturing conditions can cause degradation of some ADCs and loss of native structure information.[10]
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape).Detection of aggregates, fragments, and confirmation of overall conjugate integrity.LowHighYes (with MS-compatible mobile phases)Excellent for assessing high molecular weight species and for online buffer exchange before MS.[11]Does not resolve species based on drug load.
Mass Spectrometry (MS) - Native & LC-MS Measurement of mass-to-charge ratio.Precise molecular weight of intact conjugate and subunits, confirmation of DAR, identification of conjugation sites.Very HighLow to ModerateN/AProvides unambiguous mass identification and structural information. Native MS preserves non-covalent interactions.[11][12]Can be complex to interpret for heterogeneous samples without prior chromatographic separation.
UV/Vis Spectroscopy Measurement of light absorbance at specific wavelengths.Average DAR.N/AVery HighN/ASimple, rapid, and convenient for determining average DAR.[4][13]Provides only an average DAR, not the distribution, and requires distinct absorbance maxima for the antibody and drug.[13]

Visualizing the Strategy

A robust analytical workflow is critical for comprehensive characterization. The following diagrams illustrate the core concepts and a typical workflow.

Orthogonal_vs_Stochastic cluster_0 Stochastic Conjugation cluster_1 Orthogonal (Site-Specific) Conjugation Stochastic Antibody Lysine Residues Heterogeneous Heterogeneous Mixture (DAR 0, 1, 2, 3...n) Positional Isomers Stochastic->Heterogeneous Drug Drug-Linker Drug->Stochastic:f1 Random Attachment Orthogonal Antibody Engineered Cysteine Homogeneous Homogeneous Product (Precise DAR, e.g., 2) Defined Location Orthogonal->Homogeneous Drug2 Drug-Linker Drug2->Orthogonal:f1 Specific Attachment

Fig. 1: Stochastic vs. Orthogonal Conjugation.

ADC_Analysis_Workflow ADC_Product ADC Product (Post-Conjugation) UV_Vis UV/Vis Spectroscopy ADC_Product->UV_Vis HIC HIC ADC_Product->HIC SEC SEC ADC_Product->SEC Native_MS Native SEC-MS ADC_Product->Native_MS RPLC_MS RPLC-MS (Reduced) ADC_Product->RPLC_MS Reduction Step Avg_DAR Average DAR UV_Vis->Avg_DAR DAR_Distribution DAR Distribution (DAR 0, 2, 4...) HIC->DAR_Distribution Aggregates Aggregates/Fragments SEC->Aggregates Intact_Mass Intact Mass Confirmation Native_MS->Intact_Mass Site_Confirmation Site of Conjugation (Light/Heavy Chain Mass) RPLC_MS->Site_Confirmation

Fig. 2: Orthogonal Analytical Workflow for ADC Characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for key analytical techniques.

Protocol 1: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

This method separates ADC species based on the number of conjugated hydrophobic drugs under non-denaturing conditions.

  • System: HPLC or UHPLC system with a UV detector.

  • Column: TSKgel Butyl-NPR (4.6 mm x 10 cm) or similar HIC column.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 280 nm.

  • Procedure: a. Equilibrate the column with 30% Mobile Phase B for at least 5 column volumes. b. Inject 10-20 µL of the ADC sample (at ~1 mg/mL). c. Elute with a linear gradient from 30% to 80% Mobile Phase B over 40 minutes. d. Hold at 100% Mobile Phase B to wash the column. e. Re-equilibrate at starting conditions.

  • Data Analysis: Integrate the peaks corresponding to different drug-load species (e.g., DAR0, DAR2, DAR4). The average DAR is calculated using the weighted average of the peak areas.

Protocol 2: Site-Specific Conjugation Verification by Reduced RPLC-MS

This method confirms conjugation on the correct antibody subunits (light and heavy chains) under denaturing conditions.

  • Sample Preparation (Reduction): a. To 100 µg of ADC, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. b. Incubate at 37 °C for 30 minutes to reduce inter-chain disulfide bonds.

  • System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: A C4 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60-80 °C.[8]

  • Procedure: a. Inject 5 µL of the reduced ADC sample. b. Apply a suitable gradient to separate the light and heavy chains (e.g., 20-60% Mobile Phase B over 15 minutes).

  • MS Detection: a. Acquire data in positive ion mode over a mass range of 500-4000 m/z.

  • Data Analysis: Deconvolute the mass spectra for the light and heavy chain peaks to obtain their molecular weights. Compare these to the theoretical masses of unconjugated and conjugated chains to confirm site-specific modification.

Protocol 3: Intact Mass Analysis by Native SEC-MS

This method provides the molecular weight of the intact ADC under native conditions, confirming the overall DAR.

  • System: UHPLC system coupled to a high-resolution mass spectrometer configured for native MS.

  • Column: SEC column suitable for monoclonal antibodies (e.g., ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm).

  • Mobile Phase: 50-100 mM Ammonium Acetate.[11][12]

  • Flow Rate: 0.2-0.3 mL/min.

  • Procedure: a. Equilibrate the SEC column with the mobile phase. b. Inject 1-5 µL of the ADC sample (~1 mg/mL). c. Perform an isocratic elution over 10-15 minutes.

  • MS Detection: a. Use gentle source conditions (e.g., capillary voltage ~3.0 kV, low cone voltage) to prevent denaturation. b. Acquire data over an extended mass range to accommodate the low charge states of native proteins.

  • Data Analysis: Deconvolute the mass spectrum to determine the molecular weights of the different DAR species present and calculate the average DAR.

Protocol 4: Average DAR Determination by UV/Vis Spectroscopy

This is a rapid method to determine the average number of drug molecules conjugated to the antibody.

  • Prerequisites: The molar extinction coefficients (ε) of the antibody and the drug must be known at two different wavelengths (e.g., 280 nm and the drug's λmax).[13]

  • Procedure: a. Measure the absorbance of the ADC solution at both 280 nm (A_280) and the drug's λmax (A_λmax). b. Use the following simultaneous equations (based on the Beer-Lambert law) to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
    • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

  • Calculation: The average DAR is calculated as the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab.

Conclusion

The verification of orthogonal conjugation is a critical step in the development of advanced biotherapeutics. No single technique can provide a complete picture. A combination of high-resolution, structure-preserving methods like HIC and native MS, complemented by denaturing techniques like RPLC-MS for subunit analysis and rapid screening tools like UV/Vis spectroscopy, is essential. By employing a carefully selected suite of orthogonal analytical methods, researchers can ensure the homogeneity, consistency, and quality of their site-specifically conjugated products, ultimately leading to safer and more effective therapies.

References

Safety Operating Guide

Proper Disposal of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and regulatory compliance.

The disposal of this compound requires careful handling due to the presence of an azide (B81097) functional group, which is potentially explosive.[1][2] The polyethylene (B3416737) glycol (PEG) component of the molecule is considered non-hazardous and biodegradable.[3][4] The primary safety concern is the azide group, which must be chemically quenched to a more stable form before disposal.[1]

I. Immediate Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable).[5]

  • Work Area: Conduct all handling and disposal procedures in a well-ventilated chemical fume hood.[5][6]

  • Avoid Incompatibilities:

    • Acids: Do not mix with acids, as this can generate highly toxic and explosive hydrazoic acid.[1][7]

    • Metals: Avoid contact with metals, especially heavy metals, as this can form highly unstable and explosive metal azides.[1][7] Do not use metal spatulas for handling.[1][8]

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely explosive di- and tri-azidomethane.[1][2][7]

  • Storage of Waste: Collect all waste containing this compound in a dedicated, clearly labeled waste container.[1][8][9] Do not mix with other chemical waste streams.

II. Step-by-Step Disposal Protocol: Quenching of the Azide Group

The recommended procedure for rendering the azide non-hazardous is to convert it to a stable derivative, such as an amine, through chemical quenching.[1] A common and effective method is the reaction with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a dilute acid.[6][7][10]

Experimental Protocol for Quenching:

  • Dilution: In a three-necked flask equipped with a stirrer and a dropping funnel inside a chemical fume hood, dilute the aqueous waste containing this compound with water to ensure the concentration of the azide compound does not exceed 5%.[5][7][11]

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. For every gram of the azide compound, use 1.5 grams of sodium nitrite.[6][7][10]

  • Acidification: Slowly add a 20% sulfuric acid solution dropwise using the dropping funnel until the solution is acidic (test with litmus (B1172312) paper) and gas evolution ceases.[6][7] Important: The order of addition is critical. Add the acid to the azide/nitrite mixture, not the other way around.

  • Verification of Complete Quenching: Test the solution for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the quenching reaction is complete.[6][7][10]

  • Neutralization: After successful quenching, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide (B78521) solution.[5]

III. Quantitative Data for Quenching Procedure

ParameterValue/InstructionCitation
Maximum Azide Concentration≤ 5% in aqueous solution[5][6][7][11]
Quenching Reagent20% aqueous solution of sodium nitrite (NaNO₂)[6][7]
Ratio of Sodium Nitrite to Azide1.5 g of NaNO₂ per 1 g of azide compound[6][7][10]
Acidification Reagent20% aqueous solution of sulfuric acid (H₂SO₄)[6][7]
Completion TestStarch-iodide paper (a blue color indicates completion)[6][7][10]
Final pH of Waste6 - 9[5]

IV. Final Disposal of Quenched Waste

The non-hazardous nature of polyethylene glycol allows for relatively straightforward disposal once the azide group has been neutralized.[3]

  • Collection: The neutralized, quenched solution should be collected in a properly labeled waste container.

  • Disposal Contractor: Arrange for collection by a licensed chemical waste disposal contractor.[3][12]

  • Regulatory Compliance: Always adhere to local, regional, and national regulations for chemical waste disposal.[4]

  • Do Not Pour Down the Drain: Although the components are biodegradable, do not dispose of the material in the sewer system, as it can impact the biological oxygen demand in wastewater treatment facilities.[3][4]

V. Logical Workflow for Disposal

Disposal_Workflow start Start: Have This compound waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood check_incompatibles Check for Incompatibles (Acids, Metals, Halogenated Solvents) hood->check_incompatibles separate_waste Collect in a dedicated, labeled waste container check_incompatibles->separate_waste None present quench_protocol Perform Azide Quenching Protocol separate_waste->quench_protocol dilute Dilute waste to <= 5% azide concentration quench_protocol->dilute add_nitrite Add 20% Sodium Nitrite (1.5g per 1g of azide) dilute->add_nitrite add_acid Slowly add 20% Sulfuric Acid until acidic and gas evolution stops add_nitrite->add_acid test_completion Test with starch-iodide paper. Is it blue? add_acid->test_completion test_completion->add_acid No, add more acid neutralize Neutralize to pH 6-9 test_completion->neutralize Yes final_collection Collect quenched waste in a labeled container neutralize->final_collection disposal Dispose via licensed waste contractor final_collection->disposal end End disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.